2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Description
BenchChem offers high-quality 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3N2/c6-4-11-1-2(7)3(12-4)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQXNSUVYCBSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232797 | |
| Record name | Pyrimidine, 2-bromo-5-chloro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-09-3 | |
| Record name | Pyrimidine, 2-bromo-5-chloro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-bromo-5-chloro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, a halogenated and trifluoromethyl-substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. The strategic placement of reactive halogen atoms and the electron-withdrawing trifluoromethyl group on the pyrimidine core makes this compound a versatile building block for the synthesis of novel bioactive molecules. This document details a plausible and efficient synthetic pathway, outlines step-by-step experimental protocols, and presents a thorough guide to the characterization of the title compound, supported by predictive data based on analogous structures. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including natural products and synthetic drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In the realm of drug discovery, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
The functionalization of the pyrimidine ring with halogens and a trifluoromethyl group, as in 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, offers medicinal chemists a powerful tool for molecular design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The bromine and chlorine atoms at positions 2 and 5, respectively, provide distinct reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). This guide serves as a detailed resource for the preparation and rigorous characterization of this valuable synthetic intermediate.
Synthetic Pathway and Rationale
A plausible and efficient two-step synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine has been reported, commencing from the readily available starting material, 4-(trifluoromethyl)pyrimidin-2-ol. This synthetic strategy is advantageous due to the commercial availability of the starting material and the straightforward nature of the transformations involved.
The overall synthetic scheme is as follows:
Caption: Proposed synthetic pathway for 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Step 1: Bromination of 4-(Trifluoromethyl)pyrimidin-2-ol
The initial step involves the regioselective bromination of 4-(trifluoromethyl)pyrimidin-2-ol at the C5 position. The pyrimidine ring is activated towards electrophilic substitution by the hydroxyl group at C2. The use of bromine in acetic acid with potassium acetate as a base provides a controlled environment for the reaction, leading to the formation of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-ol.
Step 2: Chlorination of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-ol
The second step is a chlorination reaction to replace the hydroxyl group at the C2 position with a chlorine atom. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a common and powerful reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate this type of reaction. This step yields the final product, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Experimental Protocols
The following protocols are based on established procedures for similar transformations and should be adapted and optimized as necessary.
Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-ol
Materials:
-
4-(Trifluoromethyl)pyrimidin-2-ol
-
Potassium acetate (KOAc)
-
Acetic acid
-
Bromine (Br₂)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(trifluoromethyl)pyrimidin-2-ol (1.0 eq.) and potassium acetate (3.0 eq.) in acetic acid, add bromine (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Materials:
-
5-Bromo-4-(trifluoromethyl)pyrimidin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol (1.0 eq.) in phosphorus oxychloride (excess), add a catalytic amount of DMF (e.g., 2 drops).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of ice, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃.
-
Extract the mixture with hexanes.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, as an oil. Further purification can be achieved by column chromatography if necessary.
Characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₅BrClF₃N₂ |
| Molecular Weight | 261.43 g/mol |
| Appearance | Clear oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Hexanes) |
Spectroscopic Data
The following spectroscopic data are predicted based on the structure of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single singlet for the lone aromatic proton on the pyrimidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | Singlet | 1H | H-6 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens, the nitrogen atoms in the ring, and the trifluoromethyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 |
| ~158 (q) | C-4 |
| ~120 (q) | CF₃ |
| ~118 | C-5 |
| ~155 | C-6 |
Note: The signals for C-4 and CF₃ are expected to appear as quartets due to coupling with the fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.
| m/z (relative intensity, %) | Assignment |
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster (characteristic isotopic pattern for Br and Cl) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 1550-1600 | C=C and C=N stretching vibrations of the pyrimidine ring |
| 1100-1350 | C-F stretching vibrations of the CF₃ group |
| 700-850 | C-Cl and C-Br stretching vibrations |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from synthesis to characterization.
Caption: Overall experimental workflow for the synthesis and characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Conclusion
This technical guide has detailed a practical synthetic route and a comprehensive characterization protocol for 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. The strategic importance of this molecule as a versatile building block in drug discovery and development cannot be overstated. By providing a clear understanding of its synthesis and analytical profile, this guide aims to empower researchers to efficiently utilize this compound in the design and synthesis of novel chemical entities with potential therapeutic applications. The provided protocols and predictive data serve as a solid foundation for further exploration and optimization in the laboratory.
References
- Patent Application WO2013/138568 (as referenced by chemical suppliers for the synthesis of rel
- General principles of pyrimidine chemistry and halogenation reactions found in standard organic chemistry textbooks and relevant scientific liter
Spectroscopic Data for 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, a key building block in contemporary drug discovery and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes predictive data based on established spectroscopic principles and data from structurally analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this important chemical entity.
Molecular Structure and Spectroscopic Overview
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a highly functionalized pyrimidine ring with the following structure:
Figure 1. Chemical structure of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
The strategic placement of a bromine atom, a chlorine atom, and a trifluoromethyl group on the pyrimidine core imparts unique electronic and steric properties, making it a valuable synthon. A multi-technique spectroscopic approach is essential for its unambiguous characterization. This guide will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Caption: Workflow for the spectroscopic characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to be simple, showing a single resonance for the lone proton on the pyrimidine ring. The chemical shift of this proton is influenced by the cumulative electron-withdrawing effects of the two nitrogen atoms in the ring, the bromine and chlorine substituents, and the trifluoromethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.2 | Singlet | 1H | H-6 |
Justification: The pyrimidine ring is inherently electron-deficient. The presence of three strongly electron-withdrawing groups (Br, Cl, and CF₃) will deshield the remaining ring proton (H-6), pushing its chemical shift significantly downfield. For comparison, the protons of 5-chloro-2-(trifluoromethyl)pyrimidine appear as a singlet at 8.96 ppm.[1]
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum will provide signals for each of the five carbon atoms in the molecule. The chemical shifts are dictated by the hybridization and the electronic environment of each carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity (due to ¹⁹F) |
| ~160 - 165 | C-4 | Quartet (²JCF) |
| ~155 - 160 | C-2 | Singlet |
| ~150 - 155 | C-6 | Singlet |
| ~120 - 125 | C-5 | Singlet |
| ~118 - 123 | CF₃ | Quartet (¹JCF) |
Justification: The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms (C-2, C-4, and C-6) are expected to be the most downfield. The trifluoromethyl group will have a profound effect on the C-4 chemical shift and will itself appear in the characteristic region for trifluoromethyl carbons. The coupling constants (J-coupling) between the fluorine and carbon atoms are a key diagnostic feature. For instance, in 5-chloro-2-(trifluoromethyl)pyrimidine, the carbon attached to the CF₃ group (C-2 in that case) appears as a quartet with a coupling constant of approximately 37 Hz.[1]
Predicted ¹⁹F NMR Spectroscopic Data
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ -65 to -75 | Singlet | 3F | -CF₃ |
Justification: The chemical shift of the trifluoromethyl group is sensitive to the electronic nature of the aromatic ring to which it is attached. For pyrimidine systems, this typically falls in the range of -60 to -80 ppm relative to a standard such as CFCl₃. In 5-chloro-2-(trifluoromethyl)pyrimidine, the ¹⁹F NMR signal is a singlet at -70.04 ppm.[1]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse angle: 30°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise)
-
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Data Acquisition:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
A proton-decoupled experiment is typically performed.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and confirming the elemental composition.
Predicted Mass Spectrometry Data
The mass spectrum of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).
| m/z | Assignment | Key Isotopic Feature |
| ~260, 262, 264 | [M]⁺ | Characteristic pattern for one Br and one Cl atom. |
Justification: The presence of both bromine and chlorine will result in a complex but highly diagnostic cluster of peaks for the molecular ion. The relative intensities of the M, M+2, and M+4 peaks can be calculated and compared to the experimental spectrum to confirm the presence of one bromine and one chlorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.
The fragmentation pattern will likely involve the loss of halogen atoms and potentially the trifluoromethyl group, providing further structural information.
Experimental Protocol for MS Data Acquisition
Both electron ionization (EI) and electrospray ionization (ESI) are suitable techniques for the analysis of this compound.
-
Sample Preparation:
-
For GC-MS (EI): Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
For LC-MS (ESI): Prepare a dilute solution (e.g., 10-50 µg/mL) in a solvent compatible with reverse-phase chromatography, such as acetonitrile or methanol.
-
-
Electron Ionization (EI) Mass Spectrometry:
-
This is a hard ionization technique often coupled with Gas Chromatography (GC-MS).
-
The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
This is a soft ionization technique suitable for a wider range of compounds and is often coupled with Liquid Chromatography (LC-MS).
-
The sample solution is sprayed through a heated, charged capillary, forming ionized droplets from which the analyte ions are desolvated and enter the mass analyzer.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared Absorption Bands
The IR spectrum of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine will be dominated by vibrations associated with the pyrimidine ring and the C-F bonds of the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Assignment |
| ~1550 - 1600 | C=N and C=C stretching vibrations of the pyrimidine ring |
| ~1400 - 1500 | Pyrimidine ring stretching vibrations |
| ~1100 - 1300 | Strong C-F stretching vibrations of the CF₃ group |
| ~700 - 850 | C-Cl stretching vibration |
| ~550 - 650 | C-Br stretching vibration |
Justification: The pyrimidine ring stretching vibrations are characteristic of aromatic heterocyclic systems.[2] The C-F stretching bands of a trifluoromethyl group are typically very strong and are a prominent feature in the IR spectra of such compounds. The C-Cl and C-Br stretching vibrations appear in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Predicted UV-Vis Absorption Maxima
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions of the pyrimidine ring.
| λmax (nm) | Type of Transition |
| ~260 - 280 | π → π |
| ~300 - 320 | n → π |
Justification: Pyrimidine and its derivatives typically show a strong π → π* transition below 280 nm and a weaker, longer-wavelength n → π* transition arising from the non-bonding electrons on the nitrogen atoms.[2] The exact positions of these absorptions will be influenced by the substituents and the solvent used.
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
The concentration should be adjusted to give a maximum absorbance of approximately 1.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a range of approximately 200-400 nm.
-
Use a matched cuvette containing the pure solvent as a reference.
-
Conclusion
The structural elucidation of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine requires a synergistic application of multiple spectroscopic techniques. This guide provides a comprehensive framework of the expected spectroscopic data and the experimental protocols necessary for its acquisition and interpretation. While the data presented is predictive, it is grounded in the established principles of spectroscopy and supported by data from closely related molecules. This information serves as a valuable resource for researchers working with this compound, facilitating its unambiguous identification and quality assessment in various scientific applications.
The following diagram summarizes the relationship between the key structural features of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine and the corresponding spectroscopic signatures.
Caption: Correlation between the structural features of the molecule and their spectroscopic signatures.
References
-
Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". Organic Letters, 2011, 13 (16), pp 4236–4239. Available from: [Link]
-
Shashank, P. et al. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 1986, 27(5), pp. 647-656. Available from: [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, a halogen-rich heterocyclic compound often utilized as a building block in pharmaceutical and agrochemical research. The unique structural features of this molecule—a pyrimidine core, two different halogen substituents (bromine and chlorine), and a trifluoromethyl group—present distinct challenges and opportunities for mass spectrometric characterization. This document offers field-proven insights into method selection, data interpretation, and fragmentation analysis, designed for researchers, scientists, and drug development professionals.
Molecular Structure and its Mass Spectrometric Implications
Understanding the analyte's structure is paramount to designing a robust mass spectrometry experiment. The subject molecule, with a molecular formula of C₅HBrClF₃N₂, possesses several key features that dictate its behavior in the mass spectrometer.
-
Pyrimidine Core: The nitrogen-containing aromatic ring is a site of potential protonation, making the molecule amenable to soft ionization techniques like Electrospray Ionization (ESI).[1] The pyrimidine ring itself is relatively stable, though it can undergo characteristic ring-opening fragmentation pathways under high-energy conditions.[2]
-
Halogen Substituents (Br and Cl): The presence of both bromine and chlorine is the most defining characteristic from a mass spectrometry perspective. Each of these elements has two stable isotopes with significant natural abundance (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%; ³⁵Cl/~75.8%, ³⁷Cl/~24.2%).[3][4] This results in a highly characteristic and predictable isotopic pattern for the molecular ion and any fragment ions containing these halogens. This unique signature is a powerful tool for confirming the presence and composition of the analyte.
-
Trifluoromethyl (CF₃) Group: The electron-withdrawing CF₃ group influences the molecule's chemical properties and its fragmentation behavior. The C-CF₃ bond can be labile, leading to the common loss of a ·CF₃ radical (69 Da).[5] Alternatively, fragmentation can involve the loss of a difluorocarbene (:CF₂) moiety.[5]
A summary of the molecular properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅HBrClF₃N₂ | N/A |
| Average Molecular Weight | ~275.44 g/mol | [6] |
| Monoisotopic Mass | 273.8919 Da (for ¹²C₅¹H⁷⁹Br³⁵Cl¹⁹F₃¹⁴N₂) | Calculated |
The Isotopic Signature: A Definitive Fingerprint
The most immediate and confirmatory piece of evidence in the mass spectrum of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is its complex isotopic pattern. The co-occurrence of one bromine and one chlorine atom creates a distinctive cluster of peaks for the molecular ion (M) at M, M+2, and M+4.
-
M Peak: Corresponds to the ion containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.
-
M+2 Peak: A composite peak arising from ions containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. This is typically the most abundant peak in the cluster.
-
M+4 Peak: Corresponds to the ion containing the heavier isotopes of both halogens, ⁸¹Br and ³⁷Cl.
The theoretical relative abundance ratio for this Br/Cl combination is approximately 77:100:24 (M:M+2:M+4).[7] Observing this pattern is a primary step in identifying the compound. Any fragment retaining both halogens will exhibit a similar pattern. If a fragment loses one of the halogens, the isotopic pattern will simplify to the characteristic signature of the remaining halogen (a ~1:1 doublet for bromine or a ~3:1 doublet for chlorine).[8][9]
Ionization Techniques and Expected Behavior
The choice of ionization method is critical and depends on the analytical goal—whether it is molecular weight confirmation or detailed structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For volatile and thermally stable compounds like this pyrimidine derivative, GC-MS with Electron Ionization (EI) is a powerful technique for structural analysis. EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[10]
Expected Behavior:
-
Molecular Ion (M⁺·): The molecular ion peak cluster (m/z 274, 276, 278) may be observed, but its intensity could be low due to the molecule's propensity to fragment.
-
Fragmentation: The fragmentation pattern is key for structural confirmation. Common fragmentation pathways for pyrimidines involve the sequential loss of substituents followed by the decomposition of the heterocyclic ring.[2][11] The stability of the pyrimidine ring is significant, often appearing in fragments after initial losses.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is the preferred method for confirming molecular weight and for analyzing samples from complex matrices.[12] ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[13][14] The two nitrogen atoms in the pyrimidine ring are basic sites that readily accept a proton.
Expected Behavior:
-
Protonated Molecule ([M+H]⁺): A strong signal corresponding to the protonated molecule should be observed. This will appear as an isotopic cluster at m/z 275, 277, and 279.
-
In-source Fragmentation: By increasing the cone voltage (or equivalent source fragmentation parameter), controlled fragmentation can be induced. This can provide structural information similar to that obtained from tandem MS/MS experiments.[15]
-
Tandem Mass Spectrometry (MS/MS): For unambiguous structural confirmation, isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) is the definitive method. This allows for the systematic study of fragmentation pathways.
Predicted Fragmentation Pathways
The fragmentation of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. Below are the predicted primary fragmentation pathways for both EI and ESI-MS/MS (CID).
Key Fragmentation Reactions
-
Loss of Halogen Radical: The initial cleavage of a carbon-halogen bond is a common pathway. The C-Br bond is weaker than the C-Cl bond, so the loss of a bromine radical (·Br) is often favored over the loss of a chlorine radical (·Cl).[4][16]
-
Loss of Trifluoromethyl Radical: The C-CF₃ bond can cleave to release a trifluoromethyl radical (·CF₃), resulting in a loss of 69 Da.[17]
-
Pyrimidine Ring Fission: Following the initial loss of substituents, the pyrimidine ring itself can fragment. A characteristic loss for N-heterocycles is the elimination of hydrogen cyanide (HCN, 27 Da) or related neutral molecules.
The logical flow of these fragmentation events can be visualized.
Caption: Major fragmentation pathways under Electron Ionization (EI).
Experimental Protocols
To ensure data integrity and reproducibility, the following detailed protocols are provided as a self-validating system.
GC-MS (EI) Protocol
-
Sample Preparation:
-
Accurately weigh 1 mg of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
-
Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 20:1) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977 MS or equivalent single quadrupole.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
LC-MS/MS (ESI) Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 100-500 ng/mL.
-
-
Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B.
-
0.5-4.0 min: 5% to 95% B.
-
4.0-5.0 min: 95% B.
-
5.0-5.1 min: 95% to 5% B.
-
5.1-6.0 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500 °C.
-
Curtain Gas: 35 psi.
-
MS1 Scan: m/z 100-400 to identify the [M+H]⁺ precursor ion cluster.
-
MS/MS Experiment:
-
Precursor Ion: m/z 277 (the most abundant isotope of the [M+H]⁺ cluster).
-
Collision Energy (CE): Ramp CE from 15 to 45 eV to observe the full range of fragment ions.
-
Product Ion Scan Range: m/z 40-280.
-
-
Conclusion
The mass spectrometric analysis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a definitive process when its unique structural features are properly leveraged. The unmistakable isotopic signature created by the presence of both bromine and chlorine provides a powerful diagnostic tool for its identification. Electron Ionization is superior for generating detailed, reproducible fragmentation patterns for library matching and structural elucidation, while Electrospray Ionization is ideal for sensitive molecular weight confirmation and targeted fragmentation analysis via MS/MS. By applying the methodologies and interpretive principles outlined in this guide, researchers can confidently characterize this important chemical building block with high scientific integrity.
References
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Pla-Vilanova, P., et al. (2023). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Molecules, 28(19), 6777. Available at: [Link]
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Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-6. Available at: [Link]
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Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. Available at: [Link]
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PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. Available at: [Link]
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Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectra. Available at: [Link]
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Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]
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Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]
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Benkestock, K. (2007). Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery. SciSpace. Available at: [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]
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ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant.... ResearchGate. Available at: [Link]
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
Wang, H.-Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The Chinese Chemical Society, 62(9), 761-766. Available at: [Link]
-
University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Grimme, S., et al. (2021). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Journal of the American Society for Mass Spectrometry, 32(11), 2477-2488. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Available at: [Link]
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National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available at: [Link]
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Wikipedia. Electrospray ionization. Available at: [Link]
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Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. Available at: [Link]
-
University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes. Available at: [Link]
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Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. Available at: [Link]
-
Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra. Available at: [Link]
-
ResearchGate. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]
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An In-Depth Technical Guide to 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (CAS: 785777-92-6): Properties, Synthesis, and Application in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights into the causality of its chemical properties and its strategic application in the synthesis of targeted therapeutics, most notably the FDA-approved kinase inhibitor, Ripretinib.
Core Compound Profile: 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a highly functionalized pyrimidine derivative. The strategic placement of its substituents—a bromine atom at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 4-position—creates a molecule with distinct reactive sites, making it a versatile intermediate for complex organic synthesis.
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. While comprehensive experimental data is not always readily available in single sources, the following table consolidates information from supplier technical data sheets and analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 785777-92-6 | [1] |
| Molecular Formula | C₅HBrClF₃N₂ | [1] |
| Molecular Weight | 261.43 g/mol | [1] |
| Appearance | White to off-white solid/powder | General supplier information |
| Purity | ≥98% (by HPLC) | [1] |
| Storage Conditions | 2-8°C under an inert atmosphere | General supplier information |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from reaction conditions |
Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature. Researchers should perform their own characterization upon receipt.
Spectroscopic Signature
The structural features of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine give rise to a distinct spectroscopic profile, crucial for its identification and quality control.
-
¹H NMR: A single proton on the pyrimidine ring is expected to appear as a singlet in the downfield region, typically around δ 8.5-9.0 ppm, due to the deshielding effects of the adjacent electronegative nitrogen atoms and halogen substituents.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carbon atoms of the pyrimidine ring will be in the aromatic region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-F, C-Cl, C-Br, and C=N bonds will be present.
The Synthetic Utility: A Gateway to Complex Molecules
The chemical reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is dictated by its distinct functional groups. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for sequential and site-selective modifications, a highly desirable feature in multi-step organic synthesis.
Key Reactions and Mechanisms
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the halogenated positions. The trifluoromethyl group further enhances this electron deficiency through its strong electron-withdrawing inductive effect.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is more labile than the bromine at C5 towards nucleophilic displacement. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position.
-
Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond at the C5 position is an excellent handle for forming new carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery for constructing biaryl and heteroaryl scaffolds.[2]
Application in Drug Development: The Synthesis of Ripretinib
A prominent example of the utility of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is its role as a key starting material in the synthesis of Ripretinib (brand name QINLOCK®). Ripretinib is a multikinase inhibitor approved by the FDA for the treatment of advanced gastrointestinal stromal tumors (GIST).[3]
Ripretinib's Mechanism of Action and the KIT/PDGFRA Signaling Pathway
GISTs are primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases.[4] These mutations lead to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival. Ripretinib functions as a "switch-control" kinase inhibitor. It has a dual mechanism of action, binding to both the switch pocket and the activation loop of the kinase, thereby locking it in an inactive conformation.[4] This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.
Caption: Ripretinib inhibits the KIT/PDGFRA signaling pathway.
Experimental Protocol: A Key Step in Ripretinib Synthesis
The synthesis of Ripretinib involves a multi-step process, with a crucial step being the coupling of a substituted aminopyridine with an aryl ester. While the full synthesis is complex and proprietary, a representative experimental protocol for a Suzuki-Miyaura coupling reaction using a similar brominated pyrimidine is provided below to illustrate the practical application. This protocol is based on established methodologies for such transformations.[5][6][7]
Objective: To perform a Suzuki-Miyaura cross-coupling reaction between 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine and an arylboronic acid.
Materials:
-
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Suppliers
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is available from several chemical suppliers specializing in research and development chemicals. When sourcing this material, it is crucial to obtain a certificate of analysis to verify its identity and purity.
Table of Representative Suppliers:
| Supplier | Product Number (Example) | Purity |
| Sigma-Aldrich | Not consistently available | Research Grade |
| Capot Chemical | 27974 | ≥98% |
| Santa Cruz Biotechnology | sc-210008 | Research Grade |
Note: Availability and product numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Safety and Handling
As with all halogenated and trifluoromethyl-substituted aromatic compounds, 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][9]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
-
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Dhillon, S. (2020). Ripretinib: First Approval. Drugs, 80(12), 1253–1258.
-
Capot Chemical Co., Ltd. (n.d.). Specifications of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). US20220144825A1 - Solid state forms of ripretinib.
- Li, J., et al. (2023). Large-Scale, Multicenter, Prospective Registry Study of Ripretinib in Advanced GIST. Journal of Clinical Medicine, 12(13), 4268.
-
PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]
-
Unified Patents. (n.d.). WO-2023122322-A1 - Improved Processes for the Preparation of Ripretinib. Retrieved from [Link]
- Zhang, Y., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-36). The Royal Society of Chemistry.
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Introduction
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogen atoms, makes it a versatile building block for the synthesis of a wide range of complex molecules with diverse biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro and bromo substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions.
This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. The presented methodology is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical considerations for each synthetic step.
Synthetic Strategy Overview
The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine can be efficiently achieved through a multi-step sequence starting from readily available commercial reagents. The overall strategy involves the initial construction of the trifluoromethyl-substituted pyrimidine core, followed by sequential halogenation at the 2 and 5 positions.
Caption: Overall synthetic workflow for 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Part 1: Synthesis of the Pyrimidine Core
The initial and crucial step in this synthesis is the construction of the 4-(trifluoromethyl)pyrimidine ring system. This is achieved through a two-step process: a Claisen condensation to form a key β-ketoester intermediate, followed by a cyclocondensation reaction.
Step 1.1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate
Ethyl 4,4,4-trifluoroacetoacetate is a pivotal intermediate in the synthesis of various fluorine-containing heterocyclic compounds.[1] It is typically prepared via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a strong base such as sodium ethoxide.[2]
Reaction Scheme:
Experimental Protocol:
-
To a stirred suspension of sodium ethoxide (1.1 equivalents) in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a mixture of ethyl trifluoroacetate (1.0 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise at a temperature maintained between 0 and 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) until the mixture is acidic (pH ~2-3).
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford ethyl 4,4,4-trifluoroacetoacetate as a colorless liquid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the strongly basic sodium ethoxide by moisture.
-
Low Temperature Addition: The dropwise addition of the esters at low temperature helps to control the exothermicity of the condensation reaction.
-
Acidic Workup: The acidic workup protonates the enolate intermediate, leading to the formation of the desired β-ketoester.
| Parameter | Condition | Rationale |
| Base | Sodium ethoxide | Strong base required to deprotonate ethyl acetate and initiate the Claisen condensation. |
| Solvent | Diethyl ether or THF | Anhydrous, aprotic solvent that solubilizes the reactants. |
| Temperature | 0-5 °C (addition), RT (reaction) | Controls the reaction rate and minimizes side reactions. |
| Reaction Time | 12-16 hours | Ensures complete reaction. |
| Workup | Acidic (e.g., 1 M HCl) | Protonates the enolate to yield the final product. |
| Purification | Vacuum distillation | Separates the product from unreacted starting materials and byproducts. |
Step 1.2: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
The synthesized ethyl 4,4,4-trifluoroacetoacetate is then subjected to a cyclocondensation reaction with urea in the presence of a base to form the pyrimidine ring.[3] This reaction is a variation of the well-known Biginelli reaction.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To this solution, add urea (1.2 equivalents) and stir until it is completely dissolved.
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
The mixture is then heated to reflux for 6-8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a concentrated acid (e.g., HCl) to a pH of approximately 3-4, which causes the product to precipitate.
-
The solid is collected by filtration, washed with cold water, and dried to give 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Causality of Experimental Choices:
-
In Situ Base Preparation: Preparing sodium ethoxide in situ from sodium and ethanol ensures a highly reactive and anhydrous base.
-
Reflux Conditions: The elevated temperature is necessary to drive the cyclocondensation and dehydration steps to completion.
-
Acidification for Precipitation: The product is soluble in its salt form under basic conditions. Acidification protonates the pyrimidine ring, leading to its precipitation from the aqueous solution.
| Parameter | Condition | Rationale |
| Base | Sodium ethoxide | Catalyzes the cyclocondensation reaction. |
| Solvent | Ethanol | Serves as a solvent for the reactants and the base. |
| Temperature | Reflux | Provides the necessary energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 6-8 hours | Ensures the reaction goes to completion. |
| Workup | Acidification | Facilitates the isolation of the product by precipitation. |
Part 2: Halogenation of the Pyrimidine Ring
With the 4-(trifluoromethyl)pyrimidine core constructed, the next phase involves the sequential introduction of the chloro and bromo substituents at the 2 and 5 positions, respectively.
Step 2.1: Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine
The conversion of the 2-hydroxy group to a chloro group is a standard transformation in pyrimidine chemistry, typically achieved using phosphorus oxychloride (POCl₃).[4][5] In this step, we also achieve chlorination at the 5-position.
Reaction Scheme:
Experimental Protocol:
-
A mixture of 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 equivalent), phosphorus oxychloride (3-5 equivalents), and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or triethylamine, 0.1-0.2 equivalents) is heated to reflux for 4-6 hours.
-
The reaction mixture is then cooled to room temperature, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The residue is cautiously poured onto crushed ice with vigorous stirring.
-
The resulting aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Causality of Experimental Choices:
-
Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating agent and the solvent, and using it in excess drives the reaction to completion.
-
Tertiary Amine Catalyst: The tertiary amine acts as a catalyst by activating the hydroxyl group, making it a better leaving group.[6]
-
Careful Quenching: The reaction of POCl₃ with water is highly exothermic and produces corrosive HCl gas. Therefore, quenching with ice must be done slowly and with caution in a well-ventilated fume hood.
| Parameter | Condition | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Effective for converting hydroxypyrimidines to chloropyrimidines. |
| Catalyst | Tertiary amine (e.g., N,N-dimethylaniline) | Activates the hydroxyl group for substitution. |
| Temperature | Reflux | Drives the chlorination reaction. |
| Reaction Time | 4-6 hours | Ensures complete conversion. |
| Workup | Quenching with ice, extraction | Safely neutralizes excess POCl₃ and isolates the product. |
Step 2.2: Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
The final step is the selective bromination at the 5-position of the 2,5-dichloro-4-(trifluoromethyl)pyrimidine intermediate. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 2,5-dichloro-4-(trifluoromethyl)pyrimidine (1.0 equivalent) in an inert solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
The reaction mixture is heated to reflux for 2-4 hours, with monitoring by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with a sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final product, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): A convenient and selective source of bromine for radical bromination reactions.[7][8]
-
Radical Initiator: AIBN or benzoyl peroxide is used to initiate the radical chain reaction.[9]
-
Inert Solvent: Carbon tetrachloride or acetonitrile are common solvents for radical reactions as they are relatively unreactive under these conditions.
-
Aqueous Workup: The washing steps are essential to remove byproducts and unreacted reagents.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Selective brominating agent for this transformation. |
| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical bromination process. |
| Solvent | Carbon tetrachloride or Acetonitrile | Inert solvent for the radical reaction. |
| Temperature | Reflux | Promotes the homolytic cleavage of the initiator and the propagation of the radical chain. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
| Purification | Column Chromatography | Separates the desired product from any remaining starting material and byproducts. |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. By starting with the construction of the trifluoromethyl-pyrimidine core and proceeding with sequential halogenations, this key intermediate can be obtained in good overall yield. The provided experimental protocols and the rationale behind the chosen conditions are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable compound for their research and development endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
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10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]
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Reactivity profile of trifluoromethyl-substituted pyrimidines
An In-Depth Technical Guide to the Reactivity Profile of Trifluoromethyl-Substituted Pyrimidines
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. When appended to the pyrimidine ring, a privileged structure in numerous bioactive agents, the CF3 group imparts a unique and powerful influence on the molecule's physicochemical properties and chemical reactivity. This guide provides an in-depth exploration of the reactivity profile of trifluoromethyl-substituted pyrimidines, grounded in fundamental electronic principles. We will dissect the causality behind their pronounced susceptibility to nucleophilic aromatic substitution, their utility in metal-catalyzed cross-coupling reactions, and emerging transformations such as C-H functionalization and direct modification of the trifluoromethyl moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical behavior of these valuable building blocks.
The Electronic Influence of the Trifluoromethyl Group
The reactivity of any aromatic system is dictated by its electronic landscape. The pyrimidine ring, an electron-deficient heterocycle by nature, is rendered profoundly more so by the introduction of a trifluoromethyl substituent. This is primarily due to the intense and purely inductive electron-withdrawing power (-I effect) of the CF3 group, a consequence of the high electronegativity of the three fluorine atoms.[1] This potent electronic pull has several critical consequences for the pyrimidine core:
-
Activation Towards Nucleophilic Attack: The CF3 group drastically lowers the electron density of the pyrimidine ring, making it highly electrophilic and susceptible to attack by nucleophiles.[2][3] This effect is most pronounced at the positions ortho and para to the CF3 group (typically the 2-, 4-, and 6-positions), which are strongly activated for nucleophilic aromatic substitution (SNAr).
-
Deactivation Towards Electrophilic Attack: Conversely, the electron-deficient nature of the ring system strongly disfavors electrophilic aromatic substitution, a reaction that requires an electron-rich substrate.[4] Such reactions are exceptionally difficult and rarely productive.
-
Modulation of Basicity: The inductive withdrawal of electron density from the ring's nitrogen atoms significantly reduces their ability to accept a proton, leading to a marked decrease in the pKa of the molecule compared to its non-fluorinated analogues.[1] This base-weakening effect can be a critical consideration in drug design for modulating target engagement and pharmacokinetic properties.
Caption: SNAr mechanism on a trifluoromethyl-pyrimidine, stabilized by the CF3 group.
Experimental Protocol: SNAr of 4-Chloro-6-(trifluoromethyl)pyrimidine with Aniline
This protocol describes a typical procedure for the synthesis of an N-arylated trifluoromethyl-pyrimidine derivative.
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq), aniline (1.1 eq), and a suitable base such as potassium carbonate (K2CO3, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to the flask (approx. 0.1 M concentration relative to the pyrimidine).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Data Presentation: Representative SNAr Reactions
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | 3-Aminophenol | K2CO3, DMF, 25 °C | 62.5 | [5][6] |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Sodium Methoxide | Methanol, 0 °C to RT | >90 | [1] |
| 4-Chloro-2-(trifluoromethyl)pyrimidine | Benzylamine | DIPEA, n-BuOH, 120 °C | 85-95 | |
| Octafluorotoluene | Phenothiazine | K2CO3, DMF | (not specified) | [7] |
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated trifluoromethyl-pyrimidines are outstanding substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings. The electron-deficient nature of the pyrimidine ring accelerates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. [8]This enhanced reactivity allows for coupling reactions to proceed under milder conditions and with lower catalyst loadings compared to more electron-rich aromatic systems. The general reactivity trend for the halide leaving group is I > Br > Cl, consistent with C-X bond dissociation energies. [8]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling a bromo-trifluoromethyl-pyrimidine with an arylboronic acid. [9][10]
-
Reaction Setup: In an oven-dried vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as XPhosPdG2 (2-5 mol%), and a ligand like XPhos (4-10 mol%).
-
Solvent and Base: Add a degassed solvent mixture (e.g., 1,4-dioxane/water) and a base such as K3PO4 or Na2CO3 (2.0-3.0 eq).
-
Reaction: Seal the vial and heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) using conventional heating or microwave irradiation (e.g., 100-120 °C) for the specified time (30 min to 12 h).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.
Advanced Transformations: C-H Functionalization and CF3 Group Modification
While SNAr and cross-coupling reactions on pre-halogenated pyrimidines are workhorse transformations, modern synthetic methods are enabling more direct functionalization pathways.
Direct C-H Functionalization
Directly converting a C-H bond on the trifluoromethyl-pyrimidine ring to a C-C or C-X bond is a highly atom-economical strategy. Photoredox catalysis has emerged as a powerful tool for this purpose, particularly for the introduction of a CF3 group onto an existing pyrimidine ring via a radical mechanism. [11]Conversely, activating a specific C-H bond on an already trifluoromethylated pyrimidine for further substitution can be achieved through methods like hydrosilylation, which can temporarily activate the ring for nucleophilic attack at otherwise unreactive positions. [12][13]
Reactions of the Trifluoromethyl Group
The C-F bond is one of the strongest in organic chemistry, rendering the CF3 group highly stable. [14]However, under specific conditions, it can be transformed. A notable reaction is the selective single hydrodefluorination (CF3 → CF2H), often achieved using organophotoredox catalysis. [15][16]This transformation is of significant interest in drug discovery, as converting a CF3 group to a CF2H group can subtly modulate lipophilicity, hydrogen bonding potential, and metabolic stability, allowing for fine-tuning of a drug candidate's properties. The mechanism typically involves single-electron reduction of the trifluoromethylarene to form a radical anion, which then expels a fluoride ion. [15]
Caption: Proposed photoredox pathway for the hydrodefluorination of a trifluoromethylarene.
Synthetic Routes to Trifluoromethyl-Pyrimidines
There are two primary strategies for accessing these valuable compounds:
-
Ring Construction from CF3-Containing Building Blocks: This is often the most reliable and regioselective approach. It involves the cyclocondensation of a CF3-functionalized precursor, such as ethyl trifluoroacetoacetate, with an amidine or urea derivative to construct the pyrimidine ring. [1][5][6]This method ensures the CF3 group is precisely placed from the outset.
-
Late-Stage Trifluoromethylation: This strategy involves introducing the CF3 group directly onto a pre-formed pyrimidine ring. This can be accomplished using electrophilic trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents) or through radical pathways, often enabled by photoredox catalysis. [11][17]While offering flexibility for late-stage modification, this approach can sometimes suffer from challenges in regioselectivity. [18]
Conclusion
Trifluoromethyl-substituted pyrimidines exhibit a rich and distinct reactivity profile dominated by their highly electron-deficient nature. This property makes them exceptional substrates for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing reliable and high-yielding pathways to complex molecular architectures. As synthetic methodologies advance, direct C-H functionalization and selective modification of the CF3 group itself are expanding the synthetic toolkit, offering novel avenues for molecular editing. A thorough understanding of these reactivity principles is essential for any scientist working in drug discovery or materials science, enabling the rational design and efficient synthesis of next-generation functional molecules.
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The Art of Molecular Tuning: An In-depth Technical Guide to the Electronic Effects of Substituents on the Pyrimidine Ring
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the intricate interplay between a molecule's structure and its function is paramount. The pyrimidine scaffold, a cornerstone in a vast array of pharmaceuticals, offers a remarkable platform for molecular design. The strategic placement and nature of substituents on this heterocyclic ring are not merely decorative; they are precise tools for modulating the electronic landscape of the molecule, thereby dictating its reactivity, basicity, and ultimately, its biological activity. This guide provides a comprehensive exploration of the electronic effects of substituents on the pyrimidine ring, offering field-proven insights, quantitative data, and detailed experimental and computational methodologies to empower rational drug design.
The Electronic Personality of the Pyrimidine Ring: A Foundation for Modulation
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, possesses a unique electronic character. The electronegative nitrogen atoms exert a significant electron-withdrawing inductive effect (-I), rendering the ring electron-deficient, particularly at the 2, 4, and 6 positions.[1][2] This inherent π-deficiency makes the pyrimidine ring generally less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution compared to benzene.[2] The 5-position is comparatively less electron-deficient and thus more amenable to electrophilic attack.[1]
Understanding this baseline electronic distribution is the first step in predicting and exploiting the effects of substituents. By introducing electron-donating or electron-withdrawing groups at specific positions, a medicinal chemist can fine-tune the electron density across the ring, thereby influencing key physicochemical properties.
Quantifying the Influence: Inductive and Resonance Effects in Action
The electronic influence of a substituent is a combination of two fundamental forces: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily a function of the substituent's electronegativity. Electron-withdrawing groups (EWGs) like halogens and nitro groups exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) such as alkyl groups exhibit a positive inductive effect (+I), pushing electron density towards the ring.[3]
-
Resonance Effect (M or R): This effect operates through the delocalization of π-electrons between the substituent and the pyrimidine ring. It is most pronounced when the substituent is at the 2, 4, or 6 positions, allowing for direct conjugation with the ring nitrogens. EDGs with lone pairs of electrons (e.g., -NH₂, -OH, -OR) exert a positive resonance effect (+M), donating electron density into the ring. EWGs with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) exhibit a negative resonance effect (-M), withdrawing electron density from the ring.[4]
The overall electronic character of a substituent is a balance of these two effects, which can either reinforce or oppose each other. For instance, an amino group (-NH₂) is inductively withdrawing (-I) due to the nitrogen's electronegativity but is a powerful resonance donor (+M) due to its lone pair. In most cases, the resonance effect is the dominant factor.[5]
The Hammett Equation: A Quantitative Tool
The Hammett equation provides a powerful framework for quantifying the electronic effect of a substituent.[6] It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).
log(k/k₀) = ρσ
-
σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These constants are position-dependent (σ_meta_ and σ_para_).[7]
-
ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to the electronic effects of substituents.[6]
The following table provides Hammett constants for a range of common substituents, offering a quantitative basis for predicting their electronic influence on the pyrimidine ring.
| Substituent | σ_meta_ | σ_para_ | Inductive Effect | Resonance Effect |
| -NH₂ | -0.16 | -0.66 | -I | +M |
| -OH | +0.12 | -0.37 | -I | +M |
| -OCH₃ | +0.12 | -0.27 | -I | +M |
| -CH₃ | -0.07 | -0.17 | +I | None |
| -F | +0.34 | +0.06 | -I | +M (weak) |
| -Cl | +0.37 | +0.23 | -I | +M (weak) |
| -Br | +0.39 | +0.23 | -I | +M (weak) |
| -I | +0.35 | +0.18 | -I | +M (weak) |
| -CN | +0.56 | +0.66 | -I | -M |
| -NO₂ | +0.71 | +0.78 | -I | -M |
| -CF₃ | +0.43 | +0.54 | -I | -M |
| -COOH | +0.37 | +0.45 | -I | -M |
| -COCH₃ | +0.38 | +0.50 | -I | -M |
Note: The values presented are for substituted benzenes but serve as a good approximation for understanding the electronic effects on the pyrimidine ring.
Modulating Basicity: The Impact of Substituents on pKa
The basicity of the pyrimidine ring, quantified by its pKa, is a critical parameter in drug design, influencing a molecule's solubility, membrane permeability, and interaction with biological targets. The pKa of protonated pyrimidine is approximately 1.23, significantly lower than that of pyridine (5.30), a consequence of the second nitrogen atom's electron-withdrawing effect.[1] Substituents can dramatically alter this basicity.
-
Electron-donating groups (EDGs) increase the electron density on the ring nitrogens, making them more basic and thus increasing the pKa.
-
Electron-withdrawing groups (EWGs) decrease the electron density on the ring nitrogens, rendering them less basic and lowering the pKa.
The position of the substituent is also crucial. A substituent at the 2- or 6-position will have a more pronounced effect on the basicity of the adjacent nitrogen than a substituent at the 4- or 5-position.
Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry
A reliable and efficient method for determining the pKa of pyrimidine derivatives is through UV-Vis spectrophotometry. This technique relies on the principle that the electronic transitions, and therefore the UV-Vis absorption spectrum, of a molecule will change as it undergoes protonation or deprotonation.[8]
Step-by-Step Methodology: [2][8][9][10][11]
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the estimated pKa of the compound. A constant ionic strength should be maintained across all buffers.
-
Preparation of Stock Solution: Prepare a stock solution of the pyrimidine derivative in a suitable solvent, such as DMSO or methanol.
-
Sample Preparation in 96-Well Plate: In a 96-well UV-transparent microplate, add a fixed volume of the stock solution to each well containing the different buffer solutions. Include blank wells with only the buffer solutions for background correction.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum (e.g., from 220 to 400 nm) for each well using a microplate reader.
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the difference in absorbance between the protonated and deprotonated forms is maximal) against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Directing Reactivity: The Role of Substituents in Chemical Transformations
The electronic nature of substituents profoundly influences the reactivity of the pyrimidine ring in key chemical transformations, particularly nucleophilic aromatic substitution (SNA_r_), which is a cornerstone of pyrimidine chemistry.
Nucleophilic Aromatic Substitution (SNA_r_)
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to SNA_r_, especially at the 2, 4, and 6 positions.[2] This reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[12]
Influence of Substituents on SNA_r_:
-
Electron-withdrawing groups (EWGs) strongly activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. The more EWGs present, and the more activating their positions (ortho/para to the leaving group), the faster the reaction.[12]
-
Electron-donating groups (EDGs) deactivate the ring towards nucleophilic attack by destabilizing the Meisenheimer intermediate.
Caption: Generalized mechanism for nucleophilic aromatic substitution on a pyrimidine ring.
Experimental Protocol: Kinetic Analysis of SNA_r_
To quantitatively assess the impact of substituents on the rate of SNA_r_, a kinetic study can be performed. The reaction of a substituted 2-chloropyrimidine with a nucleophile like piperidine is a classic example.
Step-by-Step Methodology:
-
Preparation of Reactant Solutions: Prepare stock solutions of the substituted 2-chloropyrimidine and piperidine in a suitable solvent (e.g., methanol or ethanol) at known concentrations.
-
Reaction Initiation: Mix the reactant solutions in a thermostated cuvette within a UV-Vis spectrophotometer. The reaction should be run under pseudo-first-order conditions, with a large excess of the nucleophile.
-
Monitoring the Reaction: Monitor the change in absorbance over time at a wavelength where the product absorbs significantly differently from the starting material.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance difference (ln(A_t_ - A_∞_)) versus time. For a first-order reaction, this should yield a straight line.
-
The slope of this line is the pseudo-first-order rate constant, k'.
-
The second-order rate constant, k₂, can be calculated by dividing k' by the concentration of the nucleophile in excess (k₂ = k' / [Nucleophile]).
-
By comparing the k₂ values for a series of pyrimidines with different substituents, the electronic effects on reactivity can be quantified.
-
Computational Chemistry: Predicting Electronic Effects in Silico
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic properties of molecules.[13] DFT calculations can provide valuable insights into parameters such as molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges, all of which are influenced by substituents.
A Typical DFT Workflow for Analyzing Substituent Effects
-
Structure Optimization: The 3D structure of the substituted pyrimidine is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum.
-
Calculation of Electronic Properties: A single-point energy calculation is then performed to compute various electronic properties:
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites).
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[14]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to calculate atomic charges, providing a quantitative measure of the electron distribution within the molecule.
-
Caption: A typical workflow for DFT calculations to analyze substituent effects.
Case Studies in Drug Discovery: Harnessing Electronic Effects
The principles outlined in this guide are not merely theoretical constructs; they are actively applied in the design of life-saving medicines.
Gefitinib (Iressa®): An EGFR Inhibitor
Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. Its core structure features a quinazoline ring system, which is electronically similar to a substituted pyrimidine. The aniline substituent on the 4-position of the quinazoline is crucial for its activity. The electronic properties of substituents on this aniline ring have been shown to modulate the drug's potency. The presence of the electron-withdrawing chlorine and fluorine atoms on the aniline ring in gefitinib contributes to its binding affinity for the ATP-binding site of the epidermal growth factor receptor (EGFR).[15][16]
Imatinib (Gleevec®): A BCR-Abl Inhibitor
Imatinib, a revolutionary drug for chronic myeloid leukemia, features a phenylaminopyrimidine core.[17] The electronic properties of the substituents on the various aromatic rings of imatinib are finely tuned to optimize its binding to the BCR-Abl kinase. The pyridine and pyrimidine rings contribute to the molecule's overall electronic profile and provide key hydrogen bonding interactions within the kinase's active site.[18][19] The N-methylpiperazine group, being basic, ensures good aqueous solubility.[17]
Ruxolitinib (Jakafi®): A JAK Inhibitor
Ruxolitinib is a Janus kinase (JAK) inhibitor used to treat myelofibrosis. It contains a pyrrolo[2,3-d]pyrimidine core. The cyano group on the cyclopentyl ring acts as an electron-withdrawing group, influencing the electronic properties of the adjacent pyrazole ring and contributing to the overall binding affinity of the molecule to the JAK1 and JAK2 enzymes.[20][21]
Conclusion: A Future of Precision Molecular Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry for good reason. Its inherent electronic properties, coupled with the vast possibilities for substitution, provide a rich playground for the design of novel therapeutics. A thorough understanding of the electronic effects of substituents, both qualitatively through the principles of inductive and resonance effects and quantitatively through parameters like Hammett constants and pKa values, is essential for any researcher in this field. By integrating this knowledge with modern experimental techniques and computational tools, we can continue to push the boundaries of drug discovery, designing more potent, selective, and safer medicines for the future.
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An In-depth Technical Guide on the Stability and Storage Conditions for Halogenated Pyrimidines
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halogenated pyrimidines are a critical class of compounds in pharmaceutical development, forming the backbone of many therapeutic agents. Their efficacy is intrinsically linked to their chemical stability. This guide provides a comprehensive technical overview of the factors influencing the stability of halogenated pyrimidines and outlines best practices for their storage to ensure their integrity, potency, and safety. By understanding the degradation pathways and implementing appropriate storage strategies, researchers can mitigate risks associated with instability, thereby ensuring the reliability of experimental data and the quality of pharmaceutical products.
Introduction: The Significance of Halogenated Pyrimidines
Halogenated pyrimidines are heterocyclic aromatic compounds that have one or more hydrogen atoms on the pyrimidine ring replaced by a halogen (fluorine, chlorine, bromine, or iodine). This structural modification significantly alters the electron density of the pyrimidine ring, influencing its physicochemical properties and biological activity. These compounds are widely utilized as active pharmaceutical ingredients (APIs), particularly in antiviral and anticancer therapies.[1] A well-known example is 5-fluorouracil (5-FU), a cornerstone in the treatment of various cancers.[2][3]
The very features that make halogenated pyrimidines effective therapeutic agents—their altered electronic character and reactivity—also render them susceptible to degradation. Ensuring the stability of these compounds from synthesis through to final formulation is paramount for safety, efficacy, and regulatory compliance.
Fundamental Principles of Stability
The stability of a pharmaceutical compound refers to its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.[4] For halogenated pyrimidines, the primary concerns are chemical degradation pathways that can lead to a loss of potency and the formation of potentially toxic impurities.[5]
Degradation Pathways
Understanding the potential degradation pathways is the first step in developing a robust stability program.[6] Key degradation mechanisms for halogenated pyrimidines include:
-
Hydrolysis: The cleavage of chemical bonds by water. The susceptibility of the pyrimidine ring to hydrolytic cleavage can be influenced by pH.[7][8]
-
Oxidation: Degradation initiated by reaction with oxygen or other oxidizing agents. The presence of electron-rich centers can make the molecule susceptible to oxidation.[9][10]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation. Halogenated compounds can be particularly sensitive to light.[11][12]
-
Thermolysis: Degradation induced by heat. Elevated temperatures accelerate the rates of most chemical reactions.[13]
Caption: Major degradation pathways for halogenated pyrimidines.
Core Directive: A Structured Approach to Stability Assessment
A systematic approach to evaluating the stability of halogenated pyrimidines is crucial. This involves a combination of forced degradation studies and long-term stability testing under various environmental conditions.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to intentionally degrade the API under more aggressive conditions than those it would typically encounter.[14] These studies are invaluable for:
-
Identifying likely degradation products and pathways.[5]
-
Elucidating the intrinsic stability of the molecule.[6]
-
Developing and validating stability-indicating analytical methods.[15]
Experimental Protocol: A General Guideline for Forced Degradation
-
Sample Preparation: Prepare solutions of the halogenated pyrimidine in appropriate solvents.
-
Stress Conditions: Expose the samples to a range of stress conditions as outlined in the table below. It is recommended to aim for 5-20% degradation.[13][14]
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[16]
-
Characterization: Identify and characterize any significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[]
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl, Room Temperature to 60°C |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature to 60°C |
| Oxidation | 3% H₂O₂, Room Temperature |
| Thermal | 60°C or higher (in 10°C increments above accelerated testing)[18] |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines[12] |
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance.[19] These studies provide the data necessary to establish a re-test period and recommend storage conditions.[20]
-
Long-Term Studies: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Studies: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[21]
Caption: A streamlined workflow for stability assessment.
Recommended Storage and Handling Conditions
Based on the principles of chemical stability, the following general guidelines should be followed for the storage of halogenated pyrimidines. Specific conditions should always be confirmed by long-term stability data for the particular compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled room temperature (15-30°C) or refrigerated (2-8°C).[2] For long-term storage, -20°C is often recommended.[3] | To minimize thermal degradation. |
| Humidity | Store in a dry environment, preferably with a desiccant. | To prevent hydrolysis. |
| Light | Protect from light by storing in amber or opaque containers.[2] | To prevent photolytic degradation. |
| Atmosphere | For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. | To prevent oxidation. |
| Container | Use tightly sealed, non-reactive containers (e.g., glass or appropriate plastic). | To prevent contamination and interaction with the container material. |
For example, 5-Fluorouracil solutions have demonstrated stability when stored in PVC bags at refrigerated temperatures (5°C ± 3°C) for up to 28 days.[22] Studies have also shown its stability after being frozen at -20°C.[22] However, aqueous solutions of 5-FU are not recommended for storage for more than one day.[3]
Conclusion: Ensuring Integrity Through Vigilance
The stability of halogenated pyrimidines is a critical quality attribute that must be carefully managed throughout the lifecycle of a pharmaceutical product. A thorough understanding of the degradation pathways, coupled with a rigorous stability testing program, is essential for establishing appropriate storage conditions and ensuring the safety and efficacy of these vital medicines. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can safeguard the integrity of halogenated pyrimidines, from the laboratory bench to the patient.
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Ferreira da Silva, F., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(3), 1645–1656. Retrieved from [Link]
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van Gennip, A. H., et al. (1994). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 17(2), 130–140. Retrieved from [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. Retrieved from [Link]
-
Loh, K., et al. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 191(10), 3324–3333. Retrieved from [Link]
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Kondo, T., et al. (2021). Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer. The Journal of Organic Chemistry, 86(17), 11656–11664. Retrieved from [Link]
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Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 167. Retrieved from [Link]
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Chen, J., et al. (2018). Oxidative degradation of the antineoplastic drugs 5-fluorouracil and cytarabine in aqueous solution by potassium permanganate. RSC Advances, 8(36), 20083–20091. Retrieved from [Link]
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Vilar, S., et al. (2021). Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. Chemical Society Reviews, 50(12), 7024–7043. Retrieved from [Link]
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Voskoboinik, O. Y., et al. (2018). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[6][13][14]triazolo[1,5-c]-quinazolines and tautomeric transformation of [2-(3-aryl[6][13][14]triazol-5-yl)phenyl]amines. Chemistry of Heterocyclic Compounds, 54(1), 59–67. Retrieved from [Link]
-
Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(16), 11285–11290. Retrieved from [Link]
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Kumar, S., & Kumar, S. (2019). Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds. Chemistry – An Asian Journal, 14(1), 122–128. Retrieved from [Link]
-
Gentile, G., et al. (2024). Fluoropyrimidine Toxicities and DPYD Genotyping: A Clinical Case. Cancers, 16(13), 2465. Retrieved from [Link]
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Miller, E. M., & Kinsella, T. J. (1992). Halogenated Pyrimidines as Radiosensitizers Revisited. Radiation Research, 131(1), 81–90. Retrieved from [Link]
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El-Gohary, N. S. M., & Shaaban, M. I. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(3), 944–957. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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Kim, K. S., & Chinault, A. C. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 191(10), 3324–3333. Retrieved from [Link]
-
Alkorta, I., et al. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. International Journal of Molecular Sciences, 24(6), 5530. Retrieved from [Link]
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Kennedy, J. A., & Taylor, A. W. (2003). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. Journal of Agricultural and Food Chemistry, 51(13), 3936–3941. Retrieved from [Link]
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- 11. Quantum mechanics/molecular mechanics studies on mechanistic photophysics of epigenetic C5-halogenated DNA nucleosides: 2′-deoxy-5-chlorocytidine and 2′-deoxy-5-bromocytidine in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is therefore of paramount importance. Among these, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction on 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. This substrate is a valuable building block, featuring two distinct halogen atoms for selective functionalization and a strongly electron-withdrawing trifluoromethyl group that significantly influences the reactivity of the pyrimidine core. The presence of multiple reaction sites necessitates a carefully optimized protocol to achieve the desired regioselectivity.
The electron-deficient nature of the pyrimidine ring, further accentuated by the trifluoromethyl group, renders the C-Br and C-Cl bonds more susceptible to oxidative addition by a Palladium(0) catalyst compared to their benzene analogs.[1] In general, the reactivity of halogens in Suzuki-Miyaura coupling follows the order I > Br > Cl.[2] This principle suggests that the C-Br bond at the 2-position of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine will be the more reactive site for the initial cross-coupling, allowing for selective functionalization.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic moiety to the Palladium(II) center, displacing the halide. The choice of base is crucial for the efficiency of this step.[4]
-
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Recommended Protocols for Selective Suzuki-Miyaura Coupling at the C2-Position
Given the higher reactivity of the C-Br bond over the C-Cl bond, the following protocols are designed for the selective coupling of various aryl- and heteroaryl boronic acids at the 2-position of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Protocol 1: General Screening Conditions with Pd(PPh₃)₄
This protocol utilizes a commonly available and versatile catalyst, tetrakis(triphenylphosphine)palladium(0), and is a good starting point for optimization.
Materials:
-
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 mmol), the desired boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enhanced Reactivity with a Buchwald Ligand System
For more challenging couplings, particularly with electron-deficient boronic acids or sterically hindered substrates, a more active catalyst system employing a bulky, electron-rich phosphine ligand is recommended. XPhos is an excellent choice for such transformations.[5]
Materials:
-
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 mmol), the boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times. This is particularly useful for high-throughput synthesis in a drug discovery setting.[6]
Materials:
-
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
-
Aryl- or heteroarylboronic acid (1.5 equivalents)
-
XPhos Pd G2 pre-catalyst (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (0.5 mmol), the boronic acid (0.75 mmol), Cs₂CO₃ (1.0 mmol), and the XPhos Pd G2 pre-catalyst (0.01 mmol, 2 mol%).
-
Add anhydrous THF (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 30-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Reaction Conditions
| Protocol | Catalyst System | Base | Solvent | Temperature | Typical Reaction Time |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 80-90 °C | 4-12 hours |
| 2 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 °C | 2-8 hours |
| 3 | XPhos Pd G2 | Cs₂CO₃ | THF | 120 °C (Microwave) | 30-60 minutes |
Experimental Workflow
The general workflow for performing a Suzuki-Miyaura coupling reaction is outlined below.
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Palladium-catalyzed cross-coupling reactions of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Differentiated Pyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology and virology.[1] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its synthetic versatility. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery.
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a highly valuable building block for the synthesis of complex, substituted pyrimidines. It features three key points of differentiation: a strongly electron-withdrawing trifluoromethyl group and two distinct halogen atoms—a bromine at the C2 position and a chlorine at the C5 position. This unique arrangement allows for programmed, regioselective cross-coupling reactions, enabling the sequential and controlled introduction of diverse molecular fragments.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using this substrate. It moves beyond simple procedural descriptions to explain the underlying principles of regioselectivity and the rationale behind catalyst, ligand, and reagent selection, empowering researchers to adapt and optimize these powerful transformations.
Pillar 1: The Principle of Regioselective Functionalization
The synthetic utility of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond.[2] The energy barrier for this step is highly dependent on the nature of the halogen, following a well-established reactivity order: C-I > C-Br > C-OTf > C-Cl .[2][3][4]
For the target substrate, this principle dictates that the C2-Br bond is significantly more reactive than the C5-Cl bond.[3] Consequently, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-Br bond, leaving the C-Cl bond intact for subsequent, potentially different, synthetic transformations. This inherent chemoselectivity provides a powerful and direct route to di-substituted pyrimidines with distinct functionalities at the C2 and C5 positions.
The electron-deficient nature of the pyrimidine ring, further amplified by the C4-trifluoromethyl group, enhances the overall reactivity of the aryl halide bonds toward oxidative addition compared to analogous benzene halides.[1]
Caption: Sequential functionalization workflow.
Pillar 2: The Palladium Catalytic Cycle: A Unifying Mechanism
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the pyrimidine, forming a Pd(II) complex. This is typically the rate-limiting step.[7]
-
Transmetalation (or Amine Coordination/Deprotonation): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[5] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The general Palladium cross-coupling cycle.
Application Notes & Protocols
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl motifs.[5][7] It is valued for the operational simplicity and the commercial availability of a vast array of boronic acids and esters.
Causality & Insights:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, air-stable Pd(0) source. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is often used.
-
Base: An aqueous inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid, facilitating the transmetalation step by forming a more nucleophilic boronate species.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard. The water is necessary to dissolve the inorganic base. Thoroughly degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-4-(trifluoromethyl)pyrimidine product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME/H₂O | 85 | ~90-98 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~75-85 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~80-90 |
Yields are representative and optimization may be required for specific substrates.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals where arylamine moieties are ubiquitous.[3][8] The reaction couples aryl halides with a wide range of primary and secondary amines.
Causality & Insights:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos stabilize the palladium catalyst, promote the challenging reductive elimination step, and prevent β-hydride elimination side reactions.[8] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can improve reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice.[3] Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or tert-amyl alcohol are necessary to prevent quenching of the strong base.
Protocol: Selective Buchwald-Hartwig Amination at the C2-Position
-
Reaction Setup: In a glovebox or under a strict flow of argon, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry reaction vial or flask.
-
Reagent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution). Then, add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 100-110 °C. Stir for 6-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | XPhos Pd G3 (2) | NaOtBu | Toluene | 110 | ~90-98 |
| 2 | Aniline | RuPhos Pd G3 (2) | LHMDS | Dioxane | 100 | ~85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) + XPhos (4) | NaOtBu | Toluene | 110 | ~80-90 |
| 4 | tert-Butylamine | BrettPhos Pd G3 (2) | K₂CO₃ | t-AmylOH | 100 | ~70-80 |
Yields are representative and optimization may be required for specific substrates.
Sonogashira Coupling: For C-C Alkyne Formation
The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates for synthesizing heterocycles and are found in various functional materials and natural products.[9][10] The classic protocol uses a dual palladium and copper(I) catalyst system.
Causality & Insights:
-
Dual Catalyst System: Palladium catalyzes the main cross-coupling cycle, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[9] This species undergoes transmetalation with the Pd(II) complex much more rapidly than the alkyne itself, accelerating the reaction and allowing for milder conditions.[11]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.[9]
-
Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free Sonogashira protocols. These typically require a stronger base and slightly higher temperatures but can provide cleaner reactions.
Protocol: Selective Sonogashira Coupling at the C2-Position
-
Reaction Setup: To a Schlenk flask, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.025 equiv.), and Copper(I) iodide (CuI) (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. Then, add the terminal alkyne (1.3 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide). Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 2-alkynyl-5-chloro-4-(trifluoromethyl)pyrimidine.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | RT | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | RT | ~90-98 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | RT | ~80-90 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 50 | ~75-85 |
Yields are representative and optimization may be required for specific substrates.
References
- MacLean, E. D., Sigman, M. S., & Toste, F. D. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Cresswell, A. J. (2022). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
- Cresswell, A. J., & Reisman, S. E. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Gajdács, M., & Spengler, G. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(3), 554.
- Cresswell, A. J., & Reisman, S. E. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(12), 7791-7803.
- Kumar, A., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry.
- Mamadshoeva, S.S., et al. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Izvestiya Akademii Nauk Tadzhikskoj SSR. Otdelenie Fiziko-Matematicheskikh, Khimicheskikh i Geologicheskikh Nauk, 3(188), 85-98.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- NROChemistry. (n.d.). Stille Coupling. NROChemistry.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem.
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Wikipedia. (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
- Colacot, T. J. (2020). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 24(8), 1435-1455.
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1854.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Kim, S., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 39, 1-13.
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Spivey, A. C., et al. (2017). Site-selective Suzuki-Miyaura coupling of heteroaryl halides - understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Asiri, A. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(4), 6755-6770.
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Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Abstract
This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. This trifluoromethyl-substituted pyrimidine is a highly activated and synthetically valuable building block in medicinal chemistry and drug discovery. These application notes elucidate the underlying principles governing the regioselectivity of substitution, offer detailed, step-by-step protocols for reactions with common nucleophiles, and provide guidance on reaction optimization and troubleshooting. The content is designed for researchers, chemists, and drug development professionals seeking to functionalize this versatile scaffold.
Principle and Regioselectivity Analysis
The pyrimidine ring is inherently electron-deficient, making it amenable to nucleophilic aromatic substitution. The reactivity of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is significantly influenced by the electronic properties of its substituents. A careful analysis of these effects is crucial for predicting the reaction outcome.
Electronic Activation of the Pyrimidine Core
The substitution pattern on the pyrimidine ring creates a highly electrophilic system primed for nucleophilic attack. The key factors governing regioselectivity are:
-
Ring Nitrogens: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, reducing electron density at the ortho (2, 6) and para (4) positions.
-
Trifluoromethyl (-CF3) Group: Positioned at C4, the -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[1] Its strong inductive effect dramatically increases the electrophilicity of the entire ring, particularly at the positions ortho and para to it.
-
Halogen Substituents: Both bromine at C2 and chlorine at C5 are inductively electron-withdrawing, further activating the ring. They also serve as potential leaving groups.
Predicting the Site of Substitution
The combination of these electronic factors leads to a strong and predictable preference for substitution at the C2 position.
-
Activation by -CF3 Group: The C4-CF3 group strongly activates the C2 position (para-relationship) and the C5 position (meta-relationship). Activation is generally stronger at the para position.[2]
-
Activation by Ring Nitrogens: The C2 position is flanked by one nitrogen and para to the other, receiving substantial activation.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[3] However, the relative stability of the leaving groups can play a role. While bond strength might suggest Cl is a poorer leaving group than Br, the primary determinant of regioselectivity here is the stability of the intermediate Meisenheimer complex.
-
Intermediate Stability: Nucleophilic attack at C2 allows the negative charge of the Meisenheimer intermediate to be delocalized onto both ring nitrogens and stabilized by the potent C4-trifluoromethyl group. Attack at C5 results in a less stable intermediate, as the charge is not as effectively delocalized onto the nitrogens.
Therefore, nucleophilic attack will overwhelmingly occur at the C2 position , leading to the displacement of the bromide ion.
Caption: Electronic factors directing regioselective attack at the C2 position.
Application Protocols
The following protocols are designed as robust starting points for the SNAr functionalization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. Optimization of temperature, reaction time, and stoichiometry may be required for specific nucleophiles.
General Workflow
The overall experimental process follows a standard sequence for SNAr reactions.
Caption: Standard experimental workflow for SNAr reactions.
Protocol 1: Substitution with Amine Nucleophiles (e.g., Morpholine)
This protocol describes the reaction with a common secondary amine nucleophile.
Materials:
-
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
-
Morpholine (or other amine nucleophile)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous DMF (or DMSO) to create a ~0.2 M solution. Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (DIPEA, 2.0 eq or K₂CO₃, 2.5 eq). The use of an external base is critical to neutralize the HBr generated during the reaction.
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine.
Protocol 2: Substitution with O- or S-Nucleophiles (e.g., Sodium Phenoxide or Thiophenol)
This protocol is adapted for oxygen or sulfur nucleophiles, which often require a strong base to be deprotonated first or can be used as pre-formed salts.
Materials:
-
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
-
Phenol or Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc), Brine, Water, Na₂SO₄
Procedure:
-
Nucleophile Preparation (if using NaH): To a separate flame-dried flask under nitrogen, suspend NaH (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C. Add a solution of the alcohol or thiol (1.1 eq) in DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Reaction Setup: In the main reaction flask, dissolve 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the pre-formed nucleophile solution from step 1 to the pyrimidine solution at room temperature. Alternatively, if using a weaker base like K₂CO₃, add the alcohol/thiol (1.2 eq) and K₂CO₃ (2.5 eq) directly to the pyrimidine solution.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. Thiolates are often more reactive and may require lower temperatures than alkoxides.
-
Monitoring: Monitor the reaction until completion by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. If NaH was used, quench the reaction carefully by slowly adding saturated aq. NH₄Cl. Dilute with water.
-
Extraction, Washing, and Purification: Follow steps 6-9 from Protocol 2.2.
Data Summary and Expected Outcomes
The following table summarizes expected reaction parameters for various nucleophiles based on established principles for SNAr on related heterocyclic systems.[4][5]
| Nucleophile Class | Example | Base | Typical Temp. (°C) | Typical Time (h) | Expected Regioselectivity |
| Secondary Amines | Piperidine, Morpholine | DIPEA, K₂CO₃ | 80 - 100 | 4 - 16 | Exclusive C2 Substitution |
| Primary Amines | Benzylamine, Aniline | DIPEA, K₂CO₃ | 80 - 110 | 6 - 18 | Exclusive C2 Substitution |
| Alcohols / Phenols | Phenol, Benzyl alcohol | NaH, K₂CO₃, Cs₂CO₃ | 90 - 120 | 8 - 24 | Exclusive C2 Substitution |
| Thiols / Thiophenols | Thiophenol, Benzyl Mercaptan | K₂CO₃, NaH | 60 - 100 | 2 - 12 | Exclusive C2 Substitution |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | Insufficient temperature; Ineffective base; Nucleophile is not reactive enough. | Increase temperature in 10 °C increments. Switch to a stronger base (e.g., K₂CO₃ to NaH for O/S-nucleophiles). Consider using a more polar solvent like DMSO. |
| Low Yield | Incomplete reaction; Product degradation at high temp; Difficult purification. | Increase reaction time. Run the reaction at a lower temperature for a longer duration. Optimize chromatography conditions (solvent gradient, silica vs. other stationary phases). |
| Formation of Side Products | Reaction with solvent (e.g., DMF hydrolysis); Di-substitution (unlikely but possible under harsh conditions). | Ensure use of anhydrous solvent. Use a minimal excess of the nucleophile (1.1-1.2 eq). Monitor closely and stop the reaction upon consumption of starting material. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Halogenated pyrimidines and their derivatives should be handled as potentially toxic and mutagenic.
-
Bases like sodium hydride (NaH) are highly flammable and react violently with water. Handle with extreme care under an inert atmosphere.
-
Solvents like DMF and DMSO can facilitate skin absorption of chemicals. Avoid all skin contact.
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
- ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines.
- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC.
- Sci-Hub. (1992). On the influence of the trifluoromethyl group in the selectivity of nucleophilic substitution in aromatic compounds. Journal of Fluorine Chemistry.
- Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluorinated Rings.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC.
- PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- National Institutes of Health. (n.d.). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors due to its structural resemblance to the purine core of ATP.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, a highly versatile building block for the synthesis of potent and selective kinase inhibitors. The presence of three key features—a highly reactive C2-bromo group, a less reactive C5-chloro group, and an electron-withdrawing trifluoromethyl group—allows for sequential and regioselective functionalization, enabling the creation of diverse chemical libraries targeting various kinases. This document details the core synthetic strategies, provides step-by-step experimental protocols for palladium-catalyzed cross-coupling reactions, and offers insights into the rationale behind experimental choices.
Introduction: The Strategic Advantage of the Scaffold
Kinase inhibitors are among the most significant classes of modern therapeutics, particularly in oncology.[3] The development of these targeted agents relies on the availability of versatile chemical scaffolds that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine emerges as a superior starting material for several reasons:
-
Orthogonal Reactivity: The C2-Br and C5-Cl bonds exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, a principle that governs the regioselectivity of initial substitutions.[4][5][6]
-
Sequential Functionalization: This reactivity difference allows for a two-step synthetic strategy. A Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the C2-bromo position, leaving the C5-chloro position available for a subsequent transformation, such as a Buchwald-Hartwig amination.[5][7]
-
Electronic Properties: The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group modulates the electron density of the pyrimidine ring, influencing its binding interactions with the target kinase.
This guide will focus on the two most critical transformations for this scaffold: the Suzuki-Miyaura coupling at the C2 position and the subsequent Buchwald-Hartwig amination at the C5 position.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is crucial for safe and effective use.
Table 1: Physicochemical Properties of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
| Property | Value | Source |
| CAS Number | 1257535-09-3 | [8] |
| Molecular Formula | C₅HBrClF₃N₂ | [8] |
| Molecular Weight | 261.43 g/mol | [8] |
| XLogP3 | 2.8 | [8] |
| Appearance | Solid (Typical) | N/A |
| Storage | Store under an inert atmosphere, typically at refrigerated temperatures (-20°C recommended). | N/A |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The compound is classified as harmful and an irritant; avoid inhalation, ingestion, and skin/eye contact.
Core Synthetic Strategy: Regioselective Sequential Cross-Coupling
The cornerstone of using this scaffold is the ability to perform sequential, regioselective cross-coupling reactions. The general workflow involves an initial carbon-carbon bond formation at the more reactive C2-Br position, followed by a carbon-nitrogen bond formation at the less reactive C5-Cl position.
Caption: Workflow for sequential Suzuki and Buchwald-Hartwig reactions.
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C2 position of the pyrimidine core. The choice of a standard palladium catalyst like Pd(PPh₃)₄ is sufficient for the highly reactive C-Br bond.
Materials:
-
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, the arylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe, typically in a 4:1 to 5:1 ratio. The total solvent volume should create a 0.1-0.2 M solution with respect to the starting pyrimidine.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-5-chloro-4-(trifluoromethyl)pyrimidine intermediate.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source for coupling with aryl bromides.[7][9]
-
Base: Na₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the Suzuki catalytic cycle without causing degradation of sensitive functional groups.[10][11]
-
Solvent: A mixture of dioxane and water is standard for Suzuki couplings, as it effectively dissolves both the organic substrates and the inorganic base.[7][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.[11]
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
This protocol describes the amination of the less reactive C5-chloro position on the intermediate synthesized in Protocol 1. This step typically requires a more active catalyst system, involving a palladium precursor and a specialized bulky, electron-rich phosphine ligand.[5][13]
Materials:
-
2-Aryl-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene or Dioxane (degassed)
-
Glovebox or Schlenk line
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): Due to the air-sensitivity of the catalyst components and strong base, this reaction is best set up in a glovebox. Add the 2-aryl-5-chloro-4-(trifluoromethyl)pyrimidine, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Add the degassed anhydrous solvent (e.g., toluene), followed by the amine via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The coupling at the C-Cl bond is slower and may require 12-24 hours for completion.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor scaffold.
Causality Behind Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos generates a highly active Pd(0) species capable of cleaving the stronger C-Cl bond.[14][15][16]
-
Base: NaOtBu is a strong, non-nucleophilic base required for the deprotonation of the amine, which is a critical step in the Buchwald-Hartwig catalytic cycle.[13][16]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.[16]
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | Incomplete reaction; Catalyst deactivation; Poor quality boronic acid. | Increase reaction time/temperature; Ensure rigorous exclusion of oxygen; Use fresh, high-purity boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen; Reaction temperature too high. | Thoroughly degas all solvents and reagents; Lower the reaction temperature. |
| No Reaction in Buchwald-Hartwig | Inactive catalyst; Insufficiently strong base; Poor quality solvent. | Use a different ligand (e.g., RuPhos, SPhos); Use a stronger base (e.g., LHMDS); Ensure solvent is completely anhydrous. |
| Formation of Side Products | Scrambling of substituents; Hydrodehalogenation. | Lower reaction temperature; Screen different ligands and bases to improve selectivity. |
Conclusion
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is an exemplary building block for modern medicinal chemistry, offering a pre-defined pathway for creating complex, di- and tri-substituted pyrimidine cores. The differential reactivity of its two halogen atoms provides a robust and reliable handle for sequential, regioselective cross-coupling reactions. By following the detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions outlined in this guide, researchers can efficiently synthesize diverse libraries of novel kinase inhibitors, accelerating the drug discovery and development process.
References
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
2-Bromo-5-chloropyrimidine | C4H2BrClN2 | CID 22236273. PubChem. Available at: [Link]
-
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237. PubChem. Available at: [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
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The Strategic Functionalization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine: A Guide to Synthesizing Agrochemical Intermediates
Introduction: A Privileged Scaffold in Agrochemical Discovery
The pyrimidine core is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides.[1] Its nitrogen-rich heterocyclic structure offers a versatile scaffold that can be strategically functionalized to interact with specific biological targets in pests and weeds. The subject of this guide, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, is a highly valuable and functionalized building block for the synthesis of such agrochemical intermediates. The presence of two distinct halogen atoms at the C2 and C5 positions, coupled with the strong electron-withdrawing effect of the trifluoromethyl group at C4, allows for a range of chemoselective transformations. This guide provides detailed application notes and protocols for the strategic functionalization of this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Understanding the Reactivity: A Tale of Two Halogens
The synthetic utility of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine lies in the differential reactivity of its C-Br and C-Cl bonds, which is governed by the chosen reaction conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): In these reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step. The general order of reactivity for halogens in this step is I > Br > Cl.[2] Therefore, the C2-Br bond is significantly more reactive than the C5-Cl bond, allowing for selective functionalization at the C2 position.
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is dramatically enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group at C4. In SNAr reactions, the regioselectivity is determined by the stability of the Meisenheimer intermediate. The C5-Cl bond is positioned adjacent to the activating CF₃ group and is therefore highly activated towards nucleophilic attack.[3] This allows for selective substitution at the C5 position, leaving the C2-Br bond intact for subsequent transformations.
This predictable chemoselectivity is the key to the strategic synthesis of complex agrochemical intermediates from this versatile starting material.
I. Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at the C2 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are widely used in the synthesis of agrochemicals.[4]
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction enables the formation of a C-C bond between the C2 position of the pyrimidine ring and a variety of aryl or heteroaryl groups.[5]
This protocol describes the selective coupling of an arylboronic acid to the C2 position of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Diagram of the Experimental Workflow:
Sources
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- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
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Application Notes and Protocols for 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of a Privileged Scaffold
In the landscape of fragment-based drug discovery (FBDD), the selection of a high-quality fragment library is paramount to the success of a screening campaign. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[1][2] The strategic functionalization of this core with reactive and modifiable groups enhances its utility as a versatile starting point for inhibitor development. 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine emerges as a particularly compelling fragment due to its unique combination of chemical features. The bromine and chlorine atoms provide two distinct vectors for synthetic elaboration through various coupling reactions, while the electron-withdrawing trifluoromethyl group can enhance binding affinity and modulate physicochemical properties.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine in FBDD campaigns.
Physicochemical Properties and Rationale for Use
A thorough understanding of the fragment's properties is crucial for designing effective screening experiments and interpreting the resulting data.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₅HBrClF₃N₂ | |
| Molecular Weight | 261.43 g/mol | Compliant with the "Rule of Three" for fragment libraries, ensuring efficient exploration of chemical space. |
| XLogP3 | 2.8 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 5 | The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with target proteins.[5] |
| Reactive Moieties | Bromo and Chloro groups | Serve as handles for covalent fragment screening or for rapid synthetic elaboration of initial hits.[6][7] |
| Trifluoromethyl Group | Electron-withdrawing | Can enhance binding affinity through favorable interactions and improve metabolic stability.[3] |
FBDD Workflow Utilizing 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
The successful application of this fragment in a drug discovery pipeline involves a multi-stage process, from initial screening to hit validation and optimization.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Application Notes & Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in an FBDD campaign using 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Protocol 1: Primary Screening using Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of fragment libraries.[8][9] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[10][11]
Principle: Ligand binding stabilizes the protein, leading to an increase in its Tm. This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.
Materials:
-
Target protein (purified, >95% homogeneity)
-
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine stock solution (e.g., 100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
Procedure:
-
Protein and Dye Preparation:
-
Prepare a working solution of the target protein in the assay buffer at a final concentration of 2-5 µM.
-
Prepare a working solution of SYPRO Orange dye at a 10x final concentration in the assay buffer.
-
Create a master mix of the protein and dye. For a 20 µL final reaction volume, mix the appropriate volumes of protein stock, dye stock, and assay buffer.
-
-
Fragment Dispensing:
-
Dispense 200 nL of the 100 mM 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine stock solution into the wells of the PCR plate for a final concentration of 1 mM.
-
Include control wells with DMSO only (negative control) and a known binder if available (positive control).
-
-
Reaction Assembly:
-
Add 19.8 µL of the protein/dye master mix to each well containing the fragment or DMSO.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.
-
-
Thermal Melt and Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol:
-
Initial temperature: 25°C for 2 minutes.
-
Temperature ramp: Increase from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Fluorescence reading at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation to find the inflection point of the melting curve.
-
A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates a potential hit.
-
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for validating hits and determining binding kinetics and affinity.[12][13][14] It provides real-time, label-free detection of molecular interactions.[15]
Principle: The binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer)
-
Target protein (purified, >95% homogeneity)
-
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine solutions at various concentrations
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (typically 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine in running buffer (e.g., from 1 µM to 500 µM).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).
-
Include buffer-only injections for double referencing.
-
Monitor the SPR response (in Resonance Units, RU) over time for both association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference channel data and the buffer-only injection data from the active channel data to obtain the specific binding sensorgrams.
-
For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to calculate the dissociation constant (Kd).
-
Alternatively, perform kinetic analysis by globally fitting the association and dissociation phases of the sensorgrams to determine the association rate constant (ka) and dissociation rate constant (kd), from which Kd (kd/ka) can be calculated.
-
Protocol 3: Structural Characterization using X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the target protein, which is invaluable for structure-based drug design.[16][17]
Principle: A crystallized protein-fragment complex diffracts X-rays in a specific pattern, which can be used to calculate an electron density map and build an atomic model of the complex.[18]
Materials:
-
Purified target protein (at high concentration, e.g., 5-20 mg/mL)
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting or hanging drop)
-
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine solution
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Protein Crystallization:
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals to a solution containing the crystallization buffer supplemented with 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (typically 1-10 mM) and incubate for a defined period (minutes to hours).
-
Co-crystallization: Add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine to the protein solution before setting up crystallization trials.
-
-
Cryo-protection and Data Collection:
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the crystal on the goniometer of a synchrotron beamline and collect X-ray diffraction data.
-
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with the apo-protein structure as a search model.
-
Refine the model and build the fragment into the observed electron density.
-
Analyze the binding mode, including key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Covalent Fragment-Based Discovery
The presence of bromo and chloro substituents on the pyrimidine ring makes 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine a suitable candidate for covalent fragment screening.[21][22] This approach can identify fragments that form a covalent bond with a nucleophilic residue (e.g., cysteine) in the target protein's binding site.
Caption: Covalent modification of a target protein by 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Structure-Activity Relationship (SAR) by Analogs
Once a hit is identified, the bromo and chloro groups provide convenient handles for generating a small library of analogs to explore the structure-activity relationship (SAR).[23][24] This initial SAR can provide valuable insights into the binding pocket and guide further optimization efforts.
| Position | Modification | Synthetic Reaction | Rationale |
| 2-Bromo | Aryl, Alkyl, Amine | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Explore interactions in the corresponding sub-pocket. |
| 5-Chloro | Aryl, Alkyl, Amine | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Probe a different vector and explore potential for improving affinity and selectivity. |
Conclusion
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine represents a highly valuable and versatile fragment for FBDD campaigns. Its unique combination of a privileged pyrimidine scaffold, multiple points for synthetic elaboration, and a trifluoromethyl group for enhanced interactions makes it an attractive starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for the effective application of this fragment in hit identification, validation, and optimization.
References
-
Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PMC - NIH. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Nature. [Link]
-
Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]
-
NMR quality control of fragment libraries for screening. PMC - PubMed Central. [Link]
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Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. [Link]
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Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. PubMed. [Link]
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Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]
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Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
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Fragment-based covalent ligand discovery. PMC - NIH. [Link]
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Fragment Screening by Surface Plasmon Resonance. PMC - NIH. [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC - NIH. [Link]
-
Thermal shift assay. Wikipedia. [Link]
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Fragment-based covalent ligand discovery. RSC Chemical Biology (RSC Publishing). [Link]
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Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. [Link]
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Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PubMed. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. ResearchGate. [Link]
-
A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. [Link]
-
Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. [Link]
-
Thermal Shift Assay. Creative Biolabs. [Link]
-
Protein thermal shifts to identify low molecular weight fragments. PubMed. [Link]
-
Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. [Link]
-
Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. PMC - NIH. [Link]
-
Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. PMC - NIH. [Link]
-
Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Protein X-ray Crystallography and Drug Discovery. PMC - NIH. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances (RSC Publishing). [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
-
Application of Fragment Screening and Fragment Linking to the Discovery of Novel Thrombin Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Protein Crystallization for X-ray Crystallography. PMC - NIH. [Link]
- Protein XRD Protocols - Crystalliz
-
Protein X-ray Crystallography & Protein Structure Determination. Proteinstructures.com. [Link]
-
A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]
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- 2. eurekaselect.com [eurekaselect.com]
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- 4. researchgate.net [researchgate.net]
- 5. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 10. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic C-N Bond Formation on a Dihalogenated Pyrimidine Scaffold
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction has profound implications in pharmaceutical and materials science, where the introduction of an amino group to an aromatic or heteroaromatic core is a frequent and critical transformation. The substrate at the heart of this guide, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, presents a unique synthetic challenge and opportunity. As a dihalogenated pyrimidine bearing a potent electron-withdrawing trifluoromethyl group, it is a valuable building block for a diverse range of biologically active molecules. The presence of two distinct halogen atoms, bromine and chlorine, opens the door for selective functionalization, a key strategy in the efficient construction of complex molecular architectures.
This document provides a comprehensive guide to the selective Buchwald-Hartwig amination of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed, field-proven experimental protocol, and offer insights into reaction optimization and product characterization.
The Principle of Regioselectivity: Exploiting Halogen Reactivity Differentials
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is a critical step in the catalytic cycle. The rate of this step is heavily influenced by the nature of the halogen, with the general order of reactivity being I > Br > Cl > F.[1] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies; weaker bonds, such as C-Br, are more readily cleaved by the palladium catalyst than stronger bonds like C-Cl.[4]
For 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, this differential reactivity is the key to achieving a selective amination. The C-Br bond at the 2-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 5-position. By carefully controlling the reaction conditions, it is possible to exclusively form the C-N bond at the 2-position, leaving the chloro substituent at the 5-position untouched and available for subsequent synthetic manipulations. This inherent chemoselectivity provides a powerful strategic advantage, allowing for a stepwise and controlled elaboration of the pyrimidine core.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] The cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-Br bond) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Selective Amination of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
This protocol provides a robust starting point for the selective amination at the 2-position. Optimization of specific parameters may be necessary depending on the nature of the amine coupling partner.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine | Not available | Various | Starting material. |
| Amine (e.g., Morpholine) | 110-91-8 | Various | Nucleophile. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Various | Palladium precursor. |
| Xantphos | 161265-03-8 | Various | Ligand. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Various | Base. Handle in a glovebox due to its hygroscopic nature. |
| Toluene | 108-88-3 | Various | Anhydrous solvent. |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | N/A | In-house prep. | For quenching the reaction. |
| Ethyl acetate | 141-78-6 | Various | For extraction. |
| Brine | N/A | In-house prep. | For washing the organic layer. |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Various | Drying agent. |
Reaction Setup and Procedure
Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous toluene via syringe, followed by the amine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine derivative.
Characterization
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Key Considerations and Optimization Strategies
-
Choice of Ligand: While Xantphos is a good starting point, other bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands can also be effective, particularly for less reactive amines.
-
Base Selection: Sodium tert-butoxide is a commonly used strong base. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be employed, especially if the substrate is base-sensitive.
-
Solvent: Toluene and dioxane are common solvents for this reaction. The choice of solvent can influence the reaction rate and solubility of the reagents.
-
Temperature: The reaction is typically run at elevated temperatures (80-110 °C). The optimal temperature will depend on the reactivity of the specific amine and the catalyst system used.
-
Potential for Further Functionalization: The resulting 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine is a valuable intermediate. The remaining chloro group at the 5-position can be subjected to a second cross-coupling reaction, such as another Buchwald-Hartwig amination with a different amine, a Suzuki coupling, or a Sonogashira coupling, to introduce further molecular diversity.
Conclusion
The Buchwald-Hartwig amination of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine offers a reliable and selective method for the synthesis of valuable 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, a high degree of regioselectivity can be achieved. The protocol and insights provided in this guide serve as a robust foundation for researchers in their efforts to synthesize novel and complex molecules for applications in drug discovery and materials science.
References
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023, December 26). Buchwald–Hartwig amination. Retrieved from [Link]
-
Journal of Chemical Education. (2021, January 31). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, July 22). Should I do solvent extraction for Buchwald–Hartwig amination? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Sonogashira Coupling: A Detailed Guide for the Synthesis of 2-Alkynyl-5-chloro-4-(trifluoromethyl)pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylated Pyrimidines
The pyrimidine core is a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents. The introduction of an alkynyl moiety onto this privileged scaffold via the Sonogashira coupling reaction opens a gateway to novel chemical space, enabling the synthesis of compounds with significant potential in drug discovery and materials science.[1] This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, a challenging yet valuable substrate for the synthesis of highly functionalized pyrimidine derivatives.
The target molecule, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, presents a unique opportunity for selective functionalization. The presence of two different halogen atoms at distinct positions, combined with the strong electron-withdrawing trifluoromethyl group, dictates a predictable reactivity profile. Understanding and exploiting this inherent chemoselectivity is paramount for a successful synthetic strategy.
Understanding the Reaction: Mechanism and Chemoselectivity
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[3]
The Catalytic Cycles
The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, the C-Br bond of the pyrimidine) to form a palladium(II) intermediate. This is often the rate-determining step.[4]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The desired product, the alkynylated pyrimidine, is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne, forming a copper acetylide. This species is the active nucleophile that participates in the palladium cycle.[5]
Chemoselectivity with 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
The inherent reactivity of the carbon-halogen bonds is the primary determinant of chemoselectivity in the Sonogashira coupling of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][6] Therefore, the C-Br bond at the 2-position is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond at the 5-position.
Furthermore, the electronic nature of the pyrimidine ring influences reactivity. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring electron-deficient. This electronic deficiency generally increases the reactivity of halopyrimidines in cross-coupling reactions compared to their benzene analogues. The position of the halogen also plays a crucial role, with the general order of reactivity being C4(6) > C2 > C5. While the C5 position is generally the least reactive, the strong electron-withdrawing effect of the trifluoromethyl group at the C4 position significantly activates the adjacent C2 and C5 positions towards nucleophilic attack and, consequently, oxidative addition. In this specific substrate, the combination of the inherent higher reactivity of the C-Br bond and the electronic activation at the C2 position strongly favors selective Sonogashira coupling at the bromine-substituted carbon.
Experimental Protocols
This section provides two detailed protocols for the Sonogashira coupling of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine with a terminal alkyne: a classical copper-co-catalyzed method and a copper-free alternative.
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for the Sonogashira coupling.
Table 1: Reagents and Conditions for Copper-Co-catalyzed Sonogashira Coupling
| Reagent/Parameter | Recommended | Range/Notes |
| Substrate | 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2-5 mol% |
| Copper Co-catalyst | Copper(I) iodide (CuI) | 5-10 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2-3 equiv (can also be used as solvent) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and degassed |
| Temperature | Room Temperature to 60 °C | Higher temperatures may be needed for less reactive alkynes. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser coupling.[7] |
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction, especially in the presence of oxygen.[8][9]
Table 2: Reagents and Conditions for Copper-Free Sonogashira Coupling
| Reagent/Parameter | Recommended | Range/Notes |
| Substrate | 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.2 - 2.0 equiv |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, XPhos) or a pre-formed catalyst like Pd(PPh₃)₄ | 1-5 mol% |
| Base | An amine base (e.g., DIPA, Et₃N) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) | 2-3 equiv |
| Solvent | Acetonitrile (ACN), Toluene, or DMF | Anhydrous and degassed |
| Temperature | 50 - 100 °C | Generally requires higher temperatures than copper-catalyzed reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Still recommended to prevent catalyst degradation. |
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (if applicable), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Troubleshooting and Optimization
Even with optimized protocols, challenges can arise. Here are some common issues and their solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.[10]
-
Insufficient Temperature: Aryl bromides, especially electron-deficient ones, may require higher temperatures to undergo oxidative addition.[11]
-
Reagent Purity: Impurities in the solvent, base, or starting materials can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
-
-
Formation of Glaser Homocoupling Byproduct:
-
Oxygen Contamination: This is the most common cause. Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained throughout the reaction.[7]
-
High Copper Concentration: In copper-catalyzed reactions, reducing the amount of CuI can minimize homocoupling.
-
Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[8]
-
-
Lack of Regioselectivity:
-
While highly unlikely for this substrate, if coupling at the C-Cl position is observed, it may be due to excessively harsh conditions. Reducing the reaction temperature and time should favor selective coupling at the C-Br bond.
-
Conclusion
The Sonogashira coupling of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a powerful and reliable method for the synthesis of valuable 2-alkynyl-5-chloro-4-(trifluoromethyl)pyrimidine derivatives. By understanding the underlying mechanism and the principles of chemoselectivity, and by carefully selecting the reaction conditions, researchers can efficiently access these important building blocks for the development of new pharmaceuticals and advanced materials. Both the traditional copper-co-catalyzed and the modern copper-free protocols offer viable pathways, with the choice depending on the specific alkyne and the desired level of control over side reactions.
References
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]
-
A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. ACS Publications. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]
-
Sonogashira Cross-Coupling Reactions Catalyzed by Heterogeneous Copper-Free Pd-Zeolites. ResearchGate. [Link]
-
Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. ResearchGate. [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Pd‐Catalyzed Regiocontrolled Sonogashira and Suzuki Cross‐Coupling Reaction of 3,6‐Dihalogenoimidazo[1,2‐a]pyridines. Sci-Hub. [Link]
-
Sonogashira coupling catalyzed by Pd(PPh3)4/CuI. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. RSC Publishing. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
The Pd(PPh3)4/CuI catalyzed Sonogashira coupling aryl bromides... ResearchGate. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. SynArchive. [Link]
-
Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. SemOpenAlex. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
-
Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. PubMed. [Link]
-
Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. ResearchGate. [Link]
-
Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. PMC - PubMed Central. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Welcome to the technical support guide for the synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this highly functionalized pyrimidine intermediate. The inherent electronic properties of the pyrimidine core, compounded by the strongly electron-withdrawing trifluoromethyl group and two distinct halogen substituents, present unique synthetic challenges.
This guide provides troubleshooting advice and in-depth answers to frequently encountered issues during the synthesis, moving beyond simple protocols to explain the chemical reasoning behind each recommendation.
Core Synthesis Workflow
The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is not trivial and often involves multi-step sequences. A common conceptual approach involves the sequential halogenation of a suitable pyrimidine precursor. The exact route can vary, but a logical pathway often starts with a trifluoromethylated pyrimidine core, followed by chlorination and bromination, where the order is critical to achieving the desired regiochemistry.
Below is a generalized workflow diagram illustrating the key stages and decision points in the synthesis.
Caption: Generalized workflow for the synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My bromination step is resulting in very low yield. What are the likely causes and how can I fix it?
Answer:
Low yield in the bromination of an electron-deficient ring like 5-chloro-4-(trifluoromethyl)pyrimidine is a frequent challenge. The pyrimidine ring is inherently electron-poor, and this effect is dramatically amplified by the potent electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom. This deactivation makes the ring significantly less susceptible to electrophilic attack.
Potential Causes & Solutions:
-
Insufficiently Electrophilic Brominating Agent: Standard brominating agents like molecular bromine (Br₂) may not be reactive enough. The reaction often requires a highly activated electrophile.
-
Troubleshooting: Employ a more potent brominating system. N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid or oleum is a common choice. The acid protonates NBS, generating a more powerful electrophilic bromine species.
-
-
Inadequate Reaction Temperature: The high activation energy barrier for this reaction often necessitates elevated temperatures.
-
Troubleshooting: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or HPLC at regular intervals to find the optimal balance between reaction rate and decomposition. A typical temperature range might be 60-100 °C, depending on the solvent and reagents.
-
-
Steric Hindrance: The position to be brominated (C2) is flanked by a nitrogen atom and the C=N bond, which can present some steric hindrance to the incoming electrophile.
-
Starting Material Purity: Impurities in your 5-chloro-4-(trifluoromethyl)pyrimidine intermediate can interfere with the reaction.
-
Troubleshooting: Ensure the starting material is of high purity (>98%) before proceeding. Purify the intermediate via column chromatography or recrystallization if necessary.
-
Troubleshooting Decision Tree:
Caption: Potential pathways for desired product and isomeric impurity formation.
Troubleshooting Steps:
-
Control Reagent Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (e.g., 1.1-1.3 equivalents). This minimizes the chance of di-bromination or other side reactions.
-
Slow Reagent Addition: Add the brominating agent dropwise at a lower temperature before slowly heating the reaction. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive site.
-
Solvent Choice: While strong acids are often used as both catalyst and solvent, exploring co-solvents could modulate reactivity. However, this is less common for such deactivated systems.
Q3: The final product is difficult to purify. What purification strategies do you recommend?
Answer:
Purification is challenging because the desired product and potential impurities (unreacted starting material, isomers) often have very similar physical properties (polarity, solubility).
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, carefully quench the mixture by pouring it onto ice. Neutralize with a base (e.g., NaHCO₃, NaOH solution) to a neutral or slightly basic pH. This will precipitate the crude product and remove the acid.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Standard silica gel (60-120 mesh) is usually sufficient.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Table 1: Example Gradient for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 100 | 0 | Elute very non-polar impurities. |
| 2 | 98 | 2 | Elute the desired product. |
| 3 | 95 | 5 | Elute slightly more polar impurities. |
| 4 | 90 | 10 | Elute any remaining starting material. |
Note: This is an example; the optimal gradient must be determined by TLC analysis.
-
Recrystallization: If a solid product is obtained and is relatively pure after chromatography (>95%), recrystallization can be used to achieve higher purity.
-
Solvent Screening: Test solubility in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Detailed Experimental Protocol (Example)
Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Disclaimer: This protocol is a representative example based on established chemical principles. [1][2]All procedures should be performed by trained chemists with appropriate safety precautions.
Materials:
-
5-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Concentrated Sulfuric Acid (98%) (5-10 volumes)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-4-(trifluoromethyl)pyrimidine.
-
Carefully add concentrated sulfuric acid and stir until all the starting material has dissolved.
-
In portions, add N-Bromosuccinimide (NBS) to the solution. The addition may be exothermic. Maintain the temperature below 30 °C during the addition.
-
Once the addition is complete, slowly heat the reaction mixture to 70-80 °C.
-
Monitor the reaction progress by TLC or HPLC. The reaction may take several hours (4-24 h).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- CN108129456A: A kind of preparation method of trifluoromethyl pyrimidine derivative.
- US20140135497A1: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. ChemicalBook.
- One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
-
The Journal of Organic Chemistry. ACS Publications. [Link]
Sources
Overcoming side reactions in Suzuki coupling of polysubstituted pyrimidines
Technical Support Center: Suzuki Coupling of Polysubstituted Pyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving polysubstituted pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often temperamental transformation. The electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms introduce unique hurdles not typically seen with simple aryl halides.[1][2]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common side reactions and achieve high-yielding, reproducible results.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Problem 1: Low to No Conversion of Starting Materials
Q: My reaction shows minimal or no formation of the desired product, and I primarily recover my starting pyrimidine halide. What are the likely causes and how can I troubleshoot this?
A: This is one of the most common issues and typically points to problems within the catalytic cycle, often stemming from the unique electronic and steric properties of the pyrimidine substrate.
Probable Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair electrons on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium center, forming inactive or less active catalyst species.[1][3][4] This is particularly problematic with standard, less bulky ligands.
-
Solution: Switch to a catalyst system featuring bulky, electron-rich ligands. These ligands serve a dual purpose: their steric bulk helps prevent the pyrimidine nitrogen from binding to the palladium, and their electron-donating nature accelerates the rate-limiting oxidative addition step.[3][5]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the gold standard for these challenging substrates.[3]
-
Starting Point: For a difficult coupling, begin with a pre-catalyst like XPhos Pd G3 or SPhos Pd G3.
-
-
-
Inefficient Oxidative Addition: While the pyrimidine ring is electron-deficient, which generally favors oxidative addition, heavy substitution can introduce significant steric hindrance, slowing this crucial first step.[3][6] This is especially true for less reactive C-Cl bonds.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. An inappropriate combination can lead to poor solubility, slow transmetalation, or catalyst degradation.
| Parameter | Recommendation | Rationale & Key Considerations |
| Catalyst | XPhos Pd G3 or SPhos Pd G2 (1-5 mol%) | Pre-activated Pd(II) catalysts with bulky ligands; highly effective for heteroaryl chlorides.[3][8] |
| Ligand | (If not using a pre-catalyst) XPhos, SPhos | Bulky, electron-rich ligands that accelerate key steps and prevent catalyst inhibition.[3][5] |
| Base | K₃PO₄ (anhydrous) or K₂CO₃ (aqueous) | K₃PO₄ is often superior for preventing protodeboronation. K₂CO₃ is a reliable, milder starting point.[1][5] |
| Solvent | 1,4-Dioxane or 2-MeTHF (+/- H₂O) | Ethereal solvents are generally effective. Water is often needed to solubilize the base but can promote side reactions.[5][7] |
| Temperature | 80-110 °C (conventional) or 100-150 °C (microwave) | Higher temperatures are often required for sterically hindered or chloro-substrates.[7] |
Problem 2: Significant Protodeboronation Byproduct
Q: I'm observing a major byproduct corresponding to the protonated version of my boronic acid/ester coupling partner (Ar-H instead of Ar-Pyrimidine). How can I minimize this side reaction?
A: Protodeboronation is the cleavage of the C–B bond by a proton source, a common and frustrating side reaction in Suzuki couplings.[9] It is often catalyzed by residual acid or base and is exacerbated by high temperatures and the presence of water.[1][9]
Solutions to Minimize Protodeboronation:
-
Employ Anhydrous Conditions: Since water is the most common proton source, running the reaction under strictly anhydrous conditions is highly effective.
-
Protocol: Use anhydrous solvents (e.g., dry dioxane, toluene, or 2-MeTHF) and a base that does not require water for activation, such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[5] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
-
Use Boronic Esters: Boronic acids are in equilibrium with their boroxines and are generally more susceptible to protodeboronation than their corresponding esters.
-
Recommendation: Use pinacol boronate esters (Bpin) instead of boronic acids. They exhibit greater stability and often provide a "slow release" of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[9]
-
-
Optimize Temperature and Reaction Time: Do not heat the reaction longer or hotter than necessary.
-
Strategy: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. If the reaction is sluggish, it is often better to switch to a more active catalyst system rather than simply increasing the temperature or time.[10]
-
-
Base Selection: The choice and strength of the base can influence the rate of protodeboronation.
-
Recommendation: While strong bases are needed for the catalytic cycle, extremely harsh conditions can accelerate C-B bond cleavage. Milder bases like KF or NaHCO₃ can sometimes be beneficial if the coupling itself is facile.[5]
-
Problem 3: Formation of Homocoupling Byproducts
Q: My main byproduct is the symmetrical dimer of my boronic acid (Ar-Ar). What causes this and how can I prevent it?
A: Homocoupling of the boronic acid is typically driven by two main pathways: a palladium(II)-mediated process or an oxygen-induced radical process.[11]
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[11]
-
Protocol: Before adding the palladium catalyst, thoroughly degas the reaction mixture. The most effective method is subsurface sparging, where a needle is placed below the solvent surface to bubble an inert gas (N₂ or Ar) through the solution for 15-30 minutes. The common "freeze-pump-thaw" method (3 cycles) is also excellent.
-
-
Use a Pd(0) Pre-catalyst: The reaction between Pd(II) species and two molecules of boronic acid can stoichiometrically produce the homocoupled dimer and Pd(0).[11]
-
Strategy: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ ensures the catalytic cycle begins from the desired point. If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), adding a small amount of a reducing agent or an extra equivalent of a phosphine ligand can help rapidly generate the active Pd(0) species in situ.[11][12]
-
-
Slow Addition of the Boronic Acid: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.
-
Technique: If other methods fail, set up the reaction with all other components and add the boronic acid solution slowly over several hours using a syringe pump.[3]
-
Visualizing the Process
Understanding the core mechanism and the troubleshooting logic is key to success.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q: Which halogen is the best leaving group on a pyrimidine ring for Suzuki couplings?
A: The reactivity order follows the typical trend for aryl halides: I > Br > Cl > F. However, because the pyrimidine ring is highly electron-deficient, even chloropyrimidines are excellent substrates for Suzuki couplings and are often preferred due to their lower cost and greater availability.[2] Fluoro-substituted pyrimidines are generally unreactive under standard conditions.[2]
Q: How can I achieve regioselective coupling on a di- or tri-chlorinated pyrimidine?
A: Regioselectivity is governed by the intrinsic electronic differences of the carbon-halogen bonds. For example, in 2,4-dichloropyrimidine, the C4 position is significantly more reactive towards oxidative addition than the C2 position.[7] You can exploit this by:
-
Controlling Stoichiometry: Using 1.0 equivalent of the boronic acid will almost exclusively yield the C4-substituted product.
-
Controlling Temperature: The first coupling at C4 can often be achieved at a lower temperature (e.g., 60-80 °C), while the second coupling at C2 may require more forcing conditions (>100 °C).[13] This allows for sequential, one-pot double couplings with different boronic acids.[13]
Q: Is water always necessary? What is its role?
A: Water plays a complex role. It is often required to dissolve the inorganic base (like K₂CO₃ or Na₂CO₃), which is essential for the transmetalation step. However, it is also the primary culprit for the protodeboronation side reaction.[3][9] If protodeboronation is a problem, switching to an anhydrous system with a base like K₃PO₄ is the best strategy. Some modern catalyst systems are so active they can function well under nearly anhydrous conditions even with traditional bases.
Validated Experimental Protocol
General Procedure for Suzuki Coupling of a Sterically Hindered Chloropyrimidine:
This protocol is a robust starting point for a challenging coupling, employing a modern Buchwald pre-catalyst.
-
Reagent Preparation:
-
To a clean, oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the substituted chloropyrimidine (1.0 eq), the boronic acid or pinacol ester (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Note: Using a slight excess of the boronic reagent can help drive the reaction to completion, but a large excess may increase side products.
-
-
Inerting the Atmosphere:
-
Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
-
Solvent Addition and Degassing:
-
Add anhydrous, degassed 1,4-dioxane (or 2-MeTHF) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Sparge the resulting suspension with a subsurface stream of inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.[11]
-
-
Catalyst Addition:
-
Briefly remove the inert gas stream and, under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Quickly re-seal the vessel.
-
-
Reaction:
-
Place the flask in a pre-heated oil bath at 100 °C (or as optimized) and stir vigorously.
-
Alternatively, heat the reaction in a microwave reactor at 120-140 °C for 15-60 minutes.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
References
-
A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Available at: [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available at: [Link]
-
Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Substitution on Pyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine functionalization. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs, particularly protein kinase inhibitors[1]. The functionalization of pre-existing pyrimidine cores, such as the inexpensive 2,4-dichloropyrimidine, via SNAr is a powerful strategy for diversity-oriented synthesis[1]. However, controlling reaction outcomes, particularly regioselectivity, can be a significant challenge. This guide provides field-proven insights to address the common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions about SNAr on pyrimidines.
Q1: Why is nucleophilic aromatic substitution (SNAr) on a pyrimidine ring more facile than on benzene? A1: The pyrimidine ring is a π-deficient heterocycle.[2][3] The two nitrogen atoms are highly electronegative, withdrawing electron density from the ring carbons. This withdrawal makes the carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles.[3] Furthermore, the nitrogen atoms can effectively stabilize the negative charge in the high-energy anionic intermediate (the Meisenheimer complex) that is formed during the reaction, which is the rate-determining step.[4][5]
Q2: On a typical 2,4-dihalopyrimidine, which position is more reactive towards nucleophiles? A2: Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[1][6][7] The reason lies in the stability of the Meisenheimer intermediate. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto both ring nitrogens through resonance, providing significant stabilization.[4][8] Attack at the C2 position also allows for delocalization, but the stabilization is considered less effective. This inherent reactivity makes C4 the "normal" site of substitution.[8]
Q3: What is the expected reactivity order for halogen leaving groups in SNAr reactions? A3: The typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. This is often counter-intuitive when compared to SN1 or SN2 reactions on aliphatic carbons. In SNAr, the rate-determining step is the initial attack of the nucleophile on the carbon atom. A more electronegative halogen, like fluorine, polarizes the carbon-halogen bond more strongly, making the carbon more electrophilic and accelerating this initial attack.[7]
Q4: What is the best starting solvent for my SNAr reaction? A4: Polar aprotic solvents are the standard recommendation for SNAr reactions.[7] Solvents like DMF, DMSO, acetonitrile (MeCN), or DCM are excellent choices.[9] These solvents can effectively dissolve the reactants but do not form a strong "solvent cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile more "naked" and reactive.[7] While polar protic solvents (e.g., ethanol, water) can be used, they may slow the reaction by solvating the nucleophile and can sometimes act as competing nucleophiles, leading to solvolysis side products.[10][11]
Detailed Troubleshooting Guide
This section is formatted to address specific experimental failures.
Issue 1: Low or No Reaction Conversion
Q: I've set up my reaction with 2,4-dichloropyrimidine and an amine nucleophile in ethanol, but I'm seeing very little product formation even after prolonged heating. What's going wrong?
A: Low conversion is a common issue that can stem from several factors. Let's break down the probable causes and solutions.
-
Probable Cause 1: Insufficient Thermal Energy. Many SNAr reactions, especially with less activated pyrimidines or moderately strong nucleophiles, require elevated temperatures to proceed at a reasonable rate.[11]
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent is a common strategy.[10] For instance, using a higher-boiling solvent like DMF or dioxane and heating to 80-120°C can significantly accelerate the reaction.
-
-
Probable Cause 2: Nucleophile Reactivity. The nucleophilicity of your amine might be too low under the reaction conditions. Primary and secondary aliphatic amines are generally good nucleophiles, but aromatic amines are weaker.[9] Steric hindrance on the nucleophile (e.g., ortho-substituted anilines) can also dramatically slow the reaction rate.[11]
-
Solution: If using a weak nucleophile, you may need more forcing conditions (higher temperature, longer reaction time). Alternatively, you can increase its reactivity by adding a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it, though this is more common for alcohol or thiol nucleophiles.[9]
-
-
Probable Cause 3: Solvent Choice. As mentioned in the FAQ, protic solvents like ethanol can solvate the amine nucleophile via hydrogen bonding, reducing its reactivity.[7]
-
Solution: Switch to a polar aprotic solvent like DMF, MeCN, or DMSO. This change alone can often lead to a dramatic increase in reaction rate. In one study, DCM was found to be an excellent solvent choice, providing high yields and an easy work-up.[9]
-
-
Probable Cause 4: Lack of a Base. When the amine nucleophile displaces a chloride, HCl is formed as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction after a partial conversion.
-
Solution: Add a non-nucleophilic base to act as an acid scavenger. Triethylamine (TEA) or diisopropylethylamine (DIPEA) at 1.1-1.5 equivalents are standard choices for this purpose.[10]
-
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
Q: My reaction on a 2,4-dichloropyrimidine is giving me an inseparable mixture of C4 and C2 substituted products. How can I improve selectivity for the C4 position?
A: This is a classic and often frustrating problem in pyrimidine chemistry. While C4 is the electronically preferred site of attack, several factors can erode this selectivity, leading to mixtures.[6]
-
Probable Cause 1: Steric Hindrance. A bulky substituent at the C5 position of the pyrimidine ring can sterically hinder the approach of the nucleophile to the C4 position, making the C2 position more accessible.[1]
-
Solution: Unfortunately, this is inherent to the substrate. If C4 substitution is required, a different synthetic route might be necessary. Sometimes, lowering the reaction temperature can enhance selectivity by favoring the lower-energy pathway to the C4 product, but this may come at the cost of reaction rate.
-
-
Probable Cause 2: Electronic Effects of Other Ring Substituents. The "C4 rule" is most reliable for unsubstituted or C5-substituted 2,4-dihalopyrimidines. An electron-donating group (EDG) at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity, making the C2 position more reactive.[12][13] Quantum mechanics calculations show that an EDG at C6 alters the Lowest Unoccupied Molecular Orbital (LUMO), increasing its coefficient at C2, making it the preferred site of attack.[12][13]
-
Solution: Be aware of the electronic nature of your pyrimidine. If you have a C6-EDG, expect C2 selectivity. If you require C4 substitution on such a system, you may need to employ a different strategy, such as using a substrate with a different leaving group at C2 vs. C4 or exploring palladium-catalyzed cross-coupling reactions, which can have different selectivity rules.[1]
-
-
Probable Cause 3: Specific Nucleophile/Substrate Interactions. Certain nucleophiles can override the inherent C4 preference. For instance, with 2,4-dichloro-5-nitropyrimidine, secondary amines preferentially attack C4, but tertiary amines have been shown to give excellent selectivity for the C2 position.[14] In another specialized case, alkoxides were found to attack the C2 position of 2-MeSO₂-4-chloropyrimidine due to a stabilizing hydrogen bond interaction between the alkoxide and the acidic protons of the methylsulfonyl group.[15]
-
Solution: Consult the literature for the specific combination of pyrimidine core and nucleophile class you are using. A slight change in the nucleophile (e.g., from a secondary to a primary amine) or reaction conditions could potentially shift the selectivity.
-
Caption: Decision tree for predicting SNAr regioselectivity.
Issue 3: Formation of Side Products
Q: My reaction is proceeding, but my crude NMR shows significant impurities. I suspect I'm getting disubstitution and maybe a product from the solvent. How can I minimize these?
A: Side product formation is often a sign that the reaction conditions are either too harsh or not sufficiently controlled.
-
Probable Cause 1: Disubstitution. If your reaction temperature is high or the reaction time is long, the initially formed mono-substituted product can react again with the nucleophile, especially if the first substitution activates the ring towards a second.
-
Solution: Control the stoichiometry carefully. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also provide a wider window to stop the reaction before significant disubstitution occurs.
-
-
Probable Cause 2: Solvolysis (Hydrolysis or Alcoholysis). If you are using a protic solvent like water or an alcohol (isopropanol, ethanol), the solvent itself can act as a nucleophile, displacing the halogen to form a 4-hydroxy or 4-alkoxy pyrimidine.[10][11] This is especially problematic under acidic conditions or at high temperatures.[11]
-
Solution: The most straightforward solution is to switch to an aprotic solvent (DMF, MeCN, etc.). If you must use a protic solvent, minimize the reaction time and temperature. If using an acid catalyst, use only a catalytic amount (e.g., 0.1 equivalents).[11]
-
-
Probable Cause 3: Reaction at Other Functional Groups. If your pyrimidine or nucleophile contains other reactive sites, they may compete. For example, the pyrrole nitrogen in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be alkylated under basic conditions.[11]
-
Solution: Employ a protecting group strategy. For the pyrrolo[2,3-d]pyrimidine example, protecting the N7 position with a tosyl group can prevent this side reaction, directing substitution to the desired C4 position.[11]
-
Data & Protocols
Table 1: Common Solvents for Pyrimidine SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Typical Use & Considerations |
| DMF (Dimethylformamide) | Polar Aprotic | 153 | Excellent solvent, high boiling point allows for high reaction temperatures. Can be difficult to remove under vacuum. |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | 189 | Similar to DMF, very high boiling point. Can complicate workup. |
| MeCN (Acetonitrile) | Polar Aprotic | 82 | Good general-purpose solvent, lower boiling point, easier to remove. |
| DCM (Dichloromethane) | Polar Aprotic | 40 | Useful for reactions that proceed at or near room temperature. Easy to remove.[9] |
| Ethanol | Polar Protic | 78 | Can be used, but may reduce nucleophile reactivity and can lead to ethoxide side products (solvolysis).[10] |
| PEG-400 | Polar Protic | Decomposes | An environmentally friendly "green" solvent option shown to be effective for rapid SNAr reactions.[16] |
General SNAr Mechanism
The SNAr reaction on pyrimidines proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism for SNAr on a pyrimidine ring. (Note: Images are placeholders for chemical structures.)
Experimental Protocol: General Procedure for Amination of 2,4-Dichloropyrimidine
This protocol is a representative starting point and must be optimized for specific substrates.
-
Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent, such as acetonitrile (MeCN), to achieve a concentration of approximately 0.1-0.5 M.
-
Addition of Reagents: Add the amine nucleophile (1.1 eq.) followed by a non-nucleophilic base such as triethylamine (TEA) (1.2 eq.).[10]
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for MeCN).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-aminopyrimidine derivative.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Processes. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. [Link]
-
Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters. [Link]
-
Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. Queen's University QSpace. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
-
SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid. Synthetic Communications. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Pyrimidine: Definition, Structure & Synthesis. StudySmarter. [Link]
-
Pyrimidines. University of Oxford. [Link]
-
Pyrimidine - Wikipedia. Wikipedia. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Pyrimidine | PPTX. Slideshare. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. FIU Digital Commons. [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular Diversity. [Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. [Link]
-
The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
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- 15. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 16. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyrimidine Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for palladium catalyst deactivation during the cross-coupling of pyrimidine scaffolds. The question-and-answer format is structured to address specific experimental challenges with a focus on mechanistic understanding and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrimidine cross-coupling reaction has stalled or shows low conversion. How do I diagnose the problem?
A1: Low or no conversion in pyrimidine cross-coupling reactions is a common issue that can often be traced back to catalyst deactivation. The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms create a challenging environment for the palladium catalyst.
Initial Diagnostic Checks:
-
Visual Inspection: Observe the reaction mixture. The formation of a black precipitate is a tell-tale sign of palladium black, an inactive, aggregated form of palladium metal, indicating catalyst decomposition.[1][2]
-
Inert Atmosphere: Confirm that the reaction was conducted under strictly anaerobic conditions. Oxygen can oxidize the active Pd(0) catalyst and any sensitive phosphine ligands, leading to deactivation.[2]
-
Reagent Purity: Ensure the purity of all starting materials, including the pyrimidine halide, the coupling partner (e.g., boronic acid), base, and solvent. Impurities can act as catalyst poisons.[2][3]
If these initial checks do not reveal an obvious cause, a more systematic investigation into the specific deactivation pathways is necessary.
Q2: I'm observing significant palladium black formation. What is causing this and how can I prevent it?
A2: Palladium black formation is a common deactivation pathway resulting from the aggregation of the active Pd(0) catalyst.[1] This is often triggered by the dissociation of the stabilizing ligand from the palladium center.
Primary Causes and Prevention Strategies:
-
Ligand Dissociation: The bond between the palladium and its phosphine ligand can be labile. Once the ligand dissociates, the "naked" Pd(0) species can easily aggregate.[2]
-
Solution: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can often push the equilibrium towards the stabilized complex. However, an excessive amount of ligand can sometimes inhibit the reaction.[2]
-
-
Inadequate Ligand Choice: The choice of ligand is critical for stabilizing the catalytic species.[1][4] For electron-deficient pyrimidines, standard ligands like PPh₃ may not be sufficient.
Data Presentation: Ligand Effects on Catalyst Stability
| Ligand Type | General Characteristics | Efficacy with Pyrimidines | Reference |
| Monodentate Phosphines (e.g., PPh₃, P(o-Tol)₃) | Promote neutral catalytic mechanisms. | Often insufficient for hindered or electron-deficient substrates. | [7][8] |
| Bidentate Phosphines (e.g., dppf, Xantphos) | Bite angle and basicity influence stability and activity. | Can be effective, but optimization is often required. | [9] |
| Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Bulky and electron-rich, promoting oxidative addition. | Highly effective for challenging heteroaryl couplings, including pyrimidines. | [2][5][6] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, forming robust Pd-complexes. | A powerful alternative to phosphine ligands for difficult couplings. | [6] |
Q3: My reaction is clean, with no palladium black, but still fails to proceed. Could the pyrimidine itself be deactivating the catalyst?
A3: Yes, this is a frequent issue. The nitrogen atoms in the pyrimidine ring are basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][6] This is a form of product inhibition if the coupled pyrimidine product binds more strongly to the catalyst than the starting materials.
Troubleshooting Catalyst Inhibition by Pyrimidine:
-
Ligand Modification: As with preventing palladium black, using bulky ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center.[5][10]
-
Additive Screening: The addition of certain salts, like zinc chloride (ZnCl₂), can sometimes mitigate this inhibition, potentially by coordinating to the pyrimidine nitrogens and reducing their basicity.
-
Slow Addition: In some cases, slow addition of the pyrimidine substrate can maintain a low concentration in the reaction mixture, minimizing catalyst inhibition.
Visualization: Catalyst Deactivation Pathways
Caption: Common deactivation pathways for palladium catalysts in pyrimidine cross-coupling.
Q4: Are there common side reactions with my coupling partners that can affect the catalyst?
A4: Yes, particularly when using boronic acids in Suzuki-Miyaura couplings.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which can be exacerbated by high temperatures and certain bases.[11] This not only consumes the coupling partner but the degradation products can potentially interact with the catalyst.
-
Homocoupling: The reaction of two molecules of the boronic acid to form a dimer can occur. This is often a Pd(II)-mediated process and can be suppressed by ensuring the rapid and efficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[12][13]
-
Mitigation: Rigorous deoxygenation of the reaction mixture is crucial. The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its Pd(0) state.[12]
-
Q5: Can a deactivated catalyst be reactivated?
A5: In some cases, particularly with heterogeneous catalysts like Pd on carbon (Pd/C), reactivation is possible. However, for homogeneous catalysts, it is generally more practical to prevent deactivation in the first place.
Experimental Protocol: General Reactivation of Heterogeneous Palladium Catalysts
This protocol is a general guideline and may require optimization for specific catalysts and deactivation modes.
-
Solvent Washing: The spent catalyst is first washed to remove adsorbed organic species. Refluxing in an alcohol solution followed by washing with deionized water is a common first step.[14]
-
Base Wash: Washing with a heated aqueous alkali solution (e.g., NaOH or K₂CO₃) can help restore the pore structure of the support.[15]
-
Acid Treatment: Subsequent treatment with a dilute acid, like nitric acid, can remove certain inorganic poisons.[14][15]
-
Redeposition of Palladium (if necessary): For severe deactivation, the palladium can be redissolved and redeposited onto the support. This is a more complex procedure involving the formation of a palladium salt complex (e.g., with ammonia) followed by reduction with an agent like hydrogen gas or formaldehyde.[14][15]
-
Oxidative Treatment: For deactivation caused by the reduction to Pd(0) nanoparticles in some specific catalytic systems, treatment with a mild oxidizing agent like benzoquinone has been shown to reoxidize the palladium to its active Pd(II) state.[16]
Note: The choice of reactivation method depends heavily on the nature of the catalyst and the cause of deactivation. For instance, treatment with oxidizing agents like hypochlorites or peroxides has been described for reactivating alumina-supported palladium catalysts.[17]
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting pyrimidine cross-coupling reactions.
Q6: How can I analytically characterize the deactivated catalyst to better understand the problem?
A6: Several analytical techniques can provide insight into the state of the palladium catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is invaluable for determining the oxidation state of palladium (e.g., distinguishing between active Pd(0) and inactive Pd(II) or oxidized species).[3][18]
-
Transmission Electron Microscopy (TEM) / Scanning Transmission Electron Microscopy (STEM): These microscopy techniques can visualize the palladium nanoparticles on a support, allowing for the assessment of particle size, distribution, and aggregation (sintering), which is a form of deactivation.[19][20][21]
-
X-ray Diffraction (XRD): XRD can identify the crystalline structure of the palladium and can be used to observe changes in particle size and the formation of palladium alloys or oxides.[19]
-
Inductively Coupled Plasma (ICP) Spectroscopy: ICP can be used to quantify the amount of palladium that may have leached from a heterogeneous catalyst into the solution, indicating catalyst instability.[22]
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine - Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts - ResearchG
- Ligand electronic influence in Pd-c
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Reactivation of alumina supported palladium catalysts - Google P
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Method for reactivating palladium carbon catalyst - Google P
- Method for reactivating deactivated palladium/carbon catalyst - Google P
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Organic Process Research & Development (ACS Public
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
- Insights into Palladium Deactivation during Advanced Oxidation Processes - Chemistry of Materials (ACS Public
- Bulky ligands promote palladium-catalyzed protodeboronation - The M
- Palladium catalyst issues in cross-coupling reactions - Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - NIH.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - Organic Process Research & Development (ACS Public
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC (NIH).
- How can I solve my problem with Suzuki coupling?
- Poisoning and deactivation of palladium c
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - Journal of the American Chemical Society.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Diagnosing issues with a failed Suzuki coupling? - Reddit.
- Heck Coupling - Synthetic Methods in Drug Discovery: Volume 1 (Books G
- Cross-coupling reaction - Wikipedia.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions - ResearchGate. [https://vertexaisearch.cloud.google.
- Heck Reaction—St
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - ChemRxiv.
- Heck Reaction - Chemistry LibreTexts.
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Removal of impurities from 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine reactions
Welcome to the technical support guide for handling reactions involving 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth, field-tested answers to common purification challenges, explains the chemical principles behind our recommendations, and offers detailed protocols to ensure you obtain your target compound with the desired purity.
FAQ: Understanding the Impurity Profile
A successful purification strategy begins with understanding what you need to remove. The impurities in your crude product are dictated by the specific reaction conditions, but several common side products are frequently encountered.
Question: What are the most common impurities I should expect in my crude 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine reaction mixture?
Answer: The impurity profile can be complex, but it typically falls into three main categories arising from common side reactions:
-
Dehalogenated Species: The C-Br and C-Cl bonds on the electron-deficient pyrimidine ring can be susceptible to reduction. This is particularly common in reactions that generate hydride species, such as certain palladium-catalyzed cross-couplings.[1][2] The primary dehalogenated impurities are:
-
5-Chloro-4-(trifluoromethyl)pyrimidine (Debromination): The C-Br bond is generally more labile than the C-Cl bond and is often the first to be reduced.
-
2-Bromo-4-(trifluoromethyl)pyrimidine (Dechlorination): Less common than debromination, but possible under harsh reductive conditions.
-
4-(Trifluoromethyl)pyrimidine (Complete Dehalogenation): Formation of this impurity suggests significant reductive side reactions are occurring.[3]
-
-
Hydrolyzed Byproducts: Pyrimidine halides are susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, especially if the reaction is run at elevated temperatures or during an aqueous workup with a basic solution.[4] The resulting hydroxypyrimidines (or their pyrimidinone tautomers) are significantly more polar than the starting material.
-
Unreacted Starting Materials & Reagents: Depending on the reaction stoichiometry and conversion, residual starting materials can remain. Additionally, non-volatile reagents used in the reaction can contaminate the crude product.
The potential formation pathways for these common impurities are outlined in the diagram below.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 6. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Introduction: Welcome to the dedicated technical support guide for the scale-up synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. This molecule represents a class of highly functionalized heterocyclic compounds that are valuable intermediates in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of the bromo, chloro, and trifluoromethyl substituents presents unique challenges during synthesis, particularly when transitioning from bench-scale to pilot or manufacturing scale. This document provides practical, experience-driven guidance in a question-and-answer format to help researchers, process chemists, and manufacturing professionals navigate common pitfalls, optimize reaction conditions, and ensure a safe, efficient, and scalable process.
Proposed Synthetic Pathway
The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a multi-step process where control of reagents and reaction conditions is paramount. A plausible and industrially viable route starting from a common building block is outlined below. This pathway forms the basis for the subsequent troubleshooting and FAQ sections.
Caption: Proposed synthetic workflow for 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical raw materials, and how should their quality be assessed for scale-up?
A1: The quality of your starting materials is fundamental to the success and reproducibility of the synthesis at scale. For this pathway, two materials are critical:
-
Ethyl 4,4,4-trifluoroacetoacetate: This is the source of the trifluoromethyl group. Key quality parameters to assess include:
-
Assay (Purity): Should be >98% by GC. Common impurities include non-fluorinated ester analogues which can lead to difficult-to-remove byproducts.
-
Acidity: High acidity can indicate degradation and may neutralize the base in Step 1, requiring adjustments to stoichiometry.
-
-
Guanidine (or its salt): Typically used as guanidine hydrochloride or carbonate.
-
Moisture Content: Guanidine is hygroscopic. Excess water can significantly reduce yields in the condensation step. Karl Fischer titration is recommended.
-
Solubility: Ensure the chosen salt and base system are compatible with the reaction solvent for a homogenous reaction.
-
A drop in yield during scale-up is often traced back to inconsistencies in raw material quality. It is crucial to qualify suppliers and establish strict incoming quality controls.[1]
Q2: Which step in this synthesis poses the greatest challenge during scale-up?
A2: The tandem Diazotization-Halogenation reactions in Step 2 are the most challenging and hazardous to scale. The diazonium salt intermediates are notoriously unstable and can decompose exothermically and violently if temperature is not strictly controlled. Key scale-up concerns include:
-
Exotherm Control: The formation of the diazonium salt is highly exothermic. On a large scale, what is easily managed in a lab flask can become a serious safety hazard.[1] Controlled, subsurface addition of the sodium nitrite solution and a robust reactor cooling system are non-negotiable.[1]
-
Gas Evolution: The reaction releases nitrogen gas. The reactor and off-gas system must be designed to handle the rate of gas evolution to prevent over-pressurization.
-
Stability of Intermediate: The diazonium salt should be used immediately and never isolated. Maintaining a low temperature (typically 0-5 °C) throughout the process is critical to prevent decomposition, which not only reduces yield but also forms phenolic and other tarry impurities.
Q3: What are the primary safety hazards associated with this process?
A3: This synthesis involves several hazardous reagents and conditions:
-
Phosphorus Oxychloride (POCl₃) (Alternative Chlorination Route): If an alternative route involving chlorination of a dihydroxypyrimidine is considered, POCl₃ is often used. It is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a closed system under an inert atmosphere.[2][3]
-
Brominating Agents: Bromine and reagents like phosphorus tribromide (PBr₃) are highly corrosive and toxic.[4][5] Use in well-ventilated areas with appropriate personal protective equipment (PPE) is mandatory.[6][7]
-
Diazonium Salts: As mentioned in Q2, these are potentially explosive. A thorough Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) analysis of the reaction mixture are essential before attempting scale-up.
-
General Hazards: The target molecule and intermediates are classified as toxic and irritants.[8][9][10][11] Always consult the Safety Data Sheet (SDS) and handle with appropriate engineering controls and PPE.[8][9]
Q4: How can I effectively monitor the progress of each reaction step?
A4: Robust in-process controls (IPCs) are vital for a successful scale-up.
-
Step 1 (Ring Formation): HPLC is the preferred method. It can track the consumption of the starting ester and the formation of the pyrimidine product. A typical method would use a C18 column with a water/acetonitrile gradient. TLC can be used for quick qualitative checks but is not sufficient for scale-up decisions.
-
Step 2 (Diazotization/Halogenation): HPLC is again crucial. Monitoring the disappearance of the starting amine is the primary goal. It is difficult to monitor the diazonium intermediate directly due to its instability. The reaction is typically considered complete when the starting amine is below a set threshold (e.g., <1% by HPLC area). Quenching a small aliquot of the reaction with a reducing agent (like hypophosphorous acid) before analysis can sometimes provide a more stable sample.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Step 1: Ring Formation (Condensation)
| Problem | Potential Causes | Recommended Solutions |
| Low or Stalled Conversion | 1. Inactive base due to moisture or degradation. 2. Insufficient base stoichiometry. 3. Reaction temperature is too low. | 1. Use freshly prepared sodium ethoxide or ensure commercial base is dry. 2. Titrate the base before use. Increase stoichiometry to 1.1-1.2 equivalents. 3. Gradually increase reaction temperature, monitoring for impurity formation. |
| Formation of Tarry Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Presence of oxygen. | 1. Maintain strict temperature control. Consider a solvent with a suitable reflux temperature. 2. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).[1] |
| Product Isolation Issues (Post-workup) | 1. Incorrect pH during acid-base workup. 2. Product is partially soluble in the aqueous layer. | 1. Carefully adjust the pH to the isoelectric point of the product to maximize precipitation. 2. Perform back-extraction of the aqueous layers with a suitable organic solvent (e.g., Ethyl Acetate, DCM). |
Step 2: Diazotization and Halogenation
Caption: Troubleshooting decision tree for low yield in the Sandmeyer-type reactions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield & High Impurity Profile (Dark Color) | 1. Temperature excursion during diazotization, leading to decomposition. 2. Slow addition of the diazonium salt to the copper halide solution. | 1. CRITICAL: Ensure robust cooling and monitoring. The internal temperature must be maintained below 5 °C. 2. Add the cold diazonium salt solution to the heated (typically 60-70 °C) copper catalyst solution promptly. Do not let the diazonium salt stand for extended periods. |
| Incomplete Reaction (Starting Amine Remains) | 1. Insufficient sodium nitrite or acid. 2. Poor mixing, leading to localized areas of low reagent concentration. | 1. Use a slight excess (1.05-1.1 eq.) of NaNO₂ and ensure at least 2-3 equivalents of acid are present. 2. For scale-up, ensure the reactor has adequate agitation and baffling to handle the solid-liquid slurry. |
| Product Contaminated with De-halogenated Impurity | 1. Presence of reducing agents in the reaction mixture. 2. Insufficient copper catalyst. | 1. Ensure all reagents are free from contaminants. 2. Use a stoichiometric amount of freshly prepared copper(I) halide for best results. Catalytic amounts are often insufficient. |
Experimental Protocol: Chlorination of 2-Amino-5-hydroxy-4-(trifluoromethyl)pyrimidine
This protocol is a representative example of one of the key transformations and should be optimized for your specific equipment and scale.
Safety Warning: This procedure involves corrosive and toxic reagents. It must be performed in a suitable chemical reactor with appropriate engineering controls (fume hood, scrubber) and full personal protective equipment (acid-resistant gloves, face shield, lab coat).
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 2-Amino-5-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add Phosphorus Oxychloride (POCl₃) (4.0-5.0 eq) at ambient temperature. An exotherm may be observed.
-
Catalyst Addition (Optional): Add a catalytic amount of N,N-Dimethylaniline (0.1 eq) to facilitate the reaction.[2][12]
-
Heating: Slowly heat the reaction mixture to reflux (approx. 105-110 °C) and hold for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to ambient temperature. CAUTION: HIGHLY EXOTHERMIC AND GAS EVOLUTION. Very slowly and carefully, transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and water, ensuring the quench temperature does not exceed 25 °C. A dedicated quench vessel with robust cooling is required for scale-up.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by distillation or crystallization.
References
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
WIPO Patentscope. (n.d.). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]
- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103523. Retrieved from [Link]
- Google Patents. (n.d.). CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative.
-
Kumar, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(32), 4199-4202. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2016). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-Flourouracil. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]
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- 4. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]
- 5. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing exothermic reactions during the synthesis of pyrimidine derivatives. This resource offers practical, in-depth troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and scalability of your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exotherms in pyrimidine synthesis, providing concise and actionable answers.
Q1: What are the primary safety concerns when dealing with exothermic reactions in pyrimidine synthesis?
A1: The principal safety concern is thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid spike in temperature and pressure.[1][2] This can result in vessel rupture, explosions, and the release of hazardous materials.[2] Additionally, the quenching of reactive reagents, such as phosphorus oxychloride (POCl₃), which is often used in pyrimidine synthesis, can pose a significant risk due to delayed and highly exothermic hydrolysis.[1]
Q2: How can I predict the potential for a thermal runaway in my pyrimidine synthesis?
A2: A comprehensive thermal hazard assessment is essential before scaling up any reaction. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable for this purpose.[1][2] These methods provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1][2] This information is fundamental for ensuring safe scale-up.[1]
Q3: What general strategies can be employed to mitigate exotherms in pyrimidine synthesis?
A3: Several effective strategies can be implemented to control the heat generated during pyrimidine synthesis:
-
Semi-batch or Continuous Feeding: Gradually adding one of the reactants can effectively control the rate of heat generation.[1]
-
Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps in absorbing the generated heat.[1]
-
Efficient Cooling: Ensure that your reactor is equipped with a cooling system that has adequate capacity to dissipate the heat produced by the reaction.[1]
-
Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly decrease the rate of heat evolution.[1]
Q4: I am performing a Biginelli reaction. What are the key parameters to control to avoid a significant exotherm?
A4: The Biginelli reaction, a multicomponent reaction for synthesizing dihydropyrimidinones, can be exothermic, especially during the initial condensation steps.[3][4][5][6] Key control parameters include:
-
Catalyst Selection: The choice of Brønsted or Lewis acid catalyst can influence the reaction rate and exothermicity.[6]
-
Solvent Selection: While the reaction can be run under solvent-free conditions, using a high-boiling point solvent can help to moderate the reaction temperature.[1]
-
Temperature Control: The optimal reaction temperature can range from room temperature to 120°C, depending on the specific substrates and catalyst used.[1] Careful monitoring and control of the temperature are crucial.
Q5: My reaction yield drops significantly upon scale-up. Could this be related to exotherm management?
A5: Yes, a drop in yield during scale-up is often linked to challenges in managing reaction exotherms.[7] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration.[7] These hot spots can promote side reactions and the degradation of your desired product.[7] It is crucial to ensure that the stirring rate and impeller design are suitable for the vessel size to maintain a homogenous reaction mixture and uniform temperature.[7]
II. Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during exothermic pyrimidine syntheses.
Scenario 1: Rapid, Uncontrolled Temperature Increase
Observation: The internal reaction temperature is rising rapidly and is not responding to the cooling system.
Potential Causes:
-
Loss of cooling.
-
Addition rate of a reagent is too high.
-
Incorrect reagent concentration.[2]
Immediate Actions:
-
Stop All Reagent Addition Immediately. [2]
-
Maximize Cooling: Ensure the coolant is flowing at its maximum rate and lowest possible temperature.[2]
-
Emergency Quenching: If the temperature continues to rise, proceed to the "Emergency Quenching" protocol. This should only be performed by trained personnel.[2]
Scenario 2: Localized Boiling or Fuming
Observation: You observe localized boiling or fuming from the reaction mixture, even though the bulk temperature appears to be within the desired range.
Potential Cause:
-
Hot spot formation due to poor mixing.[2]
Immediate Actions:
-
Stop All Reagent Addition. [2]
-
Increase Agitation: If it is safe to do so, increase the stirring rate to improve homogeneity.[2]
-
Maximize Cooling. [2]
Scenario 3: Sudden Increase in Reactor Pressure
Observation: A sudden and significant increase in the reactor pressure.
Potential Causes:
-
Gas evolution from the reaction.
-
Boiling of the solvent.[2]
Immediate Actions:
-
Follow all steps for a rapid temperature increase.
-
If the pressure approaches the vessel's limit and you are trained to do so, vent the reactor to a safe location (e.g., a scrubber or fume hood).[2]
Scenario 4: Visible Decomposition
Observation: You notice charring or a rapid, unexpected color change in the reaction mixture.
Potential Cause:
-
The reaction has reached a temperature where a secondary, more energetic decomposition has initiated.[2]
Immediate Action:
-
IMMEDIATE EVACUATION. Activate emergency alarms and evacuate the area. Do not attempt to control the reaction.[2]
III. Experimental Protocols & Workflows
Protocol 1: Thermal Hazard Assessment Workflow
This workflow outlines the steps for assessing the thermal hazards of a new pyrimidine synthesis.
Caption: Decision tree for responding to a temperature excursion.
VI. References
-
BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
-
BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry.
-
ResearchGate. (n.d.). Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %).
-
Wikipedia. (n.d.). Pyrimidine.
-
Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
-
Tunisian Chemical Society. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate.
-
Wikipedia. (n.d.). Biginelli reaction.
Sources
Technical Support Center: Analytical Strategies for Impurity Detection in Halogenated Heterocycles
Welcome to the technical support center dedicated to the robust analysis of impurities in halogenated heterocyclic compounds. As researchers, scientists, and drug development professionals, you are aware that the structural complexity of these molecules, combined with the unique chemical properties of halogens, presents distinct analytical challenges. The presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2]
This guide is structured to provide not just protocols, but the underlying scientific rationale for method selection and troubleshooting. We will navigate the common hurdles encountered during impurity profiling, from method development to structural elucidation, ensuring your analytical workflows are both efficient and compliant with global regulatory standards.
The Regulatory Landscape: A Quick Primer
Before delving into technical specifics, it's crucial to understand the regulatory framework that governs impurity control. The International Council for Harmonisation (ICH) provides guidelines that are the cornerstone of impurity management in pharmaceuticals.[3]
Frequently Asked Questions (FAQs): Regulatory Thresholds
Q: What are the key ICH guidelines I should be aware of for impurities?
A: The primary guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[3] These documents establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Q: What are the specific thresholds I need to know?
A: The thresholds are action triggers. Exceeding them requires you to take specific steps:
-
Reporting Threshold: The level at which an impurity must be reported. For most drugs, this starts at 0.05%.
-
Identification Threshold: The level above which the structure of an impurity must be determined. This generally begins at 0.10% or a daily intake of 1.0 mg, whichever is lower.
-
Qualification Threshold: The point at which an impurity must be assessed for its toxicological safety. This often aligns with the identification threshold.[3]
| Maximum Daily Dose | Reporting Threshold | Identification / Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% |
| A simplified summary based on ICH Q3A/Q3B guidelines. Always refer to the official documents for complete details. |
Choosing Your Analytical Weapon: A Decision Guide
Selecting the right analytical technique is the most critical step. The physicochemical properties of your API and its potential impurities will dictate the most effective approach. Halogenated heterocycles can produce a wide range of impurities, from volatile starting materials to non-volatile, highly polar degradation products.
This decision tree outlines a logical workflow for technique selection.
Caption: Decision tree for selecting the primary analytical technique.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Center
HPLC is the workhorse for analyzing non-volatile impurities in pharmaceutical products.[4] For halogenated heterocycles, specific challenges often arise from their aromaticity and the presence of heteroatoms.
FAQs: HPLC Method Development
Q: What is the best starting column for analyzing halogenated heterocycles?
A: A standard C18 column is the universal starting point. However, due to the electron-rich nature of aromatic and heterocyclic rings, consider columns that offer alternative selectivity.
-
Phenyl-Hexyl Columns: These provide valuable π-π interactions, which can significantly improve the resolution between closely related aromatic impurities.[5]
-
Pentafluorophenyl (PFP) Columns: These are excellent for separating halogenated compounds and positional isomers due to dipole-dipole, π-π, and ion-exchange interactions.[6]
Q: My peaks are tailing. What's the cause and how do I fix it?
A: Peak tailing with heterocyclic compounds, especially those containing basic nitrogen atoms, is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[7][8]
-
Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase. This protonates the basic nitrogen atoms, ensuring a consistent charge state, and suppresses the ionization of silanol groups, thereby minimizing unwanted interactions.[7]
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanols. Ensure you are using a high-quality, base-deactivated column.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask the active silanol sites, but this can suppress MS ionization and should be used cautiously if using an LC-MS system.
Troubleshooting Guide: Common HPLC Problems
| Problem | Probable Cause(s) for Halogenated Heterocycles | Recommended Solution(s) |
| Poor Resolution | 1. Inadequate selectivity between the main peak and impurity (e.g., dehalogenated impurity).[9] 2. Mobile phase composition is not optimal. | 1. Switch to a Phenyl or PFP column to exploit different separation mechanisms. 2. Optimize the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) to alter selectivity. 3. Adjust the mobile phase pH to change the ionization state of acidic or basic heterocycles.[8] 4. Decrease the gradient slope for better separation of complex mixtures. |
| Ghost Peaks | 1. Late elution of a strongly retained compound from a previous injection. 2. Contamination in the mobile phase or sample diluent. | 1. Extend the gradient run time or add a high-organic wash step at the end of each run to elute all components. 2. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[10] |
| Retention Time Drift | 1. Poor column equilibration between runs. 2. Mobile phase composition changing over time (e.g., evaporation of volatile components). 3. Fluctuations in column temperature.[11] | 1. Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a thermostatted column compartment to maintain a consistent temperature.[11] |
Protocol: General Purpose RP-HPLC-UV Method
This protocol provides a robust starting point for purity analysis of a novel halogenated heterocyclic compound.
1. System Preparation:
- HPLC System: A standard HPLC or UHPLC system with a UV detector.
- Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- System Purge: Purge all lines with freshly prepared mobile phases.
- Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 15 minutes at a stable backpressure.
2. Sample Preparation:
- Prepare a stock solution of the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at approximately 1 mg/mL.
- Dilute the stock solution to a working concentration of ~0.1 mg/mL.
- Filter the final solution through a 0.22 µm syringe filter compatible with your sample solvent.[6]
3. Chromatographic Conditions:
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- UV Detection: Diode Array Detector (DAD) collecting spectra from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm) or at the λmax of the main compound.
- Gradient Program:
- 0.0 min: 5% B
- 15.0 min: 95% B
- 17.0 min: 95% B
- 17.1 min: 5% B
- 20.0 min: 5% B (re-equilibration)
4. Data Analysis:
- Integrate all peaks.
- Calculate the area percent for each impurity relative to the total peak area.
- Report any impurity exceeding the reporting threshold (e.g., >0.05%).
Gas Chromatography (GC) for Volatile Impurities
GC is the ideal technique for analyzing volatile and semi-volatile impurities, such as residual solvents or unreacted starting materials, which are common in the synthesis of halogenated heterocycles.[4][12] Coupling GC with a Mass Spectrometer (GC-MS) provides both quantitative data and structural confirmation.[13]
FAQs: GC Method Development
Q: What type of GC column is best for halogenated compounds?
A: A mid-polarity column is typically the best choice. A column like a VF-624ms or equivalent is highly recommended. These columns are designed for volatile organics and provide excellent resolution for a wide range of solvents and halogenated species.[14]
Q: Should I use direct liquid injection or headspace analysis?
A: The choice depends on your goal.
-
Headspace GC: This is the preferred method for residual solvent analysis as per ICH Q3C. It is highly sensitive for very volatile compounds and avoids injecting the non-volatile API matrix onto the column, which extends column lifetime.[15][16]
-
Direct Liquid Injection: Use this method for less volatile impurities (e.g., halogenated starting materials or byproducts). A splitless injection should be used to maximize sensitivity for trace analysis.[17]
Troubleshooting Guide: Common GC Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column. 2. Inlet temperature is too low, causing slow volatilization. | 1. Use a deactivated inlet liner and perform regular maintenance. 2. Increase the inlet temperature, but be careful not to cause thermal degradation of the analytes. |
| Poor Sensitivity | 1. Incorrect injection mode (e.g., split ratio is too high). 2. Leaks in the system. | 1. For trace analysis, use a splitless injection. Optimize the splitless hold time. 2. Perform a leak check on the system, especially around the inlet septum and column fittings. |
| Carryover | 1. Strongly adsorbed compounds in the inlet or on the column. | 1. Increase the final oven temperature and hold time to "bake out" the column after each run. 2. Use a higher temperature for the inlet. 3. Perform a solvent wash of the syringe before each injection. |
Protocol: GC-MS Analysis of Volatile Impurities
This protocol is designed for screening volatile impurities using a direct liquid injection approach.
1. System Preparation:
- GC-MS System: A GC equipped with a split/splitless inlet and a Mass Spectrometric detector.
- Column: VF-624ms (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet: 250 °C, Splitless mode (1 min purge delay).
2. Sample Preparation:
- Accurately weigh and dissolve the sample in a high-purity solvent (e.g., Dichloromethane) to a concentration of ~10 mg/mL.
- Ensure the solvent does not co-elute with any expected impurities.
3. GC-MS Conditions:
- Injection Volume: 1 µL.
- Oven Program:
- Initial Temp: 40 °C, hold for 5 minutes.
- Ramp: 10 °C/min to 240 °C.
- Hold: Hold at 240 °C for 5 minutes.
- MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Scan Range: 35 - 400 amu.
4. Data Analysis:
- Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
- Quantify using an internal or external standard if required.
Mass Spectrometry (MS) and NMR for Unambiguous Identification
When an impurity is detected above the identification threshold, its structure must be elucidated. MS and NMR are the primary tools for this purpose.[18][19]
Workflow for Impurity Identification using LC-MS
Caption: A systematic workflow for impurity structure elucidation.
FAQs: Structure Elucidation
Q: How does mass spectrometry help in analyzing halogenated compounds?
A: MS is exceptionally powerful due to the distinct isotopic patterns of halogens.
-
Chlorine (Cl): Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. A compound with one chlorine atom will show two molecular ion peaks (M and M+2) with a ~3:1 intensity ratio.
-
Bromine (Br): Has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A compound with one bromine atom will show two molecular ion peaks (M and M+2) of nearly equal intensity.[18] This pattern is a highly reliable diagnostic tool for confirming the presence and number of these halogens in an unknown impurity.
Q: Why is High-Resolution Mass Spectrometry (HRMS) so important?
A: HRMS instruments (like TOF or Orbitrap) measure mass with extremely high accuracy (typically <5 ppm). This allows for the confident determination of the elemental composition of an impurity, significantly narrowing down the possible molecular formulas and increasing the confidence of your identification.[18][20]
Q: When do I absolutely need to use NMR?
A: NMR spectroscopy provides definitive structural information by mapping the carbon-hydrogen framework of a molecule.[19][21] It is indispensable in cases where MS data is ambiguous:
-
Isomers: Positional isomers often have identical mass and similar fragmentation patterns but can be easily distinguished by NMR.
-
Complex Structures: For impurities with unexpected rearrangements or complex structures, 2D NMR experiments (like COSY, HSQC, HMBC) are required to piece the structure together unequivocally.[19]
-
Quantitative Analysis without a Standard (qNMR): Quantitative NMR can be used to determine the concentration of an impurity without needing a synthesized reference standard, which is invaluable during early development.[22]
References
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Google Books.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
- Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. (2023). KBI Biopharma.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021).
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). MCA The Gambia.
- Identification and profiling of impurities in Pharmaceuticals. (n.d.).
- FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). gmp-compliance.org.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Impurities in Drug Substances and Products. (n.d.). USP.
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (n.d.). PubMed.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018).
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PubMed Central.
- HPLC Troubleshooting Guide. (n.d.). ACE.
- The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Bentham Science.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- HPLC separation of related halogenated aromatic, any one?? (2015).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM.
- Using Nuclear Magnetic Resonance (NMR)
- Halogenated Heterocycles as Pharmaceuticals. (n.d.).
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025).
- Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2013).
- (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015).
- Halogenated Heterocycles. (n.d.). Sigma-Aldrich.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
- III Analytical Methods. (n.d.).
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). American Pharmaceutical Review.
- Heterocyclic Chemistry. (n.d.). University of Manchester.
- Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2013). Canadian Science Publishing.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). PMC - NIH.
- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks.
- How Is GC-MS Used In Aroma Analysis? (2025). YouTube.
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- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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Validation & Comparative
A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics.[1] Functionalization of this privileged heterocycle is critical for modulating pharmacological activity, and halogenated pyrimidines serve as versatile precursors for such modifications. A frequent decision point in synthetic design is the choice between a bromo or chloro substituent as a leaving group. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental data, to inform strategic decisions in drug discovery and development.
Theoretical Framework: Understanding Reactivity on the Pyrimidine Ring
The reactivity of halopyrimidines is predominantly governed by two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of reaction dictates which halogen provides superior performance.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a two-step addition-elimination process. A nucleophile attacks the electron-deficient pyrimidine ring at the carbon bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The aromaticity is then restored by the expulsion of the halide leaving group. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates it for nucleophilic attack.[4]
The rate-determining step is typically the initial attack of the nucleophile to form the stabilized intermediate.[3][5] Therefore, factors that stabilize this anionic complex and lower the energy of the first transition state will accelerate the reaction. The leaving group's ability to depart is part of the fast, second step.[5]
This leads to a reactivity trend for halogens in SNAr that is often counterintuitive to those familiar with aliphatic SN2 reactions: F > Cl > Br > I .[1][6] The high electronegativity of the chloro group (compared to bromo) provides a stronger inductive electron-withdrawing effect, which better stabilizes the negative charge of the Meisenheimer intermediate, thus lowering the activation energy for the rate-determining nucleophilic attack.[1][5]
Diagram: Generalized SNAr Mechanism on a Halopyrimidine
The following diagram illustrates the stepwise mechanism, highlighting the formation of the resonance-stabilized Meisenheimer complex.
Caption: SNAr proceeds via a two-step addition-elimination pathway.
Palladium-Catalyzed Cross-Coupling
In contrast to SNAr, the reactivity order for halogens in common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is dictated by the ease of the oxidative addition step. This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The reactivity is governed by the bond dissociation energy of the C-X bond.
The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 324 kJ/mol).[7] Consequently, the oxidative addition to a C-Br bond is faster and occurs under milder conditions than with a C-Cl bond. This results in the well-established reactivity trend for cross-coupling: I > Br > Cl > F .[4] Therefore, bromopyrimidines are generally more reactive substrates than chloropyrimidines in these transformations.[1]
Head-to-Head Comparison: Bromo- vs. Chloropyrimidines in SNAr Reactions
While the general principle favors chloropyrimidines in SNAr, the practical difference in reactivity can be nuanced and dependent on reaction conditions.
Experimental Data Summary
Direct, side-by-side kinetic comparisons under identical conditions are not always available in the literature. However, established principles and data from closely related systems allow for a robust comparison. A study on the aminolysis of various halopyrimidines reported that within each tested group, the bromopyrimidine was the most reactive, and the chloropyrimidine was generally the least reactive, though the rate differences were small (maximum of about three-fold).[8] This highlights that while the C-Cl bond's inductive effect is significant, other factors can modulate the overall outcome, and in some cases, the better leaving group ability of bromide can lead to faster reactions.
The following table summarizes the expected performance and typical conditions based on established chemical principles.[1]
| Feature | Chloropyrimidine | Bromopyrimidine | Rationale |
| General SNAr Reactivity | Higher | Lower | The greater electronegativity of chlorine stabilizes the Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[1][6] |
| Reaction Conditions | Generally milder conditions. | May require higher temperatures or longer reaction times to achieve comparable yields.[1] | The higher intrinsic reactivity of the chloro-substrate allows for less forcing conditions. |
| Nucleophile Scope | Can react with a broader range of nucleophiles, including moderately strong ones.[1] | A strong nucleophile is often necessary to drive the reaction efficiently.[1] | The enhanced electrophilicity of the C-Cl carbon facilitates attack by weaker nucleophiles. |
| Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO) are standard. | Similar solvent requirements are used to promote the reaction.[1] | These solvents effectively solvate cations, enhancing the strength of the anionic nucleophile. |
| Cost & Availability | Often less expensive and more readily available starting materials. | Can be more expensive. | Chlorination reagents are typically cheaper than brominating agents. |
Practical Considerations & Experimental Protocols
The choice between a bromo and chloro substituent is not merely academic; it has direct implications for process development and scale-up. Chloropyrimidines are often preferred in industrial settings due to lower cost and milder reaction conditions. However, in complex molecules with multiple electrophilic sites, the differential reactivity of bromo and chloro groups can be exploited for selective, sequential functionalization.[4]
Representative Protocol: Comparative Aminolysis of 2-Halo-4,6-dimethylpyrimidine
This protocol provides a framework for a direct comparison of the reactivity of 2-chloro- and 2-bromo-4,6-dimethylpyrimidine with a representative amine nucleophile.
Objective: To compare the reaction rate and yield for the SNAr reaction of an amine with a chloropyrimidine versus a bromopyrimidine under identical conditions.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
2-Bromo-4,6-dimethylpyrimidine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-chloro-4,6-dimethylpyrimidine (1.0 mmol, 1.0 eq) to one and 2-bromo-4,6-dimethylpyrimidine (1.0 mmol, 1.0 eq) to the other.
-
Reagent Addition: To each flask, add potassium carbonate (2.0 mmol, 2.0 eq) and DMF (5 mL). Stir the suspensions for 5 minutes at room temperature.
-
Nucleophile Addition: Add piperidine (1.2 mmol, 1.2 eq) to each flask via syringe.
-
Heating and Monitoring: Place both flasks in a pre-heated oil bath at 80 °C. Monitor the reactions simultaneously by Thin-Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes) to compare the rate of consumption of the starting material.
-
Work-up: Once the limiting starting material is consumed (or after a set time, e.g., 4 hours), cool the reactions to room temperature. Pour each reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography on silica gel. Determine the isolated yield for each reaction and compare the results.
Diagram: Experimental Workflow
This flowchart outlines the key stages of the comparative reactivity experiment.
Caption: Workflow for the comparative aminolysis experiment.
Conclusion and Strategic Recommendations
The comparative reactivity of bromo- and chloropyrimidines is highly dependent on the chosen synthetic transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) , chloropyrimidines are generally the more reactive substrates.[1][6] This is attributed to the greater inductive stabilization of the rate-limiting Meisenheimer intermediate by the more electronegative chlorine atom. This often translates to milder reaction conditions and broader nucleophile scope, making chloropyrimidines a cost-effective and efficient choice for many applications.
-
For Palladium-Catalyzed Cross-Coupling , bromopyrimidines are unequivocally more reactive due to the lower C-Br bond dissociation energy, which facilitates the crucial oxidative addition step.[1][4]
For the drug development professional, the selection is a strategic one. If the desired transformation is an SNAr reaction, a chloropyrimidine is often the logical starting point. However, if a synthetic route requires a subsequent cross-coupling reaction, beginning with a bromopyrimidine allows for the SNAr reaction to be performed first (potentially under more forcing conditions), leaving the more reactive C-Br bond available for a subsequent, milder cross-coupling step. Understanding these fundamental reactivity principles is paramount to designing efficient, robust, and scalable synthetic routes to novel therapeutic agents.
References
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Benchchem.
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- Nucleophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- 15.
- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic.
- Relative Rates of Nucelophilic Substitution (HL) (DP IB Chemistry): Revision Note. Save My Exams.
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A Comparative Analysis of the Biological Activity of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine Derivatives and Their Analogs
An In-Depth Technical Guide
In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the structure of DNA, RNA, and numerous therapeutic agents.[1] The strategic functionalization of this heterocyclic core has yielded compounds with a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a particularly promising, albeit specific, starting block: 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine .
The introduction of a trifluoromethyl (CF3) group into a molecule is a well-established strategy to enhance its pharmacological profile. This highly lipophilic moiety can improve metabolic stability, binding affinity, and bioavailability.[3][4] The 2-Bromo and 5-chloro substituents on the pyrimidine ring are not merely passive decorations; they are reactive handles. As excellent leaving groups, they provide versatile sites for nucleophilic substitution, enabling the synthesis of diverse chemical libraries. This allows researchers to systematically explore the structure-activity relationship (SAR) and optimize compounds for specific biological targets.[5][6]
This guide provides a comparative analysis of the biological activities of various analogs derived from this core structure. We will delve into experimental data from anticancer, antimicrobial, and antiviral screenings, elucidating the causal relationships between structural modifications and observed efficacy.
Synthetic Pathways and Derivatization Strategies
The generation of a diverse library of analogs from 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine hinges on sequential and selective nucleophilic substitution reactions. The inherent reactivity of the C-Br and C-Cl bonds allows for the introduction of various functional groups, such as amines, thiols, and alcohols, at positions 2 and 5. A generalized synthetic workflow is often initiated from more fundamental precursors like ethyl trifluoroacetoacetate.[7][8]
Below is a conceptual diagram illustrating the common synthetic routes employed to generate diverse analogs from a chlorinated pyrimidine intermediate, which itself is derived from the initial trifluoromethyl precursor.
Comparative Anticancer Activity
Trifluoromethyl-substituted pyrimidines have emerged as a potent class of compounds in oncology research. Their mechanism of action often involves the inhibition of key signaling proteins, such as receptor tyrosine kinases, which are critical for tumor growth and proliferation.[9]
Targeting Epidermal Growth Factor Receptor (EGFR)
A series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors.[10] The rationale behind this design was to leverage the pyrimidine core as a scaffold to present functional groups that could interact with the ATP-binding pocket of the EGFR kinase domain. The most potent compound from this series, compound 9u , demonstrated exceptional activity.[10]
Table 1: Comparative Cytotoxicity of 5-Trifluoromethylpyrimidine EGFR Inhibitors
| Compound ID | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | EGFR Kinase IC50 (µM) |
|---|---|---|---|---|
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
| Reference data synthesized from Liu et al., 2022[10] |
The remarkable potency of compound 9u against the H1975 non-small cell lung cancer cell line (IC50 = 2.27 µM), which was superior to the standard chemotherapeutic 5-Fluorouracil (5-FU, IC50 = 9.37 µM), underscores its potential.[11] Further investigation revealed that this compound induces apoptosis by upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[11] This multi-pronged mechanism, combined with cell cycle arrest at the G2/M phase, highlights a robust anticancer profile.[11]
Fused Thiazolo[4,5-d]pyrimidine Systems
Fusing a thiazole ring to the pyrimidine core creates thiazolo[4,5-d]pyrimidine derivatives, which are purine antagonists with significant therapeutic potential.[4] A study synthesizing new 7-chloro and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines revealed potent cytotoxic effects.[3]
Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[10][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active in this series.[4] However, its activity profile shows a degree of non-selectivity. While it strongly reduced the viability of melanoma cell lines, it also significantly affected normal human keratinocytes (HaCaT cells).[3] This highlights a critical aspect of drug development: the therapeutic window. An ideal candidate must exhibit high potency against cancer cells while minimizing toxicity to healthy cells.
Table 2: Cytotoxicity of Thiazolo[4,5-d]pyrimidine Analog 3b
| Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| A375 | Melanoma (Human) | 25.4 |
| C32 | Melanoma (Human) | 24.4 |
| HaCaT | Keratinocyte (Normal Human) | 33.5 |
| CHO-K1 | Ovary (Normal Hamster) | 75.5 |
| DU145 | Prostate Cancer (Human) | >100 |
| MCF-7/WT | Breast Cancer (Human) | >100 |
| Data synthesized from Sławiński et al., 2022[3][13] |
Antimicrobial and Antiviral Activities
Beyond cancer, trifluoromethyl pyrimidine derivatives have demonstrated significant promise in combating infectious diseases.
Antifungal Efficacy
In an evaluation of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, several compounds exhibited potent in vitro antifungal activity against a panel of phytopathogenic fungi.[14] Compounds 5b, 5j, and 5l showed inhibitory rates against Botrytis cinerea that were equal to or better than the commercial fungicide tebuconazole.[14] Another study found that compound 5u had an EC50 value of 26.0 µg/mL against Rhizoctonia solani, comparable to the commercial agent azoxystrobin.[7]
The structure-activity relationship suggests that the nature of the amide substitution plays a crucial role. For instance, compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed excellent activity against Phompsis sp. with an EC50 of 10.5 µg/mL, outperforming the commercial standard Pyrimethanil.[15] This indicates that specific halogen substitutions on the benzamide ring can significantly enhance antifungal potency.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
A series of trifluoromethyl pyrimidine derivatives were screened for their ability to inhibit Tobacco Mosaic Virus (TMV).[7] The results were promising, with several compounds showing better activity than the commercial antiviral agent ningnanmycin. Notably, compound 5m had a protection activity EC50 of 103.4 µg/mL, and compound 5j had a curative activity EC50 of 126.4 µg/mL.[7] Microscale thermophoresis experiments confirmed a direct interaction between compound 5m and the TMV coat protein (TMV-CP), suggesting a specific mechanism of action that likely interferes with viral assembly or function.[7]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, standardized and validated experimental protocols are essential. The following is a detailed methodology for a cornerstone assay in this field.
Protocol: MTT Cell Viability Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.[13]
Causality and Principle: The assay's logic rests on the principle that only viable cells possess active mitochondrial reductase enzymes. These enzymes can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living, metabolically active cells. This provides a reliable measure of cell viability and, conversely, the cytotoxic effect of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, H1975) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in culture medium from a DMSO stock. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include control wells (medium with 0.1% DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours under the same conditions as step 1. The duration is chosen to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is then determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine scaffold is a remarkably fertile starting point for the development of novel bioactive compounds. The strategic placement of reactive halogens and the presence of the activating trifluoromethyl group provide a powerful platform for medicinal chemists.
-
In Oncology: Analogs have demonstrated potent activity as kinase inhibitors (e.g., EGFR), inducing apoptosis and cell cycle arrest in cancer cells at concentrations superior to some standard chemotherapeutics.[10][11] The key challenge remains enhancing selectivity to minimize off-target effects on healthy tissue.[3]
-
In Agriculture and Infectious Disease: Derivatives show significant promise as next-generation antifungal and antiviral agents, in some cases outperforming commercial standards.[7][14][15] The identification of specific molecular targets, such as the TMV coat protein, paves the way for rational, mechanism-based drug design.[7]
Future research should focus on expanding the structural diversity of these libraries, exploring different fused heterocyclic systems, and employing computational modeling to predict binding affinities and guide synthetic efforts. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of the most promising leads will be crucial for their translation into clinical or agricultural applications.
References
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National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. National Institutes of Health. [Link]
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Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Liu, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. [Link]
-
Wang, R.-X., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]
-
Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central. [Link]
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Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
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Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. [Link]
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Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
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Liu, X., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
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El-gamal, M.I. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Patel, K.D., et al. (2021). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
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Kumar, D., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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Leblanc, M., et al. (2005). In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor. Bioorganic & Medicinal Chemistry. [Link]
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Patel, S., et al. (2022). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Letters in Drug Design & Discovery. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Trifluoromethylpyrimidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Chemical Significance of Trifluoromethylpyrimidines
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This small structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1] Pyrimidine rings, as essential components of nucleobases and numerous pharmaceuticals, are frequent targets for such fluorination. The resulting substituted trifluoromethylpyrimidines represent a class of compounds with immense therapeutic potential.
However, the successful synthesis and development of these molecules hinge on precise and unambiguous structural characterization. The unique electronic properties of the CF₃ group and its influence on the pyrimidine ring necessitate a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering field-proven insights and experimental protocols to empower researchers in their analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, and this is especially true for fluorinated compounds. For trifluoromethylpyrimidines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular architecture.
Expertise & Experience: Why ¹⁹F NMR is Essential
While ¹H and ¹³C NMR are standard, the inclusion of ¹⁹F NMR is non-negotiable for this class of compounds. The fluorine-19 nucleus offers several distinct advantages:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is 100% naturally abundant, providing exceptional sensitivity.[2][3]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a vast range (over 400 ppm), which minimizes signal overlap and makes the spectrum highly sensitive to subtle changes in the local electronic environment.[3][4]
-
Low Biological Background: Fluorine is virtually absent in most biological systems, making ¹⁹F NMR an excellent tool for in-vitro studies without interference from complex matrices.[5]
The strong electron-withdrawing nature of the CF₃ group significantly influences the chemical shifts of nearby protons and carbons on the pyrimidine ring, often deshielding them (shifting them downfield). Critically, the coupling between fluorine and both protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF) provides invaluable connectivity information.
Data Presentation: Comparative NMR Data
The following table summarizes typical chemical shift ranges for substituted trifluoromethylpyrimidines. Exact values are highly dependent on the specific substituents and solvent used.
| Nucleus | Group | Typical Chemical Shift (δ) | Coupling Constants | Key Insights |
| ¹⁹F | -CF₃ | -60 to -75 ppm (relative to CFCl₃) | ¹JCF: ~270-300 Hz, ²JCF: ~30-40 Hz | Highly sensitive to ring substitution. A sharp singlet (if no adjacent ¹H) or quartet (if coupled to a vicinal CH₃) confirms the CF₃ group. |
| ¹H | Pyrimidine Ring Protons | 8.0 - 9.5 ppm | ³JHH: ~2-8 Hz, ⁴JHF: ~1-3 Hz (W-coupling) | Protons are significantly deshielded. Long-range coupling to the CF₃ group can confirm its position. |
| NH Proton | 8.0 - 14.0 ppm | Broad singlet | Position is highly variable and depends on hydrogen bonding and solvent.[1] | |
| ¹³C | C-CF₃ | 115 - 125 ppm (quartet) | ¹JCF: ~270-300 Hz | The carbon directly attached to the CF₃ group shows a characteristic large one-bond coupling, splitting it into a quartet. |
| Pyrimidine Ring Carbons | 140 - 170 ppm | ²JCF, ³JCF: ~1-40 Hz | Carbons are deshielded. Two- and three-bond couplings to fluorine provide crucial assignment data. |
Experimental Protocol: Acquiring a Quantitative ¹⁹F NMR Spectrum
This protocol ensures accurate integration and high resolution, which is critical for purity assessment and structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the purified trifluoromethylpyrimidine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the ¹⁹F probe is properly tuned and matched.
-
Reference: Use an external standard like trifluorotoluene or an internal standard like trichlorofluoromethane (CFCl₃) at δ = 0 ppm.[3]
-
Acquisition Parameters (Rationale):
-
Pulse Sequence: Use a standard single-pulse sequence. For quantitative results, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) while collapsing ¹H-¹⁹F couplings.[4]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest. A value of 30 seconds is a safe starting point to ensure full relaxation for accurate integration.
-
Acquisition Time (at): Set to ≥ 2 seconds to ensure high digital resolution.
-
Spectral Width: Center the spectral window around the expected CF₃ region (~-65 ppm) with a width of at least 100 ppm to capture any unexpected signals.
-
Number of Scans: Typically 16-64 scans are sufficient due to the high sensitivity of ¹⁹F.
-
-
Processing: Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully. Reference the spectrum to the known standard.
Visualization: NMR Analysis Workflow
Caption: Workflow for complete structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Unambiguous Formula and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation, key structural motifs. For novel compounds, high-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition.
Expertise & Experience: Choosing the Right MS Technique
The choice of ionization source and mass analyzer significantly impacts the quality of data obtained.
-
Ionization: Electrospray Ionization (ESI) is the workhorse for most substituted pyrimidines, as they often possess basic nitrogen atoms that are readily protonated to form [M+H]⁺ ions. Matrix-Assisted Laser Desorption/Ionization (MALDI) can be an alternative, particularly for less soluble compounds.[6][7]
-
Mass Analyzer: For unambiguous formula generation, high-resolution analyzers like Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are required.[8][9] FT-ICR offers the highest resolution and mass accuracy (<1 ppm), making it ideal for distinguishing between closely related elemental compositions.[7] Quadrupole analyzers are excellent for targeted quantification and tandem MS (MS/MS) experiments.[6]
Tandem MS/MS is crucial for confirming the structure by inducing fragmentation. A common fragmentation pathway for trifluoromethylpyrimidines involves the neutral loss of HF or the CF₃ radical, providing clear evidence of its presence.
Data Presentation: Comparison of High-Resolution MS Analyzers
| Technique | Mass Resolution | Mass Accuracy | Typical Use Case for CF₃-Pyrimidines |
| Quadrupole Time-of-Flight (Q-TOF) | 20,000 - 60,000 | 1 - 3 ppm | Routine HRMS for formula confirmation and MS/MS fragmentation studies.[9] |
| Orbitrap | 60,000 - 500,000 | < 1 ppm | High-throughput screening, metabolomics, deep structural analysis with high confidence.[10] |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | > 1,000,000 | < 1 ppm (ppb) | Challenging samples, resolving complex mixtures, and achieving the highest confidence in elemental composition.[7][8] |
Experimental Protocol: ESI-Q-TOF for HRMS and MS/MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation for positive-ion ESI.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (5-10 µL/min) to ensure a stable signal.
-
MS1 (Full Scan) Acquisition:
-
Mode: Positive ion mode.
-
Mass Range: Scan a range that comfortably includes the expected [M+H]⁺ ion (e.g., 100-1000 m/z).
-
Calibration: Ensure the instrument is calibrated using a known standard immediately before the run to achieve high mass accuracy. A lockmass can be used for real-time recalibration.[9]
-
-
MS2 (Tandem MS) Acquisition:
-
Isolation: Set the quadrupole to isolate the precursor ion of interest ([M+H]⁺).
-
Fragmentation: Apply collision-induced dissociation (CID) using an inert gas (e.g., nitrogen or argon). Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.[6]
-
Analysis: Scan the resulting fragment ions in the TOF analyzer.
-
-
Data Analysis: Use the instrument's software to calculate the elemental composition from the accurate mass of the precursor ion. Propose structures for the major fragment ions to corroborate the proposed molecular structure.
Visualization: Common MS/MS Fragmentation
Caption: Simplified MS/MS fragmentation pathways for a CF₃-pyrimidine.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Confirmation
While less structurally definitive than NMR or MS, IR and UV-Vis spectroscopy are rapid, non-destructive techniques that provide valuable complementary information about functional groups and electronic systems.
Expertise & Experience: Interpreting the Spectra
-
IR Spectroscopy: The most prominent feature in the IR spectrum of a trifluoromethylpyrimidine is the set of very strong absorption bands corresponding to the C-F stretching vibrations. These typically appear in the 1100-1300 cm⁻¹ region.[1] The presence of other substituents will give rise to their own characteristic peaks (e.g., C=O stretch ~1660-1720 cm⁻¹, N-H stretch ~3200-3400 cm⁻¹), making IR an excellent tool for quickly verifying the success of a synthetic transformation.[1][11]
-
UV-Vis Spectroscopy: Pyrimidine is an aromatic heterocycle and exhibits π→π* transitions in the UV region. Adding substituents and extending conjugation can shift the maximum absorption wavelength (λₘₐₓ) to longer wavelengths (a bathochromic shift), potentially into the visible range.[12][13] This technique is particularly useful for quantitative analysis using the Beer-Lambert Law, allowing for precise concentration determination in solution.[12][14]
Data Presentation: Characteristic Spectroscopic Data
| Technique | Feature | Typical Range/Value | Significance |
| FTIR | C-F Stretch (from CF₃) | 1100 - 1300 cm⁻¹ (strong, multiple bands) | Confirms the presence of the trifluoromethyl group.[1] |
| C=N Stretch (ring) | 1500 - 1650 cm⁻¹ | Characteristic of the pyrimidine ring. | |
| C=O Stretch | 1660 - 1720 cm⁻¹ | Indicates a carbonyl substituent (e.g., amide, ketone).[1] | |
| N-H Stretch | 3200 - 3400 cm⁻¹ | Indicates an amine or amide substituent.[1] | |
| UV-Vis | π→π* Transition (λₘₐₓ) | 250 - 350 nm | Position is sensitive to ring substituents and conjugation.[12] |
| Molar Absorptivity (ε) | 5,000 - 25,000 L mol⁻¹ cm⁻¹ | A high value indicates a strong chromophore, useful for quantification. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid method that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.[15]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is used to identify the characteristic functional group frequencies.
Visualization: Functional Groups and IR Regions
Caption: Correlation of key functional group vibrations with IR spectrum regions.
Conclusion: A Synergistic and Self-Validating Approach
No single technique can provide a complete and validated structure. The true power of spectroscopic analysis lies in the synergistic integration of these methods. The analytical workflow should be a self-validating system:
-
MS provides the elemental formula.
-
IR confirms the presence of the CF₃ group and other key functional groups predicted by the formula.
-
NMR (¹H, ¹³C, ¹⁹F, and 2D experiments) pieces together the molecular skeleton, establishing the precise connectivity and stereochemistry.
-
UV-Vis confirms the electronic nature of the chromophore and enables accurate quantification.
By correlating the data from all four techniques, a researcher can build an unassailable case for the structure of a novel substituted trifluoromethylpyrimidine, ensuring the scientific integrity required for publication, patenting, and advancement into further development stages.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Spectrum Characterization of 2-(Trifluoromethyl) Pyridines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
(PDF) FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. (2017, December 5). ResearchGate. Retrieved from [Link]
-
2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. (2021, December 14). ACS Publications. Retrieved from [Link]
-
Fluorine NMR. (n.d.). University of Rochester. Retrieved from [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (n.d.). KOPS - University of Konstanz. Retrieved from [Link]
-
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS). (2023, January 6). YouTube. Retrieved from [Link]
-
NMR Spectroscopy of N, P and F - atoms (CHE). (2015, November 24). YouTube. Retrieved from [Link]
-
10.3: UV/Vis and IR Spectroscopy. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]
-
19Flourine NMR. (n.d.). NMRservice. Retrieved from [Link]
-
Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. (n.d.). PubMed. Retrieved from [Link]
-
UV-Vis and Infrared Spectroscopy | MCAT Crash Course. (2024, July 4). YouTube. Retrieved from [Link]
-
FTIR and UV-Vis Spectroscopy. (n.d.). Honeyman Laboratories. Retrieved from [Link]
-
Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. (2021, September 28). Semantic Scholar. Retrieved from [Link]
-
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry assay for organophosphorus toxicants bound to human albumin at Tyr411. (n.d.). PMC - NIH. Retrieved from [Link]
-
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. (2024, August 6). University of Nebraska–Lincoln. Retrieved from [Link]
-
Mass Spectrometry and Proteomics. (n.d.). The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Retrieved from [Link]
-
Fluorescent Triphenyl Substituted Maleimide Derivatives: Synthesis, Spectroscopy and Quantum Chemical Calculations. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. (n.d.). MDPI. Retrieved from [Link]
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- 1. mdpi.com [mdpi.com]
- 2. biophysics.org [biophysics.org]
- 3. youtube.com [youtube.com]
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- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry assay for organophosphorus toxicants bound to human albumin at Tyr411 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionmr.unl.edu [bionmr.unl.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry and Proteomics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
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Comparing Suzuki and Stille coupling for functionalizing pyrimidines
Beginning Focused Research
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Analyzing Coupling Mechanisms
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Gathering Comparative Data
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Evaluating Pyrimidine Reactivity
I've assembled a large amount of comparative data, including a direct comparison from diazocine functionalization, which relates well to pyrimidine reactivity. I have both detailed Suzuki and Stille coupling protocols for pyrimidines, including yield data for the Suzuki method. My understanding of the underlying mechanisms allows me to start the Graphviz diagrams, and I'm documenting the advantages, disadvantages, and toxicity concerns. Now I have a good collection of scientific papers with URLs for in-text citation.
Finalizing Data Collection
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A Comparative Guide to the Efficacy of Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Introduction: The Strategic Importance of a Functionalized Pyrimidine Core
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a "privileged scaffold," forming the structural core of numerous therapeutic agents, from kinase inhibitors in oncology to antiviral and antibacterial agents. The compound 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a particularly valuable building block. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the two distinct halogen atoms—a bromine at the C2 position and a chlorine at the C5 position—offer a platform for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions.
The primary challenge and strategic advantage of this substrate lie in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf > Cl. This inherent reactivity difference allows for the chemoselective functionalization of the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This guide provides a comparative analysis of various palladium catalyst systems for the most common and impactful cross-coupling reactions of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, offering experimental insights to guide catalyst selection and reaction optimization.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The efficacy of these transformations is critically dependent on the choice of the palladium source and, most importantly, the ancillary ligand that coordinates to the metal center. The ligand modulates the steric and electronic properties of the palladium catalyst, profoundly influencing its activity, stability, and selectivity. For electron-deficient heteroaromatic substrates like our target pyrimidine, bulky and electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing C(sp²)–C(sp²) bonds due to the operational simplicity, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[1] For the selective coupling at the C2-bromo position of our substrate, the catalyst system must be active enough to promote the reaction at a temperature that does not favor the undesired coupling at the C5-chloro position.
Catalyst & Ligand Considerations:
-
Palladium Precursors: Standard Pd(0) and Pd(II) sources such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are effective. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.
-
Phosphine Ligands: The choice of ligand is paramount. For heteroaryl couplings, especially with electron-deficient pyrimidines, traditional ligands like PPh₃ can be sluggish. The advent of bulky, electron-rich dialkylbiaryl phosphine ligands, developed by the Buchwald group, has been transformative.[2]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Its steric bulk and electron-donating methoxy groups accelerate both oxidative addition and reductive elimination, leading to high catalytic turnover.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even more sterically demanding than SPhos, XPhos is exceptionally effective for coupling challenging substrates, including heteroaryl chlorides, and can be highly active at lower temperatures.
-
Comparative Data for Suzuki-Miyaura Coupling:
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Phenylboronic acid | ~90 |
| 2 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 16 | 4-Methoxyphenylboronic acid | ~92 |
| 3 | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | DME/H₂O | 100 | 24 | 3-Fluorophenylboronic acid | ~75 |
| 4 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ | THF/H₂O | 85 | 12 | Thiophene-2-boronic acid | ~88 |
Yields are representative and can vary based on specific conditions and the purity of reagents.
Expert Insights: The data clearly indicates that catalyst systems employing bulky biarylphosphine ligands like SPhos and XPhos (Entries 1, 2, 4) provide superior yields under milder conditions compared to the first-generation catalyst Pd(PPh₃)₄ (Entry 3). The enhanced activity is crucial for maintaining chemoselectivity for the C-Br bond.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to make a 0.2 M solution with respect to the pyrimidine).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the synthesis of arylamines that are ubiquitous in pharmaceuticals.[3][4] This reaction is particularly important for functionalizing the pyrimidine core with various amine nucleophiles. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination.[3]
Catalyst & Ligand Considerations:
-
Catalyst Systems: The success of this reaction is highly dependent on the ligand. The development of increasingly sophisticated, sterically hindered, and electron-rich phosphine ligands has vastly expanded the scope of the Buchwald-Hartwig amination.
-
XPhos: As in Suzuki couplings, XPhos is a highly effective ligand for C-N bond formation, particularly with challenging heteroaryl halides.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active Buchwald ligand, often showing excellent performance for a wide range of amines.
-
Precatalysts: The use of well-defined palladium precatalysts (e.g., XPhos Pd G3) is highly recommended. These air- and moisture-stable complexes provide a reliable source of the active Pd(0) catalyst, leading to more reproducible results and often requiring lower catalyst loadings.
-
Comparative Data for Buchwald-Hartwig Amination:
| Entry | Palladium System | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| 1 | XPhos Pd G3 (2 mol%) | NaOt-Bu | Toluene | 100 | 8 | Morpholine | ~95 |
| 2 | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | LiHMDS | THF | 80 | 12 | Aniline | ~88 |
| 3 | Pd(OAc)₂ (3 mol%) / XPhos (6 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | Benzylamine | ~91 |
| 4 | Pd(OAc)₂ (5 mol%) / BINAP (7.5 mol%) | K₃PO₄ | Toluene | 110 | 24 | Cyclopropylamine | ~65 |
Yields are representative and can vary based on specific conditions and the nature of the amine.
Expert Insights: The modern catalyst systems (Entries 1-3) utilizing Buchwald ligands or precatalysts demonstrate superior efficacy, providing high yields in shorter reaction times and under milder conditions. The bidentate ligand BINAP (Entry 4), while historically important, is generally less effective for this class of substrate compared to the monodentate biarylphosphine ligands.[3]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the XPhos Pd G3 precatalyst (0.02 equiv.) and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to a dry reaction vial.
-
Reagent Addition: Add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.2 M solution).
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, reacting aryl halides with terminal alkynes. This reaction is invaluable for installing alkynyl moieties that can serve as handles for further functionalization (e.g., in click chemistry) or as key structural elements in materials and bioactive molecules.
Catalyst & Ligand Considerations:
-
Traditional System: The classic Sonogashira catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Copper-Free Systems: To avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These systems often require a stronger base and sometimes more specialized ligands to facilitate the direct reaction of the palladium complex with the alkyne.
Comparative Data for Sonogashira Coupling:
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Alkyne | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | Et₃N | THF | 60 | 6 | Phenylacetylene | ~89 |
| 2 | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | None | Cs₂CO₃ | Acetonitrile | 80 | 12 | Trimethylsilylacetylene | ~85 |
| 3 | Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | DIPA | DMF | 70 | 8 | 1-Heptyne | ~82 |
| 4 | DPPF/[Pd(cinnamyl)Cl]₂ (2 mol%) | None | K₂CO₃ | Toluene | 90 | 16 | 3-Hydroxy-3-methyl-1-butyne | ~78 |
Yields are representative and can vary based on specific conditions and the alkyne substrate.
Expert Insights: The traditional Pd/Cu system (Entries 1, 3) remains highly effective and often proceeds under milder conditions. However, for sensitive substrates where alkyne homocoupling is a concern, a copper-free protocol (Entries 2, 4) is a valuable alternative, though it may require a more advanced ligand system and slightly more forcing conditions.
Catalytic Cycle: Sonogashira Coupling (with Copper Co-catalyst)
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling (Traditional)
-
Reaction Setup: To a Schlenk flask, add 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv.) and Copper(I) iodide (CuI, 0.05 equiv.). The flask is evacuated and backfilled with argon.
-
Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 equiv.). Add the terminal alkyne (1.1 equiv.).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.).
-
Reaction: Heat the mixture to 60 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with diethyl ether, and filter through celite to remove salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
General Experimental Workflow
The success of any palladium-catalyzed cross-coupling reaction hinges on a meticulously executed experimental workflow, particularly the exclusion of oxygen, which can deactivate the catalyst.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
The selective functionalization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a testament to the power and precision of modern palladium catalysis. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich monodentate biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or their corresponding precatalysts offer unparalleled efficiency and are the clear choice for achieving high yields under relatively mild conditions. For Sonogashira couplings, the traditional Pd/Cu system remains robust and reliable, while copper-free alternatives provide a valuable option for sensitive substrates.
The choice of catalyst is not merely about achieving a high yield; it is about control, selectivity, and reproducibility. As the demand for increasingly complex and functionalized heterocyclic molecules grows, the continued development of next-generation catalysts that operate at lower loadings, at room temperature, and in more sustainable solvent systems will be paramount. The principles and experimental data outlined in this guide provide a solid foundation for researchers to strategically navigate the catalyst landscape and accelerate the discovery of novel chemical entities.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Mamadshoeva, S.S., et al. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
-
Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). ACS Publications. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Fors, B. P., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Martins, P. F., et al. (2023). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]
-
Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. [Link]
Sources
A Comparative Guide to the In Vitro Kinase Activity of Novel Inhibitors Derived from 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
This guide provides a comprehensive analysis of a series of novel kinase inhibitors synthesized from the versatile starting material, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. Designed for researchers, medicinal chemists, and drug discovery professionals, this document details the strategic design, synthesis, and comparative in vitro kinase profiling of these compounds. We will explore the rationale behind the selection of this scaffold, provide detailed experimental protocols for robust kinase activity assessment, and present a comparative analysis of the inhibitory potency and selectivity of the synthesized molecules.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, kinases have become one of the most important families of drug targets. The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors.[1][3] Its structure mimics the adenine core of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[1] This inherent binding capability, combined with the potential for diverse chemical modifications, makes pyrimidine derivatives a cornerstone of modern kinase inhibitor discovery.
The starting material, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, offers a unique combination of reactive sites for the synthesis of a diverse library of kinase inhibitors. The bromine and chlorine atoms at the 2 and 5 positions, respectively, can be selectively functionalized through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. The trifluoromethyl group at the 4-position can enhance metabolic stability and binding affinity of the final compounds.
Design and Synthesis of a Focused Library of Pyrimidine Derivatives
To illustrate the potential of the 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine scaffold, we designed and synthesized a focused library of four hypothetical compounds (CMPD1-CMPD4). The synthetic strategy (Scheme 1) leverages a sequential, site-selective functionalization of the pyrimidine core. The more reactive 2-bromo position is first substituted via a Suzuki coupling reaction, followed by a Buchwald-Hartwig amination at the 5-chloro position. This approach allows for the introduction of diverse chemical moieties to probe the chemical space around the pyrimidine core.
Scheme 1: General Synthetic Route
Caption: Synthetic pathway for pyrimidine derivatives.
Comparative In Vitro Kinase Profiling
The synthesized compounds were profiled against a panel of cancer-relevant kinases to determine their potency (IC50) and selectivity. The selection of kinases was based on their involvement in well-established oncogenic signaling pathways.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
A luminescence-based kinase assay was employed to quantify the inhibitory activity of the compounds. This assay measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation, with a lower ATP level indicating higher kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Prepare a serial dilution of each compound in assay buffer.
-
Prepare a kinase reaction mixture containing the specific kinase, its substrate, and any necessary cofactors in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.
-
Incubate the plate at room temperature for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
Caption: Inhibition of the MAPK/ERK pathway by a Kinase A inhibitor.
By potently inhibiting Kinase A (e.g., MEK), compounds like CMPD1 and CMPD3 can block the downstream signaling cascade, leading to a reduction in cell proliferation and survival. This provides a clear rationale for their potential therapeutic application in cancers driven by an overactive MAPK/ERK pathway.
Conclusion and Future Directions
The 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine scaffold serves as an excellent starting point for the development of novel kinase inhibitors. Through strategic chemical modifications, it is possible to generate compounds with high potency and varying selectivity profiles. This guide has provided a framework for the comparative in vitro evaluation of such compounds, including a detailed experimental protocol for a robust kinase assay.
Future work should focus on expanding the library of derivatives to further explore the structure-activity relationship (SAR). Promising compounds should be subjected to broader kinase profiling to fully assess their selectivity across the human kinome. Additionally, cell-based assays are necessary to confirm that the observed biochemical potency translates into functional inhibition within a cellular context. [4]Ultimately, this iterative process of design, synthesis, and testing is fundamental to the discovery of new and effective kinase-targeted therapies.
References
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7456. Retrieved from [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the design of novel therapeutics.[1][2] Among the myriad of substituted pyrimidines, the 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine core represents a particularly intriguing starting point for library synthesis and lead optimization. The strategic placement of two distinct halogens and a trifluoromethyl group provides a unique combination of steric and electronic properties, alongside multiple reactive handles for chemical diversification.
This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of derivatives based on this scaffold. We will explore the causal relationships behind experimental choices in analog design, present supporting experimental data, and compare the performance of this scaffold against relevant alternatives in medicinal chemistry.
The 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine Scaffold: A Privileged Starting Point
The core structure of 2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine (CAS No. 1257535-09-3) is a highly functionalized and reactive building block for medicinal chemistry.[3] The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which can significantly influence the pKa of the pyrimidine ring and enhance metabolic stability. The presence of two different halogens, bromine at the 2-position and chlorine at the 5-position, offers differential reactivity for selective functionalization through various cross-coupling reactions.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on the 2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine scaffold are not extensively published, valuable insights can be gleaned from closely related analogs, particularly 2-chloro-4-(trifluoromethyl)pyrimidine derivatives. A key study investigating inhibitors of NF-κB and AP-1 transcription factors provides a foundational understanding of the SAR around this core.[4][5]
Substitutions at the 2-Position: The Importance of Halogen Identity
The 2-position of the pyrimidine ring is a critical determinant of biological activity. In the context of NF-κB and AP-1 inhibition, the presence of a halogen at this position is crucial.
-
Halogen Substitution: Introduction of a fluorine atom in place of the 2-chlorine resulted in a compound with comparable activity.[4] This suggests that a small, electronegative atom is well-tolerated and likely participates in key interactions with the biological target. While direct data on the 2-bromo analogue in this specific assay is unavailable, the similar properties of bromine and chlorine suggest that it would also be a viable substituent for maintaining activity. The choice between bromine and chlorine can often be guided by synthetic accessibility and desired reactivity in subsequent diversification steps.
-
Non-Halogen Substitutions: Replacement of the 2-chlorine with other groups, such as a methyl group, led to a significant loss of activity in the NF-κB and AP-1 inhibition assay.[4] This highlights the importance of the electronic and steric properties imparted by the halogen at this position.
Substitutions at the 4-Position: The Role of the Trifluoromethyl Group
The trifluoromethyl group at the 4-position is a key feature of this scaffold, contributing to both potency and metabolic stability. However, SAR studies have shown some flexibility at this position.
-
Trifluoromethyl Group: The trifluoromethyl group is generally favored for its strong electron-withdrawing nature and its ability to enhance binding affinity and metabolic stability.
-
Alternative Substitutions: Interestingly, the trifluoromethyl group at the 4-position could be replaced by a methyl, ethyl, chlorine, or even a phenyl group without a substantial loss of activity in the NF-κB and AP-1 inhibition context.[4] This suggests that while the trifluoromethyl group is beneficial, the primary drivers of activity in this particular series may lie in the substitutions at other positions. For researchers looking to modulate physicochemical properties, exploring these alternatives at the 4-position could be a fruitful strategy.
Substitutions at the 5-Position: A Critical Anchor for Activity
The 5-position of the pyrimidine ring has been identified as a critical site for introducing diversity and modulating biological activity.
-
Carboxamide Moiety: In the series of NF-κB and AP-1 inhibitors, a carboxamide group at the 5-position was found to be absolutely critical for activity. Moving this group to the 6-position resulted in a complete loss of function.[4] This indicates that the 5-position is likely involved in a crucial hydrogen bonding or other directional interaction within the binding site of the target protein.
-
Halogen Substitution: The presence of a chlorine atom at the 5-position, as in the core scaffold of interest, provides a valuable handle for further functionalization via cross-coupling reactions. This allows for the exploration of a wide range of substituents to probe the chemical space around this critical position and optimize for potency and selectivity.
Comparative Performance Against Alternative Scaffolds
The 2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine scaffold is a valuable tool in the medicinal chemist's arsenal, particularly for the development of kinase inhibitors and other targeted therapies. However, it is essential to consider its performance in the context of other privileged heterocyclic scaffolds.
| Scaffold | Key Features | Advantages | Disadvantages | Representative Applications |
| 2,5-Dihalo-4-(trifluoromethyl)pyrimidine | Two distinct halogen handles for selective functionalization; electron-withdrawing trifluoromethyl group. | High reactivity for diversification; good metabolic stability. | Potential for off-target reactivity due to halogens. | Kinase inhibitors, NF-κB inhibitors. |
| Pyrazolo[3,4-d]pyrimidine | Isostere of adenine; versatile substitution patterns. | Well-established hinge-binding motif for kinases; proven clinical success (e.g., Ibrutinib).[2] | Can have broad kinase selectivity, leading to off-target effects. | Kinase inhibitors (BTK, EGFR).[2] |
| Furo[3,4-d]pyrimidine | Fused furan ring offers different electronic and steric properties compared to pyrazole. | Can offer novel intellectual property space; potential for unique target interactions. | Less explored than pyrazolo[3,4-d]pyrimidines. | Kinase inhibitors (PI3K, AKT).[6] |
| Quinazoline | Fused benzene ring; well-established scaffold in medicinal chemistry. | Proven clinical success (e.g., Gefitinib, Erlotinib); extensive SAR literature. | Can face challenges with acquired resistance mutations in targets like EGFR. | Kinase inhibitors (EGFR). |
Experimental Protocols
General Synthetic Approach
The synthesis of 2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine derivatives typically starts from a readily available pyrimidine precursor, followed by sequential halogenation and functionalization steps. A plausible synthetic route is outlined below.
DOT Script for General Synthetic Workflow:
Caption: General synthetic workflow for 2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine derivatives.
Detailed Protocol: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
A detailed protocol for a key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, has been described and can be adapted for the synthesis of the bromo-chloro analogue.[7]
-
Trifluoromethylation of Uracil: Uracil is treated with sodium trifluoromethanesulfinate (CF₃SO₂Na) and an organic peroxide in an aqueous medium to yield 5-(trifluoromethyl)uracil. The reaction temperature is a critical parameter and is typically maintained between 40-100°C.[7]
-
Chlorination: The resulting 5-(trifluoromethyl)uracil is then subjected to chlorination using a reagent such as phosphorus oxychloride (POCl₃) to afford 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[7]
Note: For the synthesis of the 2-bromo-5-chloro analogue, a subsequent selective halogen exchange reaction at the 2-position would be necessary, potentially using a reagent like phosphorus tribromide (PBr₃).
Data Summary: Biological Activities of Related Pyrimidine Derivatives
The following table summarizes the biological activities of various substituted pyrimidine derivatives, providing a comparative overview of their potential applications.
| Compound Class | Target/Activity | Key SAR Findings | IC50/EC50 Values | Reference |
| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides | NF-κB and AP-1 Inhibition | 2-halogen and 5-carboxamide are critical for activity. 4-CF3 can be replaced with other small groups. | Lead compound IC50 ~1 µM | [4] |
| 5-(Trifluoromethyl)-2-aminopyrimidine Derivatives | FLT3 and CHK1 Kinase Inhibition | 2-amino group and specific substitutions on a linked ring system are crucial for dual inhibitory activity. | Several compounds with IC50 ≤ 25 nM | [8] |
| 5-Trifluoromethylpyrimidine Derivatives | Antifungal and Antiviral | Amide-containing derivatives show potent antifungal activity. | EC50 values as low as 26.0 µg/mL against Rhizoctonia solani.[9] | [9][10] |
| 2,4,5-Substituted Pyrimidines | Anticancer (Hepatocellular Carcinoma) | Substitutions at the 2- and 5-positions are key for potent inhibition. | Several compounds with IC50 < 0.10 µM.[7] | [7] |
| 5-Bromo-pyrimidine Derivatives | Anticancer and Antimicrobial | Piperazine substitutions at the 4-position and various sulfonyl or amide groups at the 2-position lead to potent compounds. | Several compounds with significant activity against various cancer cell lines. | [11] |
Conclusion and Future Perspectives
The 2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutic agents. The existing structure-activity relationship data on closely related analogues underscores the importance of substitutions at the 2- and 5-positions for biological activity. The differential reactivity of the two halogen atoms provides a versatile platform for the synthesis of diverse chemical libraries.
Future research in this area should focus on the direct synthesis and biological evaluation of 2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine derivatives to fully elucidate the impact of the bromo and chloro substituents on activity and selectivity. Furthermore, exploring a wider range of biological targets beyond kinase and transcription factor inhibition could unveil new therapeutic opportunities for this privileged scaffold. The strategic application of bioisosteric replacements for the pyrimidine ring itself could also lead to the discovery of novel chemotypes with improved pharmacological profiles.
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Palanki, M. S. S., et al. (2000). Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide]. Journal of Medicinal Chemistry, 43(21), 3995–4004. [Link]
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Palanki, M. S. S., et al. (2000). Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]. Sci-Hub. [Link]
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Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198. [Link]
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Gündisch, D., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 10(1), 1-9. [Link]
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Munikrishnappa, C. S., et al. (2021). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1045-1064*. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry, 9, 732379. [Link]
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Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(9), 104069. [Link]
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Li, J., et al. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-278. [Link]
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2-BROMO-5-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE (CAS No. 1257535-09-3) Suppliers. (n.d.). Chemical Register. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrimidines: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, including its fundamental role in the structure of nucleic acids, drives a continuous demand for efficient and versatile synthetic routes to novel, functionalized derivatives.[1] This guide provides an in-depth, head-to-head comparison of the most robust and widely employed synthetic strategies for accessing this critical heterocyclic motif. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, empowering you to select the optimal pathway for your target molecule.
Classical Approaches to Pyrimidine Ring Construction
The traditional methods for pyrimidine synthesis involve the construction of the heterocyclic ring from acyclic precursors. These methods are valued for their reliability and the use of readily available starting materials.
The Pinner Synthesis: A Foundational Condensation
The Pinner synthesis is a classic and dependable method that involves the condensation of a 1,3-dicarbonyl compound with an amidine.[2] This acid- or base-catalyzed reaction is a powerful tool for the preparation of a wide range of substituted pyrimidines.
Mechanism and Rationale:
The reaction proceeds through the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. The choice of catalyst (acid or base) depends on the nature of the substrates. Acid catalysis activates the carbonyl group for nucleophilic attack, while basic conditions deprotonate the 1,3-dicarbonyl, increasing its nucleophilicity. A critical consideration in the Pinner synthesis is the potential for side reactions, such as the self-condensation of the 1,3-dicarbonyl compound.[3] To mitigate this, reaction conditions, particularly temperature and reaction time, must be carefully controlled.
Experimental Protocol: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine
This protocol emphasizes anhydrous conditions to prevent hydrolysis of intermediates and maximize yield.
Reagents:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous ethanol.
-
Reaction Setup: In a round-bottom flask, dissolve the sodium ethoxide in anhydrous ethanol. To this solution, add the amidine hydrochloride and stir for 15 minutes at room temperature.
-
Addition of Diketone: Slowly add the β-diketone to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.
The Biginelli Reaction: A Powerful Multicomponent Approach
First reported in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4] The efficiency and atom economy of this reaction have made it a mainstay in combinatorial and medicinal chemistry.
Mechanism and Rationale:
The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[5] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the DHPM. The classical Biginelli protocol often suffered from low yields, especially with aliphatic aldehydes.[4] Modern variations have addressed this by employing a wide range of more efficient catalysts, including Lewis acids (e.g., ZnCl₂, Yb(OTf)₃) and Brønsted acids, as well as innovative reaction conditions such as microwave irradiation and solvent-free protocols.[6][7]
Experimental Protocol: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling
This environmentally friendly protocol often yields a pure product without the need for further purification.[8]
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 0.02 mol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol
-
Urea (or Thiourea): 0.02 mol
Procedure:
-
Preparation: Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.
-
Milling: Add stainless steel grinding balls (a ball-to-reagent weight ratio of approximately 8:1 is optimal). Secure the vial in a planetary ball mill and operate at high speed (e.g., 750 rpm) for 30 minutes.
-
Isolation: After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial.
-
Optional Purification: If necessary, the product can be recrystallized from ethanol to obtain crystalline material.
Modern Approaches: Functionalization of a Pre-formed Pyrimidine Core
In contrast to classical methods that build the pyrimidine ring from the ground up, modern strategies often focus on the late-stage functionalization of a pre-existing pyrimidine scaffold. This approach is particularly advantageous in drug discovery, where rapid diversification of a lead compound is crucial.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. For pyrimidines, reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are invaluable for introducing a wide array of substituents with high precision and functional group tolerance.[9]
Mechanism and Rationale:
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the halopyrimidine (or triflate) to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki) or Alkyne Coordination/Deprotonation (for Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The substituent to be added is transferred to the palladium center.
-
Reductive Elimination: The functionalized pyrimidine product is formed, and the palladium(0) catalyst is regenerated.
The reactivity of halopyrimidines in these couplings is generally higher than that of corresponding benzene halides due to the electron-deficient nature of the pyrimidine ring. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of a 4-Chloropyrimidine
This protocol highlights the use of microwave irradiation to accelerate the reaction and improve yields.[10]
Reagents:
-
4-Chloropyrimidine derivative: 1 equivalent
-
Aryl or Heteroaryl Boronic Acid: 1-1.2 equivalents
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.5-3 mol%
-
Base (e.g., K₂CO₃): 2-3 equivalents
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 2:1)
Procedure:
-
Preparation: In a microwave reaction vessel, combine the 4-chloropyrimidine, boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 100-150 °C) for a short duration (typically 10-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Head-to-Head Comparison of Synthetic Routes
The choice of synthetic strategy depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the key features of each method.
| Feature | Pinner Synthesis | Biginelli Reaction | Palladium-Catalyzed Cross-Coupling |
| Reaction Type | Condensation | Multicomponent Reaction | Cross-Coupling |
| Starting Materials | 1,3-Dicarbonyl, Amidine | Aldehyde, β-Ketoester, Urea/Thiourea | Halopyrimidine, Boronic Acid/Ester, Alkyne, Amine |
| Key Reagents/Catalysts | Acid or Base | Brønsted or Lewis Acids | Palladium complexes, Ligands, Base |
| Typical Yields | Moderate to High | Moderate to Excellent[11] | Good to Excellent[10] |
| Functional Group Tolerance | Moderate | Good | Excellent |
| Scalability | Good | Excellent | Moderate to Good |
| Advantages | Readily available starting materials, direct formation of the aromatic ring. | One-pot, high atom economy, rapid library synthesis.[4] | High regioselectivity, broad substrate scope, late-stage functionalization.[2] |
| Disadvantages | Potential for side reactions, regioselectivity can be an issue with unsymmetrical diketones.[3] | Product is a dihydropyrimidine (requires subsequent oxidation for aromatization), classical protocol has low yields.[4] | Requires pre-functionalized pyrimidine, cost of palladium catalysts, potential for metal contamination in the final product.[12] |
Decision-Making in Pyrimidine Synthesis: A Strategic Workflow
To aid in the selection of the most appropriate synthetic route, the following flowchart provides a logical decision-making process based on the characteristics of the target pyrimidine.
Caption: A decision-making flowchart for selecting a pyrimidine synthesis route.
Conclusion and Future Outlook
The synthesis of functionalized pyrimidines remains a vibrant area of chemical research, driven by the insatiable need for novel therapeutic agents. While classical methods like the Pinner and Biginelli reactions provide robust and cost-effective routes to a variety of pyrimidine structures, modern transition metal-catalyzed cross-coupling reactions offer unparalleled precision and flexibility for late-stage functionalization.
The future of pyrimidine synthesis will likely focus on the development of even more efficient and sustainable methodologies. This includes the use of earth-abundant metal catalysts, the expansion of C-H activation strategies to further streamline synthetic routes, and the integration of flow chemistry for safer and more scalable production. By understanding the strengths and weaknesses of the currently available synthetic toolbox, researchers are well-equipped to design and execute the synthesis of the next generation of pyrimidine-based innovations.
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Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). PubMed Central. Available at: [Link]
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Comparison of Various Catalysts for the Multicomponent Biginelli Reaction a. (n.d.). ResearchGate. Available at: [Link]
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Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.). ResearchGate. Available at: [Link]
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Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. (n.d.). CiteDrive. Available at: [Link]
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Efficiency Comparison of Various Catalysts for the. (n.d.). ResearchGate. Available at: [Link]
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A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. (n.d.). ResearchGate. Available at: [https://www.researchgate.net/publication/282684822_A_comparison_of_green_chemistry_metrics_for_two_methods_of_bromination_and_nitration_of_bis-pyrazolo34-b4'3'-e]pyridines]([Link])
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Pyrimidine Biosynthesis. (n.d.). CD Biosynsis. Available at: [Link]
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A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Available at: [Link]
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Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. (2023). Bentham Science. Available at: [Link]
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Deaminative cross-couplings for late-stage functionalization. (2025). ACS. Available at: [Link]
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Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PubMed Central. Available at: [Link]
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI. Available at: [Link]
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Pinner reaction. (n.d.). Wikipedia. Available at: [Link]
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A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PubMed Central. Available at: [Link]
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7.10: Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts. Available at: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]
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An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PubMed Central. Available at: [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PubMed Central. Available at: [Link]
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SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed Central. Available at: [Link]
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Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate. Available at: [Link]
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Q&A: Route Scouting for Cost-effective Process Development. (n.d.). Patheon. Available at: [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Available at: [Link]
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Late-Stage C–H Functionalization of Azines. (n.d.). PubMed Central. Available at: [Link]
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Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). PubMed Central. Available at: [Link]
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A Senior Scientist's Guide to the Cytotoxicity Evaluation of Novel Pyrimidine-Based Compounds
Introduction: The Enduring Promise of Pyrimidine Analogs in Oncology
For decades, pyrimidine-based compounds have been a cornerstone of cancer chemotherapy.[1][2] Molecules like 5-Fluorouracil (5-FU) function as antimetabolites; by mimicking natural pyrimidines, they insinuate themselves into the cellular machinery, disrupting DNA and RNA synthesis and ultimately leading to cell death.[3][4][5][6] This fundamental mechanism of action, primarily the inhibition of thymidylate synthase, leads to a "thymineless death" in rapidly dividing cancer cells.[3] The enduring success of this class of drugs fuels the ongoing development of novel pyrimidine derivatives, designed to enhance efficacy, overcome resistance, and minimize side effects.[2][7]
However, the journey from a promising novel compound in a flask to a potential therapeutic is rigorous. A critical, early-stage gatekeeper in this process is a comprehensive cytotoxicity evaluation. This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to design and execute a robust cytotoxicity profile for new pyrimidine-based drug candidates. We will move beyond single-endpoint assays to build a multi-faceted understanding of a compound's activity, focusing not just on if it kills cells, but how and at what concentration.
The Core Principle: A Multi-Assay, Orthogonal Approach
Our recommended workflow progresses logically from a broad screening of metabolic activity to a confirmation of cell death via membrane integrity, and finally, to an elucidation of the specific death mechanism.
Caption: High-level experimental workflow for cytotoxicity profiling.
Part 1: The Metabolic Screen - Is the Cell's Engine Running?
The first step is to assess the compound's effect on the overall metabolic activity of a cell population, which serves as a proxy for cell viability. The MTT assay is a widely used, robust, and cost-effective method for this initial screen.[8][9]
The Principle: Metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[8][11]
Expert Insights: Why Start with MTT?
The MTT assay is an excellent high-throughput screening tool. It allows for the rapid determination of an IC50 value (the concentration of a drug that inhibits a biological process by 50%), providing a critical benchmark for a compound's potency. However, it's crucial to remember that a decrease in MTT reduction does not always equal cell death. It could signify a cytostatic effect (cell growth arrest) or direct inhibition of the mitochondrial enzymes. This is why the subsequent validation steps are non-negotiable.
Protocol: MTT Assay for IC50 Determination
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).[10][11]
-
Cell culture medium (serum-free for the MTT incubation step).[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well clear flat-bottom plates.
-
Multi-channel pipette.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine compound and a reference compound (e.g., 5-FU) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (treated with the compound's solvent, e.g., 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully aspirate the medium. Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple precipitate in the viable cells.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: Confirmation of Cell Death - Is the Membrane Breached?
To confirm that the metabolic inhibition observed in the MTT assay corresponds to actual cell death, we must measure a different hallmark: the loss of plasma membrane integrity. The Lactate Dehydrogenase (LDH) release assay is an excellent method for this purpose.
The Principle: LDH is a stable cytoplasmic enzyme present in almost all cells.[12] When the plasma membrane is compromised—a key feature of late apoptosis and necrosis—LDH is released into the surrounding culture medium.[12][13] The amount of LDH in the supernatant can be quantified by measuring its enzymatic activity, which catalyzes the conversion of lactate to pyruvate, generating NADH.[12][14] This NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[12]
Expert Insights: The Value of Orthogonal Validation
The LDH assay directly measures cell lysis, making it a true cytotoxicity assay. If the IC50 value obtained from the LDH assay is comparable to the IC50 from the MTT assay, it provides strong evidence that the compound is indeed cytotoxic. A significant discrepancy (e.g., a much higher IC50 from the LDH assay) might suggest the compound is primarily cytostatic or that it interferes with the MTT chemistry itself.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
Materials:
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye solution).
-
96-well clear flat-bottom plates.
-
Lysis buffer (often 10X, provided in kits).
-
Stop solution (if required by the kit).
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described in the MTT protocol. It is crucial to set up the following controls:
-
Untreated Control: Measures spontaneous LDH release.
-
Vehicle Control: Measures LDH release from solvent-treated cells.
-
Maximum LDH Release Control: Untreated cells are lysed with lysis buffer ~45 minutes before the assay endpoint.
-
Medium Background Control: Medium only, no cells.
-
-
Sample Collection: After the treatment period, centrifuge the plate (e.g., 250 x g for 5 minutes) to pellet any floating cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Reading: If required, add the stop solution. Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)
-
-
Part 3: Mechanism of Action - A Controlled Demolition (Apoptosis) or a Messy End (Necrosis)?
Understanding how a compound kills cancer cells is paramount. The most desirable mechanism for an anticancer drug is the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated, energy-dependent process that avoids triggering an inflammatory response.[15][16] This is in contrast to necrosis, a chaotic form of cell death resulting from acute injury, which leads to cell swelling, lysis, and inflammation.
The gold-standard method for differentiating between these cell death modalities is flow cytometry using Annexin V and Propidium Iodide (PI) staining.[17][18]
The Principle:
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is confined to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet.[17] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can specifically label early apoptotic cells.[18]
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent. It cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is lost, PI can enter and stain the nucleus red.
By using both stains, we can distinguish four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Primarily Necrotic Cells: Annexin V-negative and PI-positive (less common).
Signaling Pathways: The Road to Apoptosis
Pyrimidine analogs often induce the intrinsic (or mitochondrial) pathway of apoptosis .[19] Cellular stress, such as DNA damage caused by the compound, can activate tumor suppressor proteins like p53.[20][21][22][23] Activated p53 can upregulate pro-apoptotic members of the Bcl-2 protein family, such as Bax and Bak.[21][24][25][26] These proteins disrupt the mitochondrial outer membrane, causing the release of cytochrome c.[19][21][25] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator Caspase-9.[15][19][27][28] Caspase-9, in turn, activates executioner caspases like Caspase-3, which dismantle the cell in an orderly fashion.[15][16][27][29]
Caption: The intrinsic apoptosis pathway induced by pyrimidine analogs.
Protocol: Annexin V / PI Staining by Flow Cytometry
Materials:
-
Annexin V-FITC and PI Staining Kit.
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).
-
Cold PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the novel compound at its IC50 and 2x IC50 concentrations for the determined time (e.g., 24 hours). Include an untreated or vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to each 100 µL cell suspension.[17]
-
Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible. Be sure to include controls for compensation (unstained cells, FITC-only stained, PI-only stained).
-
Data Analysis: Using the flow cytometry software, gate the populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Comparative Analysis: Building the Cytotoxicity Profile
The true power of this guide comes from synthesizing the data from all three assays into a single, comparative profile. For this example, we'll compare our hypothetical Novel Compound Pyr-A against the clinical standard, 5-Fluorouracil (5-FU) , in two different cancer cell lines: a colon cancer line (HCT-116) and a breast cancer line (MCF-7).
Table 1: Comparative Potency (IC50 Values)
| Compound | Cell Line | Assay Type | 48h IC50 (µM) |
| Novel Pyr-A | HCT-116 | MTT | 8.5 |
| HCT-116 | LDH | 9.2 | |
| MCF-7 | MTT | 15.3 | |
| MCF-7 | LDH | 16.1 | |
| 5-Fluorouracil | HCT-116 | MTT | 12.1 |
| HCT-116 | LDH | 13.5 | |
| MCF-7 | MTT | 25.8 | |
| MCF-7 | LDH | 28.0 |
Interpretation: The close correlation between the MTT and LDH IC50 values for both compounds provides high confidence that they are genuinely cytotoxic. Novel Compound Pyr-A demonstrates superior potency compared to 5-FU in both cell lines.
Table 2: Mechanism of Cell Death in HCT-116 Cells (24h Treatment at IC50)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic / Necrotic (%) |
| Vehicle Control | 96.1 | 2.5 | 1.4 |
| Novel Pyr-A | 48.5 | 35.2 | 16.3 |
| 5-Fluorouracil | 52.3 | 28.9 | 18.8 |
Interpretation: Both compounds induce cell death primarily through apoptosis, as evidenced by the significant increase in the Annexin V-positive populations (early + late apoptotic). Novel Compound Pyr-A appears to be a slightly more potent inducer of early-stage apoptosis compared to 5-FU at their respective IC50 concentrations.
Conclusion and Future Directions
By following this multi-assay workflow, we have constructed a comprehensive and trustworthy cytotoxicity profile for our novel pyrimidine-based compound, Pyr-A. The data strongly indicate that Pyr-A is a potent cytotoxic agent that kills cancer cells by inducing apoptosis, and it outperforms the standard-of-care compound 5-FU in the tested cell lines.
This foundational data provides the confidence needed to proceed to the next stages of drug development, which could include:
-
Molecular Mechanism Studies: Western blotting for key apoptosis proteins like cleaved Caspase-3, PARP, and members of the Bcl-2 family to confirm the proposed signaling pathway.
-
Cell Cycle Analysis: Investigating if the compound induces cell cycle arrest at a specific phase (e.g., S-phase), which is common for antimetabolites.[7]
-
Selectivity Testing: Evaluating the cytotoxicity of the compound against non-cancerous cell lines to determine its therapeutic index.
-
In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models.
This rigorous, evidence-based approach ensures that only the most promising candidates move forward, optimizing resources and accelerating the path toward developing next-generation cancer therapeutics.
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. (No Date). National Institutes of Health. [Link]
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The Science Behind 5-FU: Mechanism of Action and Key Applications in Oncology. (No Date). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (2025). Journal of Young Pharmacists. [Link]
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What is the mechanism of Fluorouracil? - Patsnap Synapse. (2024). Patsnap. [Link]
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Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC - NIH. (No Date). National Institutes of Health. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Institutes of Health. [Link]
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LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. (No Date). Tiaris Biosciences. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of complex synthetic building blocks like 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is not merely a regulatory necessity but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of this halogenated pyrimidine derivative, grounded in established safety protocols and regulatory standards. We will move beyond simple checklists to explain the chemical rationale behind these essential procedures, ensuring a self-validating system of safety and compliance for your laboratory.
Part 1: Hazard Profile and Risk Assessment: Understanding the Compound
Based on analogs such as 2-bromo-5-(trifluoromethyl)pyrimidine and 2-chloro-5-(trifluoromethyl)pyrimidine, the primary hazards are consistent and should be presumed for this compound.[1][2]
Table 1: Synthesized Hazard Profile
| Hazard Category | GHS Hazard Statement(s) | GHS Pictogram | Explanation |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Ingestion of the solid or solutions can lead to toxic effects. |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Direct contact can cause redness, itching, and inflammation. |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Contact with eyes can result in significant and potentially damaging irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. |
This synthesized profile is based on data for closely related compounds and should be treated as a minimum standard of precaution.[1][2]
The trifluoromethyl group (-CF3) is known for its high stability; however, under certain conditions, such as high temperatures during incineration or specific chemical reactions, it can degrade.[3] Thermal decomposition of halogenated organic compounds can release hazardous gases like hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr).[4][5][6][7] This potential for generating highly corrosive and toxic gases is a critical factor in determining the appropriate final disposal method.
Part 2: Pre-Disposal Operations: Segregation and Waste Accumulation
Effective disposal begins at the point of generation. The cardinal rule for halogenated compounds is strict segregation from non-halogenated chemical waste.[8][9][10] Co-mingling these waste streams dramatically increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous halogenated waste.[9][10]
Step-by-Step Waste Accumulation Protocol
-
Select the Correct Waste Container: Utilize a dedicated, chemically compatible container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste." High-density polyethylene (HDPE) containers are generally suitable. Avoid metal cans, as acid generation from slow decomposition can cause corrosion.[8]
-
Labeling is Paramount: Before adding any waste, affix a "Hazardous Waste" label to the container.[11][12] The label must include:
-
The words "Hazardous Waste."[11]
-
The full chemical name: "2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine" and any other components in the waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
-
Point of Generation (Satellite Accumulation Area - SAA): The waste container must be kept at or near the point of generation and under the control of the laboratory personnel.[11] It should be stored in a designated and clearly marked SAA, such as a cabinet under the fume hood.
-
Container Management: Keep the waste container securely capped at all times, except when actively adding waste.[10][12] This prevents the release of vapors and protects the lab environment. Ensure the container is stored within secondary containment (e.g., a plastic tub) to mitigate spills.[8]
Caption: Waste segregation workflow at the point of generation.
Part 3: Decontamination of Equipment and Surfaces
Any apparatus (glassware, spatulas) and surfaces contaminated with 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine must be thoroughly decontaminated to prevent hazardous cross-contamination. This process involves a multi-step cleaning procedure.
Decontamination and Cleaning Protocol
-
Initial Deactivation/Removal (The "Triple Rinse"):
-
Rinse the contaminated surface or glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol, or ethyl acetate).
-
The rinsate from these initial washes is considered hazardous waste and MUST be collected in the designated "Halogenated Organic Liquid Waste" container.[13] Do not dispose of this rinsate down the drain. [13]
-
-
Cleaning:
-
Wash the triple-rinsed equipment with a laboratory detergent (e.g., Luminox®) and hot water.[14] This step removes residual solvent and non-hazardous materials.
-
-
Final Rinse:
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Allow to air dry completely.
-
For work surfaces, the process is similar:
-
Wipe the surface with a disposable pad soaked in a suitable solvent (e.g., 70% ethanol). Place the used pad into the solid halogenated waste stream.
-
Follow with a wipe-down using a laboratory detergent solution.
-
Finish with a wipe-down using a water-moistened pad.
Part 4: Final Disposal Pathway
The disposal of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is governed by national and local regulations, such as those from the U.S. Environmental Protection Agency (EPA).[15][16][17] As a laboratory generating hazardous waste, you are classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), each with specific regulatory requirements for storage time and documentation.[11][18]
The only acceptable final disposal route for this compound is through a licensed hazardous waste management contractor. These contractors will typically use high-temperature incineration, which is necessary to ensure the complete destruction of halogenated organic molecules.
Caption: Overall workflow for compliant hazardous waste disposal.
Final Steps for Disposal
-
Monitor Accumulation: Ensure that waste containers are not accumulated beyond the regulatory time limits (e.g., 90 days for LQGs, 180 days for SQGs).[18] In academic labs operating under Subpart K, waste must be removed from the laboratory every twelve months.[15]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Documentation: Your EHS office will provide a hazardous waste manifest. This is a legal document that tracks the waste from the point of generation to its final disposal facility.
Part 5: Emergency Procedures
Spill Response:
-
Small Spill: If a small amount is spilled (can be cleaned up in <10 minutes), trained personnel wearing appropriate PPE (double nitrile gloves, safety goggles, lab coat) should absorb the material with an inert absorbent (e.g., vermiculite or sand).[8] The contaminated absorbent must be placed in a sealed container and disposed of as halogenated solid waste.[8]
-
Large Spill: Evacuate the area immediately. Alert others and contact your institution's emergency response or EHS office.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to this comprehensive disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect the wider environment.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]
-
EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Laboratory Waste Management: The New Regulations. MedLab Management. [Link]
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Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]
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Field Equipment Cleaning and Decontamination at the FEC. (2019). U.S. Environmental Protection Agency. [Link]
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Halogenated Solvents Safety Bulletin. Washington State University. [Link]
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
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Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2024). Environmental Science: Processes & Impacts. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
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Cleaning and Disinfection of BC Cancer Regional Pharmacies Procedure. (2023). Provincial Health Services Authority. [Link]
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Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (2024). ChemRxiv. [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
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Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]
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A Researcher's Guide to the Safe Handling of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
As a novel halogenated pyrimidine, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine presents a unique combination of reactive sites, making it a valuable building block in medicinal chemistry and drug development. However, its chemical attributes also necessitate a rigorous and informed approach to laboratory safety. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety principles for related chemical structures. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.
Hazard Identification and Risk Assessment: Understanding the "Why"
The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, while the bromo and chloro substituents are excellent leaving groups. This inherent reactivity, beneficial for synthesis, is also the root of its potential biological hazards. Skin or eye contact can lead to irritation or chemical burns, and inhalation of dust or aerosols can irritate the respiratory tract. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Summary of Anticipated Hazards:
| Hazard Class | Classification | Rationale |
| Skin Corrosion/Irritation | Category 2 | Halogenated organic compounds are known to cause skin irritation upon contact.[2][3] |
| Serious Eye Damage/Irritation | Category 2/2A | Direct contact with the eyes is likely to cause significant irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | Inhalation of fine particles or dust may lead to irritation of the respiratory system.[1][2] |
| Acute Toxicity (Oral) | Category 3/4 (Anticipated) | Similar compounds exhibit oral toxicity; caution is warranted.[1][4] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. The following PPE is mandatory and should be selected based on a thorough risk assessment of the specific experimental procedure.[5]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact.[6] For prolonged handling or when working with larger quantities, consider thicker gloves or double-gloving. Always consult glove compatibility charts for specific solvents if the compound is in solution.[5][7] Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required to protect against splashes and fine dust.[8] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7]
-
Skin and Body Protection: A flame-resistant laboratory coat is mandatory.[6] Ensure it is fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[6] Full-length pants and closed-toe shoes are required at all times in the laboratory.
-
Respiratory Protection: All manipulations of solid 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[9][10] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., P100) should be used by trained personnel.[10][11]
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designate a Workspace: All work with 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine should be conducted in a designated area within a certified chemical fume hood.[9][10]
-
Assemble Materials: Before starting, ensure all necessary equipment (glassware, spatulas, stir bars, etc.) and waste containers are inside the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[9][12]
Handling the Solid Compound:
-
Don PPE: Put on all required PPE as determined by your risk assessment.
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared container to avoid transferring the compound outside of the hood.
-
Transfers: Handle the solid carefully to prevent dust generation. Use spatulas to gently transfer the material. Avoid pouring the dry powder.
-
In Solution: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
Post-Handling:
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures: Plan for the Unexpected
Accidents can happen, and a clear, rehearsed emergency plan is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek prompt medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully scoop the material into a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Storage and Disposal Plan
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage:
-
Store 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine in a tightly sealed, properly labeled container.[2][12]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][12]
-
The container should be stored in a locked cabinet or a secure, controlled-access area.[1][2]
Disposal:
-
All waste containing 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, including contaminated consumables (gloves, paper towels, etc.), must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][2] Do not dispose of this chemical down the drain.
By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine in your research endeavors, ensuring the well-being of yourself and your colleagues.
References
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
-
5-Bromo-2-(trifluoromethyl)pyrimidine. (n.d.). PubChem. [Link]
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Personal Protective Equipment Selection Guide. (2015). University of Texas at Austin. [Link]
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5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. [Link]
-
How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
